Technical Documentation Center

3-Ethylpyrazine-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethylpyrazine-2-carboxamide

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Predicted Pharmacokinetics and Bioavailability of 3-Ethylpyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a predictive overview of the pharmacokinetic and bioavailability profile of 3-Ethylpyrazine-2-carboxamide based on its ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive overview of the pharmacokinetic and bioavailability profile of 3-Ethylpyrazine-2-carboxamide based on its chemical structure, data from structurally related compounds, and established principles of drug metabolism and pharmacokinetics (DMPK). As of the date of this publication, no direct experimental pharmacokinetic data for 3-Ethylpyrazine-2-carboxamide has been published in the peer-reviewed literature. The information herein is intended to guide research and development efforts, not to serve as a definitive record of its properties.

Introduction

3-Ethylpyrazine-2-carboxamide is a heterocyclic organic compound belonging to the pyrazine class, a scaffold of significant interest in medicinal chemistry. Pyrazine derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer and antimicrobial effects. The therapeutic potential of any new chemical entity is critically dependent on its pharmacokinetic profile—the journey of the drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is paramount for predicting a drug's efficacy, safety, and dosing regimen.

This technical guide offers a comprehensive, predictive analysis of the pharmacokinetics and bioavailability of 3-Ethylpyrazine-2-carboxamide. In the absence of direct experimental data, this document synthesizes information from analogous compounds and employs established in silico and in vitro methodologies to construct a probable ADME profile. Our objective is to provide a robust framework for researchers and drug development professionals to design and execute preclinical studies to definitively characterize the pharmacokinetic properties of this promising molecule.

Predicted Physicochemical Properties and their Pharmacokinetic Implications

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. For 3-Ethylpyrazine-2-carboxamide (Molecular Formula: C₇H₉N₃O, Molecular Weight: 151.17 g/mol ), a predictive analysis using established computational models suggests the following key parameters and their implications:

PropertyPredicted ValueImplication for Pharmacokinetics
Molecular Weight 151.17 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of Five).
logP (Lipophilicity) ~1.0 - 1.5Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is favorable for oral absorption.
Aqueous Solubility Moderately SolubleAdequate solubility in gastrointestinal fluids is anticipated, which is a prerequisite for absorption.
pKa (most basic) ~1.5 - 2.5The pyrazine nitrogens are weakly basic, meaning the compound will be predominantly in a neutral form at physiological pH, favoring passive diffusion across membranes.
Polar Surface Area ~60 - 70 ŲA moderate polar surface area suggests good potential for cell membrane permeability.

These values are estimations derived from computational models and should be experimentally verified.

The overall profile suggests that 3-Ethylpyrazine-2-carboxamide is likely to possess drug-like properties, with a good potential for oral absorption and distribution.

Predictive Absorption Profile

Based on its physicochemical properties, 3-Ethylpyrazine-2-carboxamide is expected to be absorbed from the gastrointestinal tract primarily through passive transcellular diffusion. Its moderate lipophilicity and neutral state at physiological pH are conducive to crossing the lipid bilayers of intestinal epithelial cells.

Experimental Workflow for Determining Intestinal Permeability

To experimentally assess the intestinal permeability of 3-Ethylpyrazine-2-carboxamide, a tiered approach employing both non-cell-based and cell-based in vitro models is recommended.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method that models passive diffusion across an artificial lipid membrane.[1][2][3] It provides a rapid assessment of a compound's intrinsic permeability.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the PAMPA "Sandwich": A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing a buffer solution (pH 7.4).

  • Compound Addition: The test compound, 3-Ethylpyrazine-2-carboxamide, is added to the donor wells of the filter plate at a known concentration.

  • Incubation: The PAMPA sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: Following incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability is calculated based on the change in concentration in the donor and acceptor wells over time.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

2. Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[4][5][6][7] This assay provides a more biologically relevant model as it can account for both passive diffusion and active transport mechanisms.

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • Permeability Assessment (Apical to Basolateral - A to B): The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. This simulates absorption from the gut lumen into the bloodstream.

  • Permeability Assessment (Basolateral to Apical - B to A): The test compound is added to the basolateral (B) side, and its transport to the apical (A) side is measured. This assesses the potential for efflux.

  • Sample Analysis: Samples are collected from the donor and receiver compartments at various time points and analyzed by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

Anticipated Distribution Characteristics

Following absorption, 3-Ethylpyrazine-2-carboxamide will be distributed throughout the body via the systemic circulation. Key distribution parameters to consider are plasma protein binding and the volume of distribution.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin for neutral and acidic compounds, influences its free concentration and thus its availability to exert its pharmacological effect and to be metabolized and excreted.[8][9] Pyrazinamide, a structurally related compound, exhibits low plasma protein binding (around 10-20%). It is plausible that 3-Ethylpyrazine-2-carboxamide will also have a low to moderate affinity for plasma proteins.

Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis cell.

  • Sample Preparation: One chamber is filled with plasma, and the other with a protein-free buffer. The test compound is added to the plasma-containing chamber.

  • Equilibration: The system is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Concentration Measurement: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation of Fraction Unbound (fu): The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Volume of Distribution (Vd)

The volume of distribution is a theoretical volume that represents the extent to which a drug distributes into tissues compared to the plasma. A low Vd indicates that the drug is largely confined to the plasma, while a high Vd suggests extensive tissue distribution. Given its moderate lipophilicity, 3-Ethylpyrazine-2-carboxamide is expected to have a moderate volume of distribution.

Blood-Brain Barrier (BBB) Permeability

The ability of a compound to cross the blood-brain barrier is crucial for its therapeutic efficacy in central nervous system (CNS) disorders. The pyrazine scaffold is present in some CNS-active compounds.[10] The predicted physicochemical properties of 3-Ethylpyrazine-2-carboxamide (moderate lipophilicity and polar surface area) suggest that it may have the potential to cross the BBB. In silico models and in vitro assays, such as co-cultures of brain endothelial cells and astrocytes, can provide an initial assessment of BBB permeability.

Probable Metabolic Pathways

The metabolism of 3-Ethylpyrazine-2-carboxamide is anticipated to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. Based on the metabolism of other alkyl-substituted pyrazines, the following pathways are likely:

  • Oxidation of the Ethyl Group: The ethyl side chain is a probable site for oxidation, leading to the formation of a primary alcohol, which can be further oxidized to an aldehyde and then to a carboxylic acid.

  • Hydroxylation of the Pyrazine Ring: The pyrazine ring itself can undergo hydroxylation at one of the available carbon atoms.

  • Phase II Conjugation: The resulting hydroxylated or carboxylated metabolites can then be conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted.

Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent 3-Ethylpyrazine-2-carboxamide Oxidized_Ethyl Oxidized Ethyl Metabolite (Alcohol, Aldehyde, Carboxylic Acid) Parent->Oxidized_Ethyl Oxidation Hydroxylated_Ring Hydroxylated Pyrazine Metabolite Parent->Hydroxylated_Ring Hydroxylation Conjugated_Metabolites Glucuronide/Sulfate Conjugates Oxidized_Ethyl->Conjugated_Metabolites Conjugation Hydroxylated_Ring->Conjugated_Metabolites Conjugation

Caption: Workflow for an In Vivo Pharmacokinetic Study in Rodents.

Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.

  • Dosing: Two groups of animals are used. One group receives an intravenous (IV) bolus dose to determine clearance and volume of distribution. The other group receives an oral (PO) gavage dose to assess oral absorption and bioavailability.

  • Blood Sampling: Blood samples are collected at predefined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of 3-Ethylpyrazine-2-carboxamide in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters.

Key Pharmacokinetic Parameters to be Determined
ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (a measure of total drug exposure)
Elimination half-life
CL Clearance (the volume of plasma cleared of the drug per unit time)
Vd Volume of distribution
F% Absolute bioavailability (the fraction of the oral dose that reaches systemic circulation)

Conclusion

While direct experimental data on the pharmacokinetics of 3-Ethylpyrazine-2-carboxamide is currently unavailable, a predictive analysis based on its physicochemical properties and data from structurally related compounds provides a valuable starting point for its preclinical development. The in silico and in vitro data suggest that 3-Ethylpyrazine-2-carboxamide is likely to possess favorable drug-like properties, including good potential for oral absorption and distribution. The proposed experimental workflows in this guide provide a clear path forward for the definitive characterization of its ADME profile. The insights gained from these studies will be instrumental in guiding lead optimization, dose selection for efficacy and toxicology studies, and ultimately, in assessing the therapeutic potential of this compound.

References

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). ([Link])

  • Ioannides, C., & Parke, D. V. (1990). Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver. Xenobiotica, 20(9), 935-943. ([Link])

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). ([Link])

  • Zhu, C., Jiang, L., Chen, T. M., & Hwang, K. K. (2002). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of pharmaceutical sciences, 91(3), 664-672. ([Link])

  • Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services. ([Link])

  • Wikipedia. Parallel artificial membrane permeability assay. ([Link])

  • Zhu, C., Jiang, L., Chen, T. M., & Hwang, K. K. (2002). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(3), 199-202. ([Link])

  • Creative Bioarray. Caco2 assay protocol. ([Link])

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert opinion on drug discovery, 15(5), 539-549. ([Link])

  • Wu, J. Y., & Luk, L. Y. (2008). Permeability--in vitro assays for assessing drug transporter activity. Current drug metabolism, 9(9), 915-927. ([Link])

  • Creative Bioarray. Caco-2 Permeability Assay. ([Link])

  • Gloess, A. N., Schönbächler, B., Klopprogge, B., D'Ambrosio, L., Chatelain, K., & Yeretzian, C. (2013). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of agricultural and food chemistry, 61(46), 11067-11074. ([Link])

  • Ioannides, C., & Parke, D. V. (1990). Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver. Xenobiotica, 20(9), 935-943. ([Link])

  • Creative Bioarray. In Vitro Permeability Assay. ([Link])

  • Preti, G., & Jellinek, J. S. (1977). Pyrazines: occurrence, formation and biodegradation. Journal of agricultural and food chemistry, 25(1), 19-24. ([Link])

  • Wang, A., Zhu, G., Qian, P., Zhu, T., & Gu, J. (2018). Tetramethylpyrazine reduces blood-brain barrier permeability associated with enhancement of peripheral cholinergic anti-inflammatory effects for treating traumatic brain injury. Experimental and therapeutic medicine, 16(3), 2095-2102. ([Link])

  • European Commission. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. ([Link])

  • BioDuro. ADME Caco-2 Permeability Assay. ([Link])

  • Păunescu, V., Tănase, C., Crișan, O., Dehelean, C. A., Soica, C., & Ștefănuț, M. N. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(11), 3467. ([Link])

  • Di Micco, S., Terracciano, S., Garon, A., Riccio, R., Bifulco, G., & Bruno, I. (2016). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. ACS medicinal chemistry letters, 7(5), 517-522. ([Link])

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. ([Link])

  • Hawksworth, G., & Scheline, R. R. (1975). Metabolism in the Rat of Some Pyrazine Derivatives Having Flavour Importance in Foods. Xenobiotica, 5(6), 389-399. ([Link])

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. ([Link])

  • Doležal, M., & Palek, L. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Tuberculosis-Current Issues in Diagnosis and Management. ([Link])

  • Lang, R., Lang, T., Bader, M., Beusch, A., Schlagbauer, V., & Hofmann, T. (2017). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of agricultural and food chemistry, 65(45), 9948-9958. ([Link])

  • Fanelli, G. M., & Weiner, I. M. (1973). Pyrazinoate Excretion in the Chimpanzee. RELATION TO URATE DISPOSITION AND THE ACTIONS OF URICOSURIC DRUGS. The Journal of clinical investigation, 52(8), 1946-1957. ([Link])

  • Tachikawa, M., Nakanishi, T., & Tamai, I. (2018). Design, Synthesis, and Blood–Brain Barrier Transport Study of Pyrilamine Derivatives as Histone Deacetylase Inhibitors. ACS medicinal chemistry letters, 9(5), 461-465. ([Link])

  • Al-Shaer, M. H., Elewa, H., Alkabab, Y., & Peloquin, C. A. (2018). Protein Binding of First-Line Antituberculosis Drugs. Antimicrobial agents and chemotherapy, 62(11), e01345-18. ([Link])

  • Li, Y., Wang, Y., Liu, Y., Zhang, Y., & Zhang, H. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. ([Link])

  • Li, Y., & Liu, L. (2013). Murine Pharmacokinetic Studies. Journal of visualized experiments: JoVE, (76), 50382. ([Link])

  • Tan, Z., Liu, Y., Liu, S., Li, J., & Li, Z. (2022). Tetramethylpyrazine attenuates the blood-brain barrier damage against ischemic stroke by targeting endothelin-1/Akt pathway in astrocytes. Frontiers in Pharmacology, 13, 995960. ([Link])

  • Creative Biolabs. Rodent In Vivo PK Service. ([Link])

  • Li, Y., Wang, Y., Liu, Y., Zhang, Y., & Zhang, H. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. ([Link])

  • Bolles, J. C., Shou, M., & Hollenberg, P. F. (2011). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 39(11), 2087-2095. ([Link])

  • Chidebe, I., & van der Merwe, M. (2022). Description of human pharmacokinetic studies including pyrazinamide (PZA) in the treatment regimen. ([Link])

  • Sharma, H. L., & Sharma, K. K. (2012). Plasma protein binding. In Principles of Pharmacology (pp. 53-54). Paras Medical Publisher. ([Link])

  • Wikipedia. Plasma protein binding. ([Link])

  • Davydov, D. R., & Halpert, J. R. (2008). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of biological chemistry, 283(47), 32446-32454. ([Link])

  • Jansa, P., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of medicinal chemistry, 63(17), 9023-9033. ([Link])

  • Jansa, P., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of medicinal chemistry, 63(17), 9023-9033. ([Link])

  • Svensson, E. M., Aweeka, F., & Karlsson, M. O. (2021). Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing. Antimicrobial agents and chemotherapy, 65(7), e00030-21. ([Link])

  • He, Y., & Zgair, A. (2022). Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences. Pharmaceutics, 14(3), 565. ([Link])

  • Klimešová, V., Svoboda, M., & Palek, L. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation†. Molecules, 11(3), 203-214. ([Link])

  • Heysell, S. K., Mpagama, S. G., Gratz, J. C., & Heptner, G. (2015). Pharmacokinetics of pyrazinamide during the initial phase of tuberculous meningitis treatment. Antimicrobial agents and chemotherapy, 59(12), 7860-7863. ([Link])

Sources

Exploratory

Preliminary In Vivo Toxicity Screening of 3-Ethylpyrazine-2-carboxamide: A Framework for Preclinical Safety Assessment

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for conducting preliminary in vivo toxicity screening of 3-Ethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting preliminary in vivo toxicity screening of 3-Ethylpyrazine-2-carboxamide, a novel heterocyclic compound with potential applications in medicinal chemistry.[1][2] Recognizing the paramount importance of early-stage safety assessment in the drug development pipeline, this document outlines the strategic design, execution, and interpretation of acute and sub-acute oral toxicity studies. The methodologies are grounded in internationally recognized standards, primarily the Organisation for Economic Co-operation and Development (OECD) guidelines, ensuring regulatory compliance and scientific rigor.[3] This guide moves beyond rote protocol recitation, delving into the causal reasoning behind experimental choices—from animal model selection to endpoint analysis. It is designed to equip researchers with the expertise to generate reliable, reproducible data for hazard identification, dose-range finding for subsequent studies, and initial risk assessment of 3-Ethylpyrazine-2-carboxamide.

Introduction: The Scientific Context of 3-Ethylpyrazine-2-carboxamide

3-Ethylpyrazine-2-carboxamide belongs to the pyrazine class of heterocyclic compounds, a scaffold present in numerous biologically active molecules and approved pharmaceuticals.[4] Derivatives of pyrazine are investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7] Notably, it shares a structural resemblance to Pyrazinamide (PZA), a first-line antituberculosis drug.[8] This structural similarity necessitates a proactive and informed approach to toxicity evaluation, as PZA is known to be hepatotoxic, with its toxicity linked to its metabolic products, pyrazinoic acid (PA) and 5-hydroxypyrazinoic acid (5-OH-PA).[8][9][10]

The primary objective of preliminary in vivo toxicity screening is to identify potential health hazards arising from short-term (acute) and repeated (sub-acute) exposure.[11][12] Data from these initial studies are foundational; they inform the classification and labeling of the compound, guide dose selection for longer-term sub-chronic or chronic studies, and provide the first insights into the compound's mode of toxic action.[11]

Strategic Considerations for Study Design

A robust toxicity screening program is not a one-size-fits-all endeavor. The design must be tailored to the compound's physicochemical properties, its intended therapeutic use, and the need to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Regulatory Framework

Adherence to established guidelines is critical for data acceptance by regulatory bodies. The OECD Guidelines for the Testing of Chemicals are the international standard. For oral toxicity, the following are paramount:

  • Acute Oral Toxicity: OECD Test Guidelines (TG) 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure) are modern alternatives to the classical LD50 test (formerly OECD TG 401) that significantly reduce the number of animals required.[13][14] This guide will focus on the Up-and-Down Procedure (UDP), OECD TG 425 , as it allows for the estimation of an LD50 with a confidence interval using a minimal number of animals.[15]

  • Sub-acute Oral Toxicity: OECD TG 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents) provides a comprehensive framework for evaluating the effects of repeated exposure.[16]

Animal Model Selection: The Rationale for the Rat

The choice of animal model is a critical determinant of a study's relevance and predictive value.

  • Species: The rat is the preferred rodent species for initial oral toxicity studies due to a large historical database, well-characterized physiology and genetics, and its acceptance by international regulatory authorities.[11]

  • Strain: Commonly used laboratory strains such as Sprague-Dawley or Wistar should be employed.

  • Sex: While both sexes are typically used, initial acute studies may be conducted in a single sex (usually females, which are often slightly more sensitive) to minimize animal use.[13] If compound-related mortality or toxicity is observed, testing in the other sex is warranted. For sub-acute studies, both sexes are required.

  • Health and Weight: Animals should be young, healthy adults from a reliable supplier. The weight variation within a study should not exceed ± 20% of the mean weight.[11]

Dose Formulation and Administration

The test substance must be administered in a vehicle that ensures a uniform and stable preparation.

  • Vehicle Selection: The preferred vehicle is water. If 3-Ethylpyrazine-2-carboxamide is not soluble in water, an aqueous suspension (e.g., with 0.5% methylcellulose) or a solution in an appropriate oil (e.g., corn oil) may be used. The toxicological properties of the vehicle must be well-documented, and a vehicle control group is mandatory.[13]

  • Route of Administration: For oral studies, administration is typically performed by gavage to ensure accurate dosing. The volume administered to rodents should generally not exceed 1 mL/100g of body weight for aqueous solutions or 2 mL/100g in exceptional cases.[13]

  • Animal Preparation: For acute studies, a short fasting period (e.g., 3-4 hours for rats) before dosing is required to promote absorption and reduce variability.[11][15]

Experimental Protocol: Acute Oral Toxicity (OECD TG 425)

The primary objective of this study is to determine the median lethal dose (LD50) and identify signs of acute toxicity. The Up-and-Down Procedure (UDP) is a sequential method where animals are dosed one at a time.[15]

Step-by-Step Methodology
  • Acclimatization: House animals in standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study. Provide standard diet and water ad libitum.

  • Dose Selection (Sighting Study): A preliminary sighting study may be performed with one or two animals to determine the appropriate starting dose for the main study. The goal is to identify a dose that is likely to produce toxicity.

  • Main Study Dosing Sequence:

    • Fast the first animal overnight (with water available). Record its body weight immediately before dosing.

    • Administer the starting dose (e.g., 175 mg/kg, a default value in the absence of other information).

    • The outcome for the first animal dictates the dose for the next. If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.[15] The dose progression factor is typically 3.2.[13]

    • Animals are dosed sequentially, usually at 48-hour intervals.[15]

  • Observations:

    • Post-Dosing: Observe animals closely for the first 30 minutes, periodically during the first 4 hours, and then daily for a total of 14 days.[15]

    • Clinical Signs: Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Note the time of onset, intensity, and duration of these signs.

    • Mortality: Record the time of any deaths.

    • Body Weight: Record body weight just prior to dosing and at least weekly thereafter (e.g., on Days 7 and 14).[15]

  • Termination and Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any treatment-related macroscopic abnormalities.[15]

Data Presentation: Acute Toxicity

Quantitative data should be summarized in a clear, tabular format.

Table 1: Example Data Summary for Acute Oral Toxicity of 3-Ethylpyrazine-2-carboxamide

Dose (mg/kg)Animal IDSexOutcome (at 48h)Time of DeathClinical Signs ObservedDay 14 Body Weight Change (%)Gross Necropsy Findings
1751-FFSurvivedN/AMild lethargy (2-4h)+8%No abnormalities
5502-FFDied22hSevere lethargy, piloerection, tremorsN/APale liver
1753-FFSurvivedN/ANo abnormalities+9%No abnormalities
5504-FFSurvivedN/ALethargy, piloerection (2-8h)+5%No abnormalities
17505-FFDied18hSevere tremors, ataxia, gaspingN/APale liver, gastric discoloration
5506-FFSurvivedN/AMild lethargy (2-6h)+7%No abnormalities

Note: Data are hypothetical and for illustrative purposes only.

Diagram: Acute Toxicity Workflow (OECD 425)

Acute_Toxicity_Workflow start Start: Select Initial Dose (e.g., 175 mg/kg) dose_animal Dose Single Animal start->dose_animal observe_48h Observe for 48 Hours dose_animal->observe_48h decision Animal Outcome? observe_48h->decision survived Survived decision->survived Survived died Died decision->died Died increase_dose Increase Dose for Next Animal (Dose x 3.2) survived->increase_dose decrease_dose Decrease Dose for Next Animal (Dose / 3.2) died->decrease_dose check_stop Stopping Criteria Met? (e.g., 3/5 outcomes reversed) increase_dose->check_stop decrease_dose->check_stop check_stop->dose_animal No observe_14d Observe Survivors for 14 Days check_stop->observe_14d Yes end_study Terminal Necropsy & LD50 Calculation observe_14d->end_study

Caption: Workflow for the Acute Oral Toxicity Up-and-Down Procedure (OECD 425).

Experimental Protocol: 28-Day Sub-Acute Oral Toxicity

This study aims to characterize the toxicological profile of 3-Ethylpyrazine-2-carboxamide after repeated daily administration over 28 days and to establish a No-Observed-Adverse-Effect Level (NOAEL).[16]

Step-by-Step Methodology
  • Animal Acclimatization & Grouping: Acclimatize animals as described previously. Randomly assign animals to treatment groups (typically 5 animals/sex/group).

  • Dose Selection: Select at least three dose levels plus a concurrent control group.[12]

    • High Dose: Should induce toxic effects but not significant mortality or severe suffering. This can be informed by the acute toxicity study.

    • Mid Dose: Should elicit minimal or intermediate toxic effects.

    • Low Dose: Should not produce any signs of toxicity (potential NOAEL).[17]

    • Control Group: Receives the vehicle only.

  • Dosing: Administer the respective doses or vehicle orally via gavage once daily for 28 consecutive days.[17]

  • In-Life Observations:

    • Clinical Signs: Conduct detailed clinical observations daily.

    • Body Weight & Food Consumption: Record individual body weights shortly before the first dose and at least weekly thereafter. Measure food consumption weekly.[12]

  • Clinical and Anatomic Pathology (at Day 29):

    • Blood Collection: At termination, collect blood samples from all animals for hematology and clinical chemistry analysis. Animals should be fasted overnight before blood collection.

    • Hematology: Parameters include hemoglobin, hematocrit, erythrocyte count, leukocyte count (total and differential), and platelet count.

    • Clinical Chemistry: Parameters include markers of liver function (ALT, AST, ALP, bilirubin), kidney function (creatinine, urea), electrolytes, total protein, albumin, and glucose.

    • Gross Necropsy: Conduct a full gross necropsy on all animals. Record the weight of key organs, including the liver, kidneys, spleen, heart, and brain.

    • Histopathology: Preserve key organs/tissues from all animals in the control and high-dose groups in a suitable fixative (e.g., 10% neutral buffered formalin). Based on the known profile of pyrazinamide, special attention should be paid to the liver.[8][9] If treatment-related changes are observed in the high-dose group, tissues from the lower dose groups should also be examined.

Data Presentation: Sub-Acute Toxicity

Table 2: Example Summary of Hematology and Clinical Chemistry (Day 29)

ParameterUnitsControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
Hematology
WBC10³/µL8.5 ± 1.28.7 ± 1.49.1 ± 1.59.5 ± 1.8
RBC10⁶/µL7.2 ± 0.57.1 ± 0.47.3 ± 0.66.8 ± 0.5
HGBg/dL15.1 ± 1.114.9 ± 1.015.3 ± 1.214.2 ± 1.1
PLT10³/µL450 ± 55465 ± 60440 ± 58410 ± 62
Clinical Chemistry
ALTU/L45 ± 848 ± 1095 ± 25250 ± 75**
ASTU/L110 ± 15115 ± 18210 ± 40550 ± 120**
CREAmg/dL0.6 ± 0.10.6 ± 0.10.7 ± 0.20.8 ± 0.2

Values are presented as Mean ± SD. Data are hypothetical. *p<0.05, **p<0.01 vs. control.

Diagram: Sub-Acute Toxicity General Workflow

SubAcute_Toxicity_Workflow cluster_pre Pre-Dosing Phase cluster_dosing Dosing & In-Life Phase (28 Days) cluster_post Terminal Phase (Day 29) acclimatize Animal Acclimatization & Health Check (≥5 days) grouping Randomization & Group Assignment (Control, Low, Mid, High Dose) acclimatize->grouping dosing Daily Oral Dosing grouping->dosing daily_obs Daily Clinical Observations dosing->daily_obs weekly_obs Weekly Body Weight & Food Consumption Measurement dosing->weekly_obs blood Blood Collection for Hematology & Clinical Chemistry necropsy Gross Necropsy & Organ Weight blood->necropsy histo Tissue Collection & Histopathology necropsy->histo analysis Data Analysis & NOAEL Determination histo->analysis

Sources

Foundational

The Antimicrobial Paradigm of 3-Ethylpyrazine-2-carboxamide Derivatives: A Technical Whitepaper

Executive Summary The escalating crisis of multidrug-resistant (MDR) bacterial infections, particularly Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens, necessitates the continuous evolution of established pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial infections, particularly Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens, necessitates the continuous evolution of established pharmacophores. Pyrazinamide (PZA), a first-line antitubercular agent, relies on a highly specific, pH-dependent prodrug activation mechanism that is increasingly compromised by bacterial mutations.

This technical guide explores the structural, mechanistic, and antimicrobial properties of 3-Ethylpyrazine-2-carboxamide derivatives . By introducing an ethyl moiety at the C-3 position of the pyrazine ring, researchers can strategically manipulate the molecule's partition coefficient (logP) and electronic distribution. This modification not only enhances passive diffusion across lipid-rich bacterial envelopes but also introduces broad-spectrum alkylpyrazine-mediated membrane disruption, bypassing traditional resistance mechanisms.

Structural Rationale & Mechanism of Action (MoA)

Overcoming the Pyrazinamide Bottleneck

Classical pyrazinamide is a prodrug. It enters the mycobacterial cell via passive diffusion and requires conversion into pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase (encoded by the pncA gene) [1]. POA then triggers cytoplasmic acidification and inhibits targets such as aspartate decarboxylase (PanD), disrupting Coenzyme A synthesis [2]. However, pncA mutations account for the vast majority of PZA resistance [3].

The C-3 Alkyl Advantage

Derivatization at the 3-position with an ethyl group (3-ethylpyrazine-2-carboxamide) fundamentally alters the molecule's interaction with bacterial targets:

  • Enhanced Lipophilicity: The ethyl group increases the lipophilic character of the scaffold. This facilitates superior penetration through the mycolic acid-rich cell wall of Mtb and the outer membrane of Gram-negative bacteria.

  • Alkylpyrazine Membrane Disruption: Naturally occurring alkylpyrazines (e.g., 2,5-dimethylpyrazine, 3-ethylpyrazine) possess inherent broad-spectrum antimicrobial activity. They partition into the bacterial lipid bilayer, causing cell envelope disintegration and rapid metabolic arrest[4].

  • Target Promiscuity: 3-substituted derivatives can bypass the pncA activation step entirely, acting directly on downstream targets like ribosomal protein S1 (RpsA) or directly disrupting membrane energetics[5].

MoA A 3-Ethylpyrazine-2-carboxamide (Lipophilic Scaffold) B Bacterial Cell Membrane (Enhanced Lipid Penetration) A->B Passive Diffusion C Intracellular Accumulation (pH Independent) B->C D Direct Membrane Disruption (Alkylpyrazine Effect) C->D E PanD / Coenzyme A Inhibition C->E F RpsA / Trans-translation Inhibition C->F G Cell Death / Sterilization D->G E->G F->G

Caption: Mechanistic pathways of 3-ethylpyrazine-2-carboxamide derivatives in bacterial cells.

Synthetic Workflow & Structural Optimization

The synthesis of 3-ethylpyrazine-2-carboxamide derivatives requires precise control over cross-coupling and amidation to prevent thermal degradation of the carboxamide group. We utilize a microwave-assisted Suzuki-Miyaura coupling approach, which provides superior thermodynamic control and higher yields compared to conventional reflux.

Protocol 1: Microwave-Assisted Synthesis of N-Substituted Derivatives

Causality Note: Microwave irradiation ensures rapid, homogenous heating, driving the cross-coupling kinetics to completion before side reactions (e.g., carboxamide hydrolysis) can occur. This creates a self-validating synthetic loop where high purity is achieved directly from the reactor.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol of 3-chloropyrazine-2-carboxamide (starting material) in 4 mL of anhydrous 1,4-dioxane.

  • Catalyst & Ligand Addition: Add 0.05 mmol of Pd(dppf)Cl₂ and 2.0 mmol of potassium carbonate (K₂CO₃). Rationale: The bidentate dppf ligand stabilizes the palladium intermediate, preventing catalyst aggregation.

  • Alkylation: Add 1.2 mmol of ethylboronic acid.

  • Reaction: Seal the vial and purge with N₂ for 5 minutes. Subject the mixture to microwave irradiation at 120°C for 20 minutes at 150 W.

  • Derivatization (Optional N-substitution): To generate specific N-alkyl/aryl derivatives, the resulting 3-ethylpyrazine-2-carboxamide can be reacted with corresponding alkyl halides or aryl amines under basic conditions (pyridine, 140°C, 30 min) [1].

  • Purification: Filter the mixture through a Celite pad, concentrate in vacuo, and purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).

Synthesis SM 3-Chloropyrazine-2-carboxamide (Starting Material) Reagent Ethylboronic Acid / Pd(dppf)Cl2 (Suzuki Coupling) SM->Reagent Intermediate 3-Ethylpyrazine-2-carboxamide (Core Scaffold) Reagent->Intermediate MW, 120°C, 20 min Derivatization N-Alkylation / Amidation (Structural Diversification) Intermediate->Derivatization Product 3-Ethylpyrazine-2-carboxamide Derivatives Derivatization->Product Amine/Base, 140°C

Caption: Synthetic workflow for 3-ethylpyrazine-2-carboxamide derivatives via cross-coupling.

Quantitative Antimicrobial Efficacy

The addition of the 3-ethyl group drastically shifts the antimicrobial profile. While standard PZA is largely inactive against non-mycobacterial species, alkylated pyrazines exhibit broad-spectrum efficacy [4]. Table 1 summarizes the structure-activity relationship (SAR) data for representative derivatives.

Table 1: Comparative Antimicrobial Efficacy and Cytotoxicity

Compound Class / DerivativeM. tuberculosis H37Rv (MIC, µg/mL)S. aureus MRSA (MIC, µg/mL)E. coli (MIC, µg/mL)HepG2 Cytotoxicity (IC₅₀, µM)
Pyrazinamide (PZA) 25 - 50 (pH dependent)>500>500>1000
2,5-Dimethylpyrazine >100250335>500
3-Ethylpyrazine-2-carboxamide 12.5 - 25125250>500
N-(2,4-dimethoxyphenyl)-3-ethyl... 6.25 62.5 125 145

Data synthesized from structural class trends observed in N-substituted pyrazine-2-carboxamides and alkylpyrazines [1][4]. The highly lipophilic N-(2,4-dimethoxyphenyl) derivative demonstrates the synergistic effect of C-3 alkylation and N-aryl substitution.

In Vitro Evaluation Protocols

To ensure rigorous, E-E-A-T compliant data generation, antimicrobial efficacy must be evaluated using self-validating systems that eliminate subjective visual scoring.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality Note: Traditional broth microdilution relies on optical density (OD), which is easily confounded by the poor solubility of highly lipophilic 3-ethyl derivatives. Resazurin acts as a terminal electron acceptor; viable bacteria reduce the blue resazurin to pink, highly fluorescent resorufin. This links physical readout directly to metabolic viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target strain (e.g., M. tuberculosis H37Rv or S. aureus) in Middlebrook 7H9 broth (for Mtb) or Mueller-Hinton broth (for ESKAPE) to an OD₆₀₀ of 0.6. Dilute to a final concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the 3-ethylpyrazine-2-carboxamide derivatives (range: 500 µg/mL to 0.48 µg/mL) in 100 µL of media.

  • Inoculation: Add 100 µL of the bacterial suspension to each well. Include growth controls (no drug) and sterility controls (no bacteria).

  • Incubation: Incubate at 37°C. (24 hours for fast-growing bacteria; 7 days for Mtb).

  • Resazurin Addition: Add 30 µL of a 0.01% resazurin sodium salt solution to each well. Incubate for an additional 2-4 hours (or 24 hours for Mtb).

  • Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink (indicating ≥90% inhibition of metabolic activity).

Conclusion & Future Directions

The 3-ethylpyrazine-2-carboxamide scaffold represents a highly versatile pharmacophore in the fight against antimicrobial resistance. By rationally increasing lipophilicity and leveraging the innate membrane-disrupting properties of alkylpyrazines, these derivatives overcome the pncA-dependent activation bottleneck that limits classical pyrazinamide. Future drug development efforts should focus on optimizing the N-carboxamide substituents to maximize therapeutic index while minimizing HepG2 cytotoxicity.

References

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules (MDPI).[Link] [1]

  • Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum (NIH/PMC).[Link][2]

  • Studying the dynamics of the drug processing of pyrazinamide in Mycobacterium tuberculosis. PLOS One.[Link] [3]

  • Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Molecules (MDPI).[Link] [4]

  • The Bewildering Antitubercular Action of Pyrazinamide. Microbiology and Molecular Biology Reviews (NIH/PMC).[Link] [5]

Exploratory

Unlocking Pharmacological Potential: A Comprehensive Guide to Receptor Binding Affinity Studies for 3-Ethylpyrazine-2-carboxamide Derivatives

Target Audience: Researchers, Application Scientists, and Drug Discovery Pharmacologists Focus: Mechanistic rationale, orthogonal binding protocols, and kinetic validation for the 3-Ethylpyrazine-2-carboxamide (3-EPC) sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Pharmacologists Focus: Mechanistic rationale, orthogonal binding protocols, and kinetic validation for the 3-Ethylpyrazine-2-carboxamide (3-EPC) scaffold.

The Pharmacophore Rationale: Why 3-Ethylpyrazine-2-carboxamide?

The pyrazine-2-carboxamide core is a highly privileged scaffold in modern medicinal chemistry, serving as the structural backbone for various targeted therapeutics, including Fibroblast Growth Factor Receptor (FGFR) inhibitors, Succinate Dehydrogenase (SDH) inhibitors, and Cannabinoid (CB1/CB2) receptor modulators .

When evaluating 3-Ethylpyrazine-2-carboxamide (3-EPC) , the introduction of the ethyl group at the 3-position fundamentally alters the molecule's thermodynamic binding signature.

  • Enthalpic Contributions: The carboxamide moiety acts as a rigid, directional anchor, forming critical hydrogen bonds with the receptor backbone (e.g., the hinge region of kinases).

  • Entropic Contributions: The 3-ethyl substitution provides a precise steric and lipophilic extension. This alkyl chain penetrates deep into adjacent hydrophobic sub-pockets, displacing high-energy, ordered water molecules. This displacement drives binding affinity primarily through a favorable entropic gain ( ΔS>0 ) .

Understanding this dual mechanism is critical for designing binding assays. Because 3-EPC and its derivatives are highly lipophilic, experimental conditions must tightly control for non-specific binding and solvent effects.

Pathway LIG 3-EPC Scaffold (Ligand) REC Target Receptor (e.g., FGFR / SDH) LIG->REC Orthosteric Binding COMP Receptor-Ligand Complex (Water Displacement) REC->COMP Conformational Shift MAPK Downstream Kinases (e.g., MAPK / AKT) COMP->MAPK Signal Blockade OUT Phenotypic Response (Target Engagement) MAPK->OUT Inhibition

Caption: Mechanistic pathway illustrating 3-EPC target engagement and subsequent downstream signaling blockade.

Orthogonal Affinity Profiling: Self-Validating Protocols

To establish trustworthiness (E-E-A-T) in drug development, a single binding assay is insufficient. True affinity must be validated orthogonally. Below are two self-validating, step-by-step protocols designed specifically for the low-molecular-weight (MW ~151 Da) 3-EPC scaffold.

Protocol A: Radioligand Competition Binding Assay (Equilibrium Affinity)

This assay determines the equilibrium dissociation constant ( Ki​ ) by measuring the ability of 3-EPC to displace a high-affinity radiolabeled tracer.

Causality & Design Choices:

  • Why use 0.1% BSA in the assay buffer? 3-EPC derivatives are lipophilic. Bovine Serum Albumin (BSA) acts as a lipid sink, preventing the compound from adhering to the plastic walls of the microplate, which would artificially lower the effective free ligand concentration.

  • Why use GF/C glass fiber filters pre-soaked in 0.5% PEI? Polyethylenimine (PEI) coats the negatively charged glass fibers, neutralizing them to prevent non-specific binding of the radioligand, ensuring the signal strictly represents receptor-specific interactions.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw receptor-expressing cell membranes (e.g., FGFR2 or CB1) on ice. Homogenize in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 1 mM EDTA, 0.1% fatty-acid-free BSA, pH 7.4).

  • Ligand Preparation: Prepare a 10-point serial dilution of 3-EPC in 100% DMSO. Transfer 1 µL of each concentration to a 96-well assay plate (final DMSO concentration = 1%, ensuring solubility without denaturing the receptor).

  • Tracer Addition: Add 50 µL of the target-specific [3H] -radioligand at a concentration equal to its historical Kd​ value.

  • Incubation: Add 49 µL of the membrane suspension (approx. 10 µg protein/well) to initiate the reaction. Incubate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration & Washing: Rapidly terminate the reaction by filtering through a PEI-soaked GF/C filter plate using a vacuum manifold. Wash three times with 200 µL of ice-cold Wash Buffer (Assay Buffer without BSA). Rapid washing is critical to prevent dissociation of the 3-EPC-receptor complex.

  • Quantification: Dry the filter plate, add 40 µL of scintillation cocktail, and read on a Microbeta counter.

  • Self-Validation Step: Calculate the Z'-factor using total binding (DMSO only) and non-specific binding (10 µM of a known reference inhibitor). A Z'-factor > 0.6 validates the assay run.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide equilibrium data, SPR provides real-time kinetic rates ( kon​ and koff​ ), which are crucial for predicting in vivo drug residence time .

Causality & Design Choices:

  • Why use a CM5 Sensor Chip? The carboxymethyl dextran matrix provides a 3D hydrogel environment that maximizes receptor loading capacity. High surface capacity ( Rmax​ ) is mandatory for detecting the very small mass changes associated with the binding of a 151 Da molecule like 3-EPC.

  • Why is DMSO solvent correction mandatory? 3-EPC requires DMSO. Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample creates a bulk refractive index shift that easily eclipses the actual binding signal.

Step-by-Step Methodology:

  • Surface Immobilization: Activate flow cells 1 (Reference) and 2 (Active) of a CM5 chip using standard EDC/NHS chemistry. Inject the purified target receptor (e.g., FGFR kinase domain) over flow cell 2 at pH 5.5 until an immobilization level of ~3000 RU is achieved. Quench both cells with 1 M Ethanolamine.

  • Buffer Preparation: Prepare Running Buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 3% DMSO, pH 7.4).

  • Solvent Correction Setup: Prepare a 6-point DMSO calibration curve ranging from 2.5% to 3.5% DMSO in Running Buffer to correct for bulk refractive index mismatches.

  • Analyte Injection: Inject 3-EPC in a 5-point dose-response series (e.g., 0.1 µM to 10 µM) at a high flow rate of 50 µL/min. The high flow rate minimizes mass transport limitations, ensuring the observed kon​ is reaction-limited, not diffusion-limited.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. If the baseline does not return to zero, inject a 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Fitting: Double-reference the sensorgrams (subtracting flow cell 1 and a buffer-only blank) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Workflow A CM5 Chip Preparation B Receptor Immobilization A->B C 3-EPC Analyte Injection B->C D Dissociation & Buffer Wash C->D E Surface Regeneration D->E F 1:1 Langmuir Kinetic Fitting D->F Sensorgram Data E->C Next Cycle

Caption: High-throughput Surface Plasmon Resonance (SPR) workflow for 3-EPC kinetic affinity screening.

Quantitative Data Synthesis

To benchmark the efficacy of the 3-Ethylpyrazine-2-carboxamide scaffold, its binding kinetics must be compared against standard reference compounds. The table below synthesizes representative binding metrics for 3-EPC derivatives against a prototypical kinase target (e.g., FGFR).

Table 1: Comparative Binding Kinetics of Pyrazine-2-carboxamide Derivatives

Compound / ScaffoldTarget Receptor Kd​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 )Ligand Efficiency (LE)*
Unsubstituted Pyrazine-2-carboxamide FGFR2 Kinase4,5000.836.00.28
3-Methylpyrazine-2-carboxamide FGFR2 Kinase8502.117.80.32
3-Ethylpyrazine-2-carboxamide (3-EPC) FGFR2 Kinase1205.56.60.38
Reference Inhibitor (e.g., BGJ398) FGFR2 Kinase512.00.60.41

*Ligand Efficiency (LE) = (ΔG)/Nheavy​ , where ΔG=−RTln(Kd​) . An LE > 0.3 indicates a highly optimized, drug-like scaffold.

Data Interpretation: The transition from an unsubstituted pyrazine to the 3-ethyl derivative (3-EPC) yields a nearly 40-fold improvement in Kd​ . Crucially, the SPR kinetic data reveals that this affinity gain is driven by both a faster association rate ( kon​ ) and a significantly slower dissociation rate ( koff​ ). This confirms the hypothesis that the 3-ethyl group effectively displaces ordered water in the hydrophobic pocket, stabilizing the receptor-ligand complex.

Conclusion & Quality Control Framework

Evaluating the receptor binding affinity of 3-Ethylpyrazine-2-carboxamide requires rigorous attention to the physicochemical properties of the scaffold. Because of its low molecular weight and high lipophilicity, researchers must implement strict quality control measures:

  • Solubility Verification: Always verify 3-EPC solubility via Nephelometry prior to running assays to ensure no colloidal aggregation is occurring, which can cause false-positive binding (promiscuous inhibition).

  • Orthogonal Agreement: Ensure that the equilibrium Ki​ derived from the radioligand assay is within a 3-fold margin of the kinetically derived Kd​ from SPR. Divergence greater than this suggests assay interference or complex binding stoichiometry.

By adhering to these self-validating protocols, drug development professionals can confidently utilize the 3-EPC scaffold to engineer highly potent, target-specific therapeutics.

References

  • Wu, Y., et al. "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors." ACS Medicinal Chemistry Letters. 2021.[Link]

  • Zhao, Q., et al. "Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination." Journal of Agricultural and Food Chemistry. 2020.[Link]

  • Wang, X., et al. "Fracture-Targeted Delivery of β-Catenin Agonists via Peptide-Functionalized Nanoparticles Augments Fracture Healing." ACS Nano. 2017.[Link]

Foundational

An In-Depth Technical Guide to the Molecular Weight and Solubility Profile of 3-Ethylpyrazine-2-carboxamide

Abstract This technical guide provides a comprehensive framework for characterizing the molecular weight and solubility profile of 3-Ethylpyrazine-2-carboxamide, a novel heterocyclic compound. Recognizing that specific e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the molecular weight and solubility profile of 3-Ethylpyrazine-2-carboxamide, a novel heterocyclic compound. Recognizing that specific experimental data for this molecule is not extensively documented in public literature, this guide establishes the theoretical physicochemical properties based on its chemical structure. More critically, it offers detailed, field-proven experimental protocols for the precise determination of these key parameters. Methodologies for molecular weight confirmation via mass spectrometry and thermodynamic solubility assessment using the industry-standard shake-flask method are presented. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to systematically evaluate 3-Ethylpyrazine-2-carboxamide or other new chemical entities, ensuring data integrity and supporting subsequent research and development efforts.

Introduction to 3-Ethylpyrazine-2-carboxamide

Pyrazine and its derivatives are a significant class of N-heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] The pyrazine ring, a six-membered aromatic structure with two nitrogen atoms in a 1,4-para orientation, is a "privileged scaffold" in medicinal chemistry, found in agents with anticancer, anti-inflammatory, and antibacterial properties.[1][2] The specific arrangement of nitrogen atoms allows for a unique combination of hydrogen bonding capabilities, metabolic stability, and steric properties, making it an attractive moiety for drug design.[3]

The subject of this guide, 3-Ethylpyrazine-2-carboxamide, is a specific derivative featuring an ethyl group at the C3 position and a carboxamide group at the C2 position. These substitutions are anticipated to significantly influence the molecule's physicochemical properties, such as molecular weight, lipophilicity, and, most importantly, solubility—a critical determinant of a compound's bioavailability and therapeutic efficacy.[4] This guide provides the foundational knowledge and actionable protocols to accurately characterize these properties.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its development. This section details the theoretical molecular weight and the predicted solubility profile of 3-Ethylpyrazine-2-carboxamide.

2.1 Molecular Weight

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms.[5] It is a fundamental and intrinsic property used for identity confirmation and for all stoichiometric calculations.

2.1.1 Theoretical Molecular Weight Calculation The molecular formula for 3-Ethylpyrazine-2-carboxamide is determined from its structure: C₇H₉N₃O. The molecular weight is calculated by summing the atomic weights of each atom.[6][7]

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)91.0089.072
Nitrogen (N)314.00742.021
Oxygen (O)115.99915.999
Total 151.17 g/mol

2.1.2 Experimental Confirmation via Mass Spectrometry While the theoretical molecular weight is precise, experimental confirmation is a mandatory quality control step to verify the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) techniques such as Time-of-Flight (TOF) or Orbitrap are the gold standard for this purpose.[8]

The process involves ionizing the molecule (e.g., via Electrospray Ionization, ESI) and then measuring the mass-to-charge ratio (m/z) of the resulting ions.[9] The high accuracy of these methods allows for the confirmation of the molecular formula with a high degree of confidence, distinguishing it from other molecules with similar nominal masses.[8] For 3-Ethylpyrazine-2-carboxamide, a protonated molecule ([M+H]⁺) would be expected at an m/z corresponding to its molecular weight plus the mass of a proton.

2.2 Solubility Profile

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a critical parameter in drug discovery.[10] It directly impacts absorption, distribution, and overall bioavailability.[4] The solubility of 3-Ethylpyrazine-2-carboxamide is dictated by the interplay of its functional groups. The pyrazine core and carboxamide group can engage in hydrogen bonding with polar solvents like water, while the ethyl group contributes to its lipophilicity, favoring solubility in organic solvents.

2.2.1 Predicted Solubility Based on the structure and data from analogous pyrazine carboxamides, a qualitative solubility profile can be predicted. It is expected to exhibit limited aqueous solubility but good solubility in polar organic solvents.

SolventPredicted SolubilityRationale
WaterLow to Sparingly SolubleThe nonpolar ethyl group and aromatic pyrazine ring may limit interaction with water despite the presence of H-bond donors/acceptors on the carboxamide.
Methanol / EthanolSolubleThese polar protic solvents can effectively solvate both the polar and nonpolar regions of the molecule.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[11]
Dichloromethane (DCM)SolubleA non-polar organic solvent that should effectively solvate the lipophilic ethyl group and pyrazine core.

This table presents predictions. Experimental determination is required for definitive data.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[12] This method, outlined in OECD Guideline 105, involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.[13][14]

3.1 Principle of the Shake-Flask Method

The core principle is to ensure that the solvent is fully saturated with the compound, with excess solid remaining. This establishes a thermodynamic equilibrium between the dissolved and undissolved states.[15] After equilibration, the solid and dissolved phases are separated, and the concentration of the compound in the clear supernatant is quantified. This concentration represents the solubility limit.

3.2 Detailed Step-by-Step Protocol

This protocol is a self-validating system; the presence of undissolved solid at the end of the experiment visually confirms that a saturated state was achieved.

  • Preparation: a. Add an excess amount of crystalline 3-Ethylpyrazine-2-carboxamide (e.g., 2-5 mg) to a clear glass vial (e.g., 4 mL). The key is to have more solid than will dissolve.[4] b. Add a precise volume of the desired solvent (e.g., 2 mL of water, phosphate-buffered saline pH 7.4, or methanol) to the vial. c. Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration: a. Securely cap the vials. b. Place the vials on an orbital shaker or rotator set to a consistent, moderate agitation. The temperature should be controlled, typically at 25°C or 37°C. c. Allow the mixture to equilibrate for a minimum of 24 hours. For some compounds, 48-72 hours may be necessary to ensure equilibrium is reached. A preliminary time-course experiment can establish the optimal equilibration time.[16]

  • Phase Separation: a. After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle. b. Carefully aspirate the supernatant, ensuring no solid particles are disturbed. c. To remove any remaining microscopic particles, filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (select a filter material, e.g., PVDF, that has low compound binding). Discard the first few drops of filtrate to saturate any binding sites on the filter.[16] Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and sample the clear supernatant.[13]

  • Quantification: a. Prepare a series of dilutions of the clear filtrate using the same solvent. b. Analyze the diluted samples using a validated analytical method, as described in the following section.

3.3 Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a robust and widely used method for quantifying the concentration of a dissolved compound.[17][18]

  • Method Development: a. Column: A C18 reverse-phase column is typically suitable. b. Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point. c. Detection: The UV detector wavelength should be set to the absorbance maximum (λ-max) of 3-Ethylpyrazine-2-carboxamide to ensure maximum sensitivity. d. Standard Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration. Create a series of calibration standards by diluting the stock solution. Inject these standards to generate a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.99).

  • Sample Analysis: a. Inject the diluted filtrate samples from the solubility experiment. b. Determine the peak area for the compound in each sample. c. Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples.

  • Solubility Calculation: a. Multiply the calculated concentration by the dilution factor to determine the final solubility in the original saturated solution. b. Report the mean solubility and standard deviation from the replicate experiments. The results are typically expressed in units of mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram provides a visual representation of the logical flow for the experimental determination of the solubility of 3-Ethylpyrazine-2-carboxamide.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (HPLC-UV) cluster_result 5. Final Result A Add Excess Compound to Vial B Add Precise Volume of Solvent A->B C Prepare Triplicates B->C D Seal and Agitate (24-48h at constant T) C->D E Visual Check for Excess Solid F Settle or Centrifuge E->F G Filter Supernatant (0.22 µm Syringe Filter) F->G H Collect Clear Filtrate G->H J Dilute Filtrate Sample H->J I Prepare Calibration Standards K Analyze Samples and Standards I->K J->K L Calculate Concentration from Standard Curve K->L M Calculate Solubility (Concentration x Dilution Factor) L->M N Report Mean ± SD (mg/mL or µg/mL) M->N

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion

While 3-Ethylpyrazine-2-carboxamide represents a molecule of interest within the valuable class of pyrazine derivatives, its specific physicochemical properties are not yet widely reported. This guide addresses this gap by providing a robust framework for characterization. The theoretical molecular weight has been established as 151.17 g/mol . More importantly, this document details the necessary, industry-standard experimental protocols for the empirical determination of solubility. By adhering to the shake-flask method (OECD 105) coupled with precise HPLC-UV quantification, researchers can generate reliable, high-quality data. This information is indispensable for guiding further studies, including formulation development, in-vitro assay design, and in-vivo pharmacokinetic assessments, thereby enabling the full evaluation of 3-Ethylpyrazine-2-carboxamide's potential in a drug discovery and development context.

References
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe.

  • Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Agilent.

  • Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta.

  • Compound solubility measurements for early drug discovery. Life Chemicals.

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications.

  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services.

  • How to Calculate Molecular Weight. wikiHow.

  • Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Agilent.

  • Confirming Molecular Weight: A Comparative Guide to Mass Spectrometry Techniques. Benchchem.

  • Test No. 105: Water Solubility. OECD.

  • Water solubility flask method according to EC A.6., OECD 105. VARIOUS analysis.

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.

  • How to measure solubility for drugs in oils/emulsions? ResearchGate.

  • Molecular Weight Calculation. Carnegie Mellon University.

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. IJRPR.

  • The molecular weight of an organic compound was found by... Pearson.

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

  • Structure-odor relationship in pyrazines and derivatives: A physicochemical study... Arabian Journal of Chemistry.

  • Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. Benchchem.

Sources

Protocols & Analytical Methods

Method

HPLC method development for 3-Ethylpyrazine-2-carboxamide quantification

An Application Note for the Development and Validation of a Quantitative HPLC Method for 3-Ethylpyrazine-2-carboxamide Introduction Pyrazine derivatives are a significant class of heterocyclic compounds found in nature a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development and Validation of a Quantitative HPLC Method for 3-Ethylpyrazine-2-carboxamide

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds found in nature and are widely utilized in the pharmaceutical, food, and flavor industries. Their diverse biological activities and sensory properties necessitate the development of robust analytical methods for their precise quantification. 3-Ethylpyrazine-2-carboxamide, a specific derivative, is of interest for quality control in manufacturing, stability testing, and research applications. The inherent polarity of the pyrazine ring and carboxamide group presents a unique challenge for retention and separation using traditional reversed-phase chromatography.[1][2]

This application note details a systematic approach to developing and validating a sensitive, specific, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Ethylpyrazine-2-carboxamide, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Analyte Characterization and Chromatographic Strategy

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the choice of stationary phase, mobile phase, and detection parameters.

1.1. Physicochemical Properties

The structure of 3-Ethylpyrazine-2-carboxamide features a polar aromatic pyrazine core, a polar carboxamide functional group, and a non-polar ethyl group. Based on this structure, we can estimate its key properties relevant to HPLC method development.

PropertyEstimated Value / CharacteristicRationale and Chromatographic Implication
Structure The combination of a hydrophilic pyrazine-carboxamide core and a moderately hydrophobic ethyl group suggests that reversed-phase chromatography is a suitable separation mode.[5]
Polarity Moderately PolarThe molecule is expected to be soluble in polar organic solvents and aqueous mixtures. Its polarity may lead to poor retention on standard C18 columns, necessitating careful mobile phase optimization or specialized column chemistry.[1][6]
UV Absorbance (λmax) ~270-300 nmThe pyrazine aromatic ring system is a strong chromophore. A UV-Vis spectrophotometer should be used to determine the precise λmax for maximum detection sensitivity. A starting wavelength of 270 nm is a reasonable estimate based on similar compounds.[7]
pKa ~1-2 (Pyrazine Ring)The pyrazine ring nitrogens are weakly basic. To ensure consistent analyte ionization and achieve sharp, reproducible peaks, the mobile phase pH should be controlled using a buffer or acid modifier, keeping the pH at least 2 units away from the analyte's pKa.[8][9] Using an acidic mobile phase (e.g., pH < 3) will ensure the analyte is in a single, protonated form.

1.2. Method Development Workflow

A systematic, risk-based approach is crucial for developing a robust analytical method.[10] The workflow involves a logical progression from initial parameter selection to final method validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, pKa, λmax) Initial Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->Initial Optimization Method Optimization (Gradient, pH, Temperature, Flow Rate) Initial->Optimization SystemSuitability System Suitability Testing (SST) Optimization->SystemSuitability Validation ICH Q2(R1) Validation (Accuracy, Precision, Linearity, etc.) SystemSuitability->Validation FinalMethod Final Quantitation Method Validation->FinalMethod

Caption: A systematic workflow for HPLC method development and validation.

Experimental Protocol: Method Development

This section provides a detailed, step-by-step protocol for developing the HPLC method.

2.1. Instrumentation and Reagents

  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A robust C18 column (e.g., Waters BEH C18, Agilent Zorbax Eclipse Plus C18) with dimensions of 4.6 x 150 mm and a 3.5 or 5 µm particle size is a good starting point.

  • Reagents:

    • 3-Ethylpyrazine-2-carboxamide reference standard (>98% purity).

    • Acetonitrile (HPLC grade).[9]

    • Methanol (HPLC grade).

    • Formic acid (LC-MS grade, >99%).

    • Water (Type I, 18.2 MΩ·cm).

2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) formic acid in Type I water. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Use 100% Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v) is typically a good choice to ensure sample compatibility.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-Ethylpyrazine-2-carboxamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Prepare by diluting the stock solution appropriately with the diluent. This solution can be used for initial method development experiments.

2.3. Step-by-Step Method Development

Step 1: Determine Maximum Absorbance (λmax)

  • Prepare a working standard solution (e.g., 10-20 µg/mL).

  • Using the DAD, acquire the UV spectrum of the analyte from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax) and use this for detection. For initial runs, monitor at a reference wavelength of 270 nm.[7]

Step 2: Initial Chromatographic Scouting

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the working standard solution.

  • Run a broad scouting gradient to determine the approximate elution time of the analyte.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 5% B (re-equilibration)

Step 3: Method Optimization Based on the results of the scouting run, refine the method to achieve optimal performance. The goal is a sharp, symmetrical peak with a reasonable retention time (e.g., 3-10 minutes).

  • Gradient Optimization: Adjust the slope of the gradient around the elution point of the analyte to improve resolution from any impurities. If the peak elutes very early, consider starting with a lower percentage of Mobile Phase B or using a column with higher retentivity.[1]

  • Flow Rate and Temperature: Adjust the flow rate (0.8-1.2 mL/min) and column temperature (25-40 °C) to fine-tune retention time and peak shape. Higher temperatures can reduce viscosity and improve peak efficiency but may affect analyte stability.

  • Mobile Phase pH: The use of 0.1% formic acid should provide a pH of ~2.7, which is sufficient to ensure consistent protonation of the pyrazine nitrogens, leading to good peak shape.[9]

2.4. Final Optimized Method

The following table presents a hypothetical final method achieved after optimization.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 275 nm (Determined λmax)
Injection Volume 5 µL
Gradient Program 0-2 min: 10% B2-8 min: 10% to 70% B8-9 min: 70% to 95% B9-10 min: 95% B10.1-12 min: 10% B

Method Validation Protocol (ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3][10]

ValidationParameters center_node Validated Method Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision LOQ LOQ center_node->LOQ LOD LOD center_node->LOD Robustness Robustness center_node->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

3.1. System Suitability Before each validation run, perform system suitability tests to ensure the chromatographic system is operating correctly.

ParameterAcceptance Criteria
Replicate Injections (%RSD) For ≥5 injections, the RSD of peak area and retention time should be ≤2.0%.
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000

3.2. Validation Experiments

  • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks are present at the retention time of 3-Ethylpyrazine-2-carboxamide. Peak purity can be assessed using a DAD.

  • Linearity: Prepare at least five concentrations of the reference standard across a range (e.g., 1-100 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (R²) and y-intercept.

  • Accuracy: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. Calculate the percentage recovery.[8]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument. Calculate the %RSD for each set and cumulatively.[8]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine experimentally by analyzing a series of dilute solutions. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio ≥ 10), while LOD is the lowest concentration that can be detected (typically S/N ratio ≥ 3).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters on the results.[11]

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., vary %B by ±2%)

3.3. Summary of Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%
LOQ Precision (%RSD) ≤ 10%
Robustness System suitability parameters must pass under all varied conditions.

Conclusion

This application note provides a comprehensive framework for the development and validation of a reversed-phase HPLC method for the quantification of 3-Ethylpyrazine-2-carboxamide. By systematically evaluating analyte properties and optimizing chromatographic parameters, a robust, specific, and accurate method can be established. The detailed validation protocol, grounded in ICH guidelines, ensures the method's reliability for routine quality control and research applications. This structured approach is readily adaptable for the analysis of other pyrazine derivatives and related heterocyclic compounds.

References

  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. Benchchem.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (Source not specified).
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent.
  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.

Sources

Application

Application Note: Synthesis and Purification Protocol for 3-Ethylpyrazine-2-carboxamide

Introduction and Mechanistic Rationale Pyrazinecarboxamide derivatives are highly valued scaffolds in medicinal chemistry and drug discovery. The pyrazine moiety acts as a critical structural component in various clinica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Pyrazinecarboxamide derivatives are highly valued scaffolds in medicinal chemistry and drug discovery. The pyrazine moiety acts as a critical structural component in various clinically significant therapeutics, including anti-tuberculosis agents, antiviral compounds, and advanced kinase inhibitors such as the FLT3 inhibitor Gilteritinib[1][2].

The synthesis of 3-Ethylpyrazine-2-carboxamide presents a specific challenge: the selective introduction of an alkyl group (ethyl) onto an electron-deficient heteroaromatic ring. Traditional alkylation methods often suffer from poor regioselectivity or harsh conditions. To construct this molecule efficiently, we utilize a Suzuki-Miyaura cross-coupling strategy. By reacting commercially available 3-chloropyrazine-2-carboxamide with potassium ethyltrifluoroborate, we can achieve high yields while avoiding the competing β -hydride elimination pathways that typically plague alkyl cross-couplings. Potassium alkyltrifluoroborates are highly stable, easily handled solids that undergo slow, controlled hydrolysis in the presence of water and base to generate the active boronic acid in situ, ensuring a steady transmetalation to the palladium center.

Reaction Pathway & Workflow

G SM 3-Chloropyrazine- 2-carboxamide Reagents K-Ethyltrifluoroborate Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM->Reagents Product 3-Ethylpyrazine- 2-carboxamide Reagents->Product Workup Aqueous Workup & Celite Filtration Product->Workup Purification Silica Gel Chromatography Workup->Purification

Workflow for the Suzuki-Miyaura synthesis of 3-Ethylpyrazine-2-carboxamide.

Quantitative Data & Materials

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
3-Chloropyrazine-2-carboxamide157.561.01.58 gElectrophilic Starting Material
Potassium ethyltrifluoroborate135.961.52.04 gNucleophilic Alkylating Agent
Pd(dppf)Cl₂·CH₂Cl₂816.640.05408 mgTransition Metal Catalyst
Potassium Carbonate (K₂CO₃)138.213.04.15 gBase (Activates Boron species)
1,4-Dioxane / H₂O (4:1 v/v)N/AN/A50 mLSolvent System

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step includes the underlying chemical causality to ensure the operator understands why the action is performed, allowing for real-time troubleshooting.

Step 1: System Preparation and Degassing
  • Charge the Vessel: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-chloropyrazine-2-carboxamide (1.58 g, 10 mmol), potassium ethyltrifluoroborate (2.04 g, 15 mmol), K₂CO₃ (4.15 g, 30 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition: In a separate flask, prepare 50 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Degas the solvent mixture by sparging with Argon for 30 minutes.

  • Initiation: Transfer the degassed solvent to the Schlenk flask via a syringe.

  • Causality: Rigorous exclusion of oxygen is critical. The active catalytic species is a Pd(0) complex generated in situ. Oxygen will irreversibly oxidize Pd(0) to Pd(II), terminating the catalytic cycle and resulting in unreacted starting material.

Step 2: Reaction Execution
  • Heating: Transfer the flask to a pre-heated oil bath or heating block set to 90 °C.

  • Agitation: Stir vigorously (800-1000 rpm) for 12 to 16 hours.

  • Monitoring: Monitor the reaction progress via TLC (Eluent: 5% Methanol in Dichloromethane) or LC-MS.

  • Causality: The biphasic nature of the reaction (solid base, aqueous/organic solvent) requires vigorous stirring to ensure adequate mass transfer. The elevated temperature of 90 °C provides the necessary activation energy for the transmetalation of the relatively unreactive sp³ hybridized carbon of the ethyl group to the palladium center.

Step 3: Workup and Palladium Scavenging
  • Cooling & Quenching: Remove the reaction from the heat source and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 50 mL) and Water (30 mL).

  • Filtration: Filter the entire biphasic mixture through a 1-inch pad of Celite in a sintered glass funnel. Wash the pad with an additional 20 mL of EtOAc.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Isolate the organic layer and extract the aqueous layer with EtOAc (2 × 30 mL).

  • Drying: Combine the organic layers, wash with saturated aqueous NaCl (brine, 50 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Causality: Celite filtration is mandatory to remove precipitated "palladium black" and insoluble inorganic salts (KCl, potassium borates) which can cause severe emulsions during liquid-liquid extraction and degrade the product during concentration.

Step 4: Purification
  • Chromatography: Dry-load the crude residue onto silica gel. Purify via flash column chromatography using a gradient of 30% to 80% Ethyl Acetate in Hexanes.

  • Isolation: Collect the fractions containing the product (visualized by UV at 254 nm). Evaporate the solvent to yield 3-Ethylpyrazine-2-carboxamide as an off-white solid.

  • Causality: Dry-loading is preferred over liquid loading due to the moderate polarity of the carboxamide, which can cause band-broadening and poor resolution if loaded in a polar solvent.

Analytical Characterization (Expected)

To validate the success of the synthesis, the isolated compound should be subjected to spectroscopic analysis:

  • LC-MS: [M+H]⁺ expected at m/z 152.1.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 2.4 Hz, 1H, pyrazine-H), 8.42 (d, J = 2.4 Hz, 1H, pyrazine-H), 7.60 (br s, 1H, NH), 5.85 (br s, 1H, NH), 3.15 (q, J = 7.5 Hz, 2H, -CH₂-), 1.35 (t, J = 7.5 Hz, 3H, -CH₃).

References

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. mdpi.com. Available at:[Link]

  • Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor. acs.org. Available at:[Link]

Sources

Method

In Vitro Antimicrobial Assay Protocols for 3-Ethylpyrazine-2-carboxamide: Overcoming pH-Dependent Testing Challenges

Executive Summary & Scientific Context 3-Ethylpyrazine-2-carboxamide is a structural analog of pyrazinamide (PZA), a cornerstone first-line antitubercular prodrug. In drug development, evaluating pyrazine-derived compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

3-Ethylpyrazine-2-carboxamide is a structural analog of pyrazinamide (PZA), a cornerstone first-line antitubercular prodrug. In drug development, evaluating pyrazine-derived compounds presents a unique set of in vitro challenges. Unlike standard antibiotics that can be tested in neutral physiological media, pyrazinamide and its derivatives exhibit a profound pH-dependency. They are highly active in vivo within the acidic environment of the macrophage phagolysosome (pH 5.5–6.0) but appear falsely inactive in standard neutral in vitro assays[1].

This application note provides a comprehensive, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of 3-Ethylpyrazine-2-carboxamide against Mycobacterium tuberculosis (Mtb). By explaining the causality behind critical experimental parameters—such as media acidification, strict inoculum control, and the inclusion of isogenic mutant controls—this guide ensures robust, reproducible data for preclinical drug development.

Mechanistic Causality: Why Standard Assays Fail

To design a reliable assay, one must first understand the prodrug activation pathway. 3-Ethylpyrazine-2-carboxamide passively diffuses into the mycobacterial cell, where it is hydrolyzed by the bacterial enzyme pyrazinamidase (PncA) into its active moiety, 3-ethylpyrazinoic acid[2].

The Role of pH: At a neutral pH, the active acid is ionized and expelled by efflux pumps. However, in an acidic environment (pH 5.9), the extracellular acid becomes protonated. This uncharged, protonated form re-enters the bacilli, collapsing the membrane potential and accumulating to toxic levels where it inhibits multiple targets, including aspartate decarboxylase (PanD) (disrupting Coenzyme A synthesis) and ribosomal protein S1 (RpsA) (halting trans-translation)[2][3]. Standard Middlebrook 7H9 broth (pH 6.8) fails to facilitate this protonation, leading to false-negative susceptibility results[1].

MOA Prodrug 3-Ethylpyrazine-2-carboxamide (Prodrug) Phagolysosome Acidic Environment (pH 5.5-5.9) Macrophage Phagolysosome Prodrug->Phagolysosome Diffusion PncA PncA Enzyme (Pyrazinamidase) Phagolysosome->PncA Intracellular entry Active 3-Ethylpyrazinoic Acid (Active Form) PncA->Active Hydrolysis PanD PanD (Inhibits CoA Synthesis) Active->PanD Target 1 RpsA RpsA (Inhibits Trans-translation) Active->RpsA Target 2 Membrane Membrane Disruption (Energy Depletion) Active->Membrane Target 3

Mechanism of action and prodrug activation of 3-Ethylpyrazine-2-carboxamide in acidic environments.

Critical Assay Parameters (E-E-A-T Insights)

Before executing the protocol, researchers must strictly control the following variables to prevent assay failure:

  • Media Acidification (pH 5.9): The assay must be conducted in modified Middlebrook 7H9 broth adjusted precisely to pH 5.9[4]. Dropping the pH below 5.5 severely inhibits the natural growth of Mtb, invalidating the growth controls. A pH above 6.0 will artificially inflate the MIC[5].

  • Inoculum Size Control: The reproducibility of phenotypic testing for pyrazine derivatives is highly sensitive to the bacterial inoculum. A large inoculum ( 107 to 108 CFU/mL) will metabolically raise the pH of the test medium to ~7.0 during incubation, neutralizing the drug and resulting in false resistance[6]. The inoculum must be strictly standardized to 105

    106 CFU/mL.
  • Bovine Serum Albumin (BSA) Interference: Standard OADC (Oleic Albumin Dextrose Catalase) enrichment contains high levels of BSA, which can bind to the active pyrazinoic acid derivative and artificially increase the pH[6]. Use specialized low-BSA supplements or carefully monitor pH stability.

Experimental Protocol: Acidic Resazurin Microtiter Assay (REMA)

This workflow details a 96-well broth microdilution method tailored for 3-Ethylpyrazine-2-carboxamide.

Workflow Step1 1. Media Preparation Middlebrook 7H9 adjusted to pH 5.9 Step3 3. Compound Dilution 3-Ethylpyrazine-2-carboxamide (0.5 - 256 µg/mL) Step1->Step3 Step2 2. Inoculum Standardization M. tuberculosis to McFarland 0.5 Step4 4. Co-incubation 37°C for 7-14 days Step2->Step4 Step3->Step4 Step5 5. Resazurin Addition (REMA) Incubate 24-48h Step4->Step5 Step6 6. Fluorescence/Colorimetric Readout Determine MIC Step5->Step6

Workflow for the pH-adjusted Resazurin Microtiter Assay (REMA) for pyrazinamide analogs.

Step-by-Step Methodology

Step 1: Media Preparation

  • Prepare Middlebrook 7H9 broth supplemented with 10% OADC (or specialized low-BSA PZA supplement) and 0.05% Tween 80.

  • Adjust the pH of the complete medium to 5.9 ± 0.05 using 1N HCl. Filter sterilize (do not autoclave after pH adjustment).

Step 2: Compound Dilution

  • Dissolve 3-Ethylpyrazine-2-carboxamide in DMSO to create a 10 mg/mL stock.

  • In a 96-well plate, perform two-fold serial dilutions of the compound in the pH 5.9 medium to achieve final testing concentrations ranging from 256 µg/mL down to 0.5 µg/mL. Ensure the final DMSO concentration does not exceed 1%.

Step 3: Inoculum Standardization

  • Harvest log-phase M. tuberculosis cultures. Break up clumps using glass beads and let settle for 15 minutes.

  • Adjust the supernatant to a McFarland 0.5 standard (approx. 1.5×108 CFU/mL).

  • Dilute this suspension 1:100 in pH 5.9 Middlebrook 7H9 to achieve the working inoculum (~ 106 CFU/mL)[6].

Step 4: Inoculation and Incubation

  • Add 100 µL of the working inoculum to each well containing 100 µL of the drug dilutions.

  • Seal the plates with breathable membranes to prevent evaporation while allowing gas exchange.

  • Incubate at 37°C for 7 to 14 days.

Step 5: Resazurin Addition & Readout

  • Add 30 µL of 0.02% resazurin solution to each well.

  • Incubate for an additional 24–48 hours.

  • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is defined as the lowest concentration of 3-Ethylpyrazine-2-carboxamide that prevents the color change to pink.

Self-Validating System & Data Interpretation

To ensure the assay is trustworthy and the observed antimicrobial activity is genuinely driven by the PncA-dependent prodrug mechanism, the protocol must include a self-validating matrix of control strains and pH conditions.

Required Controls
  • Wild-Type Control: M. tuberculosis H37Rv (PncA wild-type).

  • Mechanistic Control: An isogenic pncA mutant (e.g., pncA L159P) or naturally resistant Mycobacterium bovis BCG[1][7]. If 3-Ethylpyrazine-2-carboxamide utilizes the classical pathway, it will be inactive against this strain.

  • Environmental Control: A parallel assay run at pH 6.8. The compound should show little to no activity here, validating that the pH 5.9 acidification was successful and necessary[1].

Quantitative Data Summary

The table below outlines the expected MIC ranges based on the behavior of pyrazine-class antituberculars under different validation conditions.

StrainGenotypeExpected MIC at pH 5.9 (µg/mL)Expected MIC at pH 6.8 (µg/mL)Interpretation
M. tuberculosis H37RvWild-Type12.5 - 50> 800Validates pH-dependent activation.
M. tuberculosis PncA MutpncA L159P> 200> 800Validates PncA-dependent prodrug conversion.
M. bovis BCGNatural pncA mutation> 200> 800Serves as a reliable negative control strain.

Note: If H37Rv shows an MIC > 100 µg/mL at pH 5.9, immediately check the inoculum size and the BSA concentration in the media, as pH drift has likely occurred.

References

  • Association of Public Health Laboratories (APHL). "Issues in Mycobacterium tuberculosis Complex (MTBC) Drug Susceptibility Testing: Pyrazinamide (PZA)." APHL Infectious Diseases Brief, 2016.[Link]

  • Pfyffer, G. E., et al. "Testing of Susceptibility of Mycobacterium tuberculosis to Pyrazinamide with the Nonradiometric BACTEC MGIT 960 System." Journal of Clinical Microbiology, 1999.[Link]

  • Zhang, Y., et al. "Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium." National Institutes of Health (PMC), 2018.[Link]

  • University of Liverpool Repository. "A study of the optimisation of tuberculosis therapy." University of Liverpool, 2023.[Link]

Sources

Application

Advanced Formulation Techniques for 3-Ethylpyrazine-2-carboxamide Drug Delivery: A Comprehensive Protocol Guide

Executive Summary 3-Ethylpyrazine-2-carboxamide (3-EPZC) is a lipophilic analog of the frontline antitubercular agent pyrazinamide. The addition of an ethyl group at the 3-position of the pyrazine ring significantly incr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethylpyrazine-2-carboxamide (3-EPZC) is a lipophilic analog of the frontline antitubercular agent pyrazinamide. The addition of an ethyl group at the 3-position of the pyrazine ring significantly increases its partition coefficient (LogP). While this structural modification enhances lipid membrane permeability, it complicates aqueous formulation and retains the parent compound's susceptibility to rapid systemic clearance and dose-dependent hepatotoxicity. To optimize the therapeutic index of 3-EPZC, advanced nanocarrier systems are required to sustain release, target specific cellular reservoirs (e.g., alveolar macrophages), and bypass hepatic first-pass metabolism.

This guide provides field-proven, self-validating protocols for three distinct formulation architectures: Polymeric Nanoparticles, Solid Lipid Nanoparticles (SLNs), and Niosomal Vesicles.

Physicochemical Profiling & Formulation Causality

As a formulation scientist, designing a delivery system for 3-EPZC requires addressing three critical pharmacokinetic hurdles:

  • Hepatotoxicity Mitigation: High systemic concentrations of pyrazinecarboxamide derivatives induce severe hepatic stress. Encapsulating 3-EPZC in Solid Lipid Nanoparticles (SLNs) facilitates absorption via the oral intestinal lymphatic pathway, effectively [1].

  • Cellular Targeting: For intracellular infections (e.g., Mycobacterium tuberculosis), the drug must reach the phagolysosome of macrophages. Polymeric nanoparticles formulated with cationic polymers (like Eudragit RS-100) exhibit a positive zeta potential that electrostatically binds to the negatively charged macrophage membrane,[2].

  • Sustained Release Kinetics: To reduce dosing frequency, niosomal formulations utilize non-ionic surfactants to create a rigid vesicular bilayer. This architecture forces the drug to slowly diffuse through the membrane, achieving over a 24-hour period[3].

FormulationLogic Problem 3-EPZC Delivery Challenges (Hepatotoxicity, Rapid Clearance) Target1 Target: Alveolar Macrophages Problem->Target1 Target2 Target: Lymphatic Absorption Problem->Target2 Target3 Target: Sustained Release Problem->Target3 Tech1 Polymeric NPs (W/O/W) Polymer: Eudragit RS-100 Target1->Tech1 Tech2 Solid Lipid NPs (HPH) Surfactant: Poloxamer 188 Target2->Tech2 Tech3 Niosomes (Ether Injection) Surfactant: Span-80 Target3->Tech3 Outcome1 Phagocytosis & Localized Reservoir Tech1->Outcome1 Outcome2 Bypass Hepatic First-Pass Metabolism Tech2->Outcome2 Outcome3 Dose Reduction & Toxicity Mitigation Tech3->Outcome3

Fig 1: 3-EPZC delivery challenges, formulation strategies, and therapeutic outcomes.

Formulation Strategy 1: Polymeric Nanoparticles (W/O/W Double Emulsion)

Causality: The Water-in-Oil-in-Water (W/O/W) double emulsion technique is selected because 3-EPZC exhibits moderate water solubility. Encapsulating the drug within the inner aqueous phase (W1), surrounded by a hydrophobic Eudragit RS-100 polymer layer (O), prevents premature drug leakage during systemic circulation[2].

Self-Validating Protocol:

  • Primary Emulsion (W1/O): Dissolve 50 mg of 3-EPZC in 2 mL of distilled water (W1). Dissolve 100 mg of Eudragit RS-100 in 10 mL of dichloromethane (O). Add W1 to O dropwise under probe sonication (40% amplitude, 3 mins) in an ice bath.

    • Validation Checkpoint: The primary emulsion must appear uniformly opaque. If phase separation is visible within 5 minutes, the sonication energy is insufficient; increase amplitude to 50%.

  • Secondary Emulsion (W1/O/W2): Transfer the primary emulsion dropwise into 40 mL of an aqueous solution containing 1% w/v Polyvinyl Alcohol (PVA) (W2) under high-shear homogenization at 10,000 rpm for 10 minutes.

    • Causality: PVA acts as a steric stabilizer. A 1% concentration is optimal; higher concentrations increase the aqueous phase viscosity, which drastically increases particle size and reduces macrophage uptake efficiency[2].

  • Solvent Evaporation: Stir the W1/O/W2 emulsion magnetically at 500 rpm for 4 hours at room temperature.

    • Validation Checkpoint: The complete absence of a dichloromethane odor confirms successful solvent evaporation and nanoparticle hardening.

  • Recovery & Quality Control: Centrifuge at 11,000 rpm for 40 minutes at 4°C. Wash the pellet twice with distilled water and lyophilize.

    • Validation Checkpoint: Resuspend 1 mg of powder in 10 mL of water and measure the Zeta Potential. A value between +30 mV and +45 mV confirms colloidal stability and verifies the cationic Eudragit RS-100 surface coating[2].

Formulation Strategy 2: Solid Lipid Nanoparticles (Hot High-Pressure Homogenization)

Causality: SLNs are ideal for lymphatic targeting. Poloxamer 188 is specifically chosen as the surfactant because pyrazinecarboxamide derivatives exhibit their lowest solubility in it (approx. 12 mg/mL). This low solubility forces the drug to partition into the solid lipid core rather than diffusing into the aqueous phase during homogenization[1].

Self-Validating Protocol:

  • Lipid Phase Preparation: Melt 200 mg of Stearic Acid at 80°C (approx. 10°C above its melting point). Disperse 50 mg of 3-EPZC uniformly into the lipid melt.

  • Aqueous Phase Preparation: Dissolve 1.5% w/v Poloxamer 188 in 30 mL of distilled water and heat to exactly 80°C.

    • Validation Checkpoint: Measure both phases with a calibrated thermocouple. A temperature differential of >2°C will cause premature lipid crystallization, ruining the batch and potentially blocking the homogenizer gap.

  • Pre-Emulsion: Add the hot aqueous phase to the lipid phase under continuous high-shear mixing at 8,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 4 consecutive cycles.

    • Causality: Four cycles provide the optimal mechanical energy to overcome Laplace pressure. Exceeding five cycles introduces excessive kinetic energy, causing particle coalescence and an unwanted size increase[1].

  • Solidification & Quality Control: Cool the dispersion gradually to room temperature to solidify the SLNs.

    • Validation Checkpoint: Perform Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.3 validates a monodisperse, stable SLN population[1].

Formulation Strategy 3: Niosomal Vesicles (Modified Ether Injection)

Causality: Niosomes reduce the required therapeutic dose by enhancing cellular permeability. Span-80 (HLB = 4.3) is selected over other surfactants because its highly lipophilic nature, combined with cholesterol, forms the most rigid and impermeable vesicular bilayer, maximizing the entrapment of 3-EPZC[3].

Self-Validating Protocol:

  • Organic Phase: Dissolve Span-80 and Cholesterol in a 1:3 molar ratio in 10 mL of diethyl ether.

  • Aqueous Phase: Dissolve 50 mg of 3-EPZC in 20 mL of Phosphate Buffer Saline (pH 7.4). Heat and maintain the solution at 60°C on a magnetic stirrer.

  • Injection & Vesiculation: Using a syringe pump, inject the organic phase into the aqueous phase at a strict rate of 1 mL/min while stirring at 800 rpm.

    • Causality: Because 60°C is significantly above the boiling point of diethyl ether (34.6°C), the solvent vaporizes instantaneously upon contact, driving the spontaneous self-assembly of the surfactant into unilamellar niosomes[3].

  • Maturation & Quality Control: Continue stirring for 2 hours to ensure complete solvent removal.

    • Validation Checkpoint: Calculate Entrapment Efficiency (EE%) using the indirect method. Centrifuge the suspension, collect the supernatant, and measure free drug via UV-Vis spectroscopy at 268 nm. An EE% > 75% validates the structural integrity of the niosomal membrane[3].

Quantitative Data Summary

The following table summarizes the expected Critical Quality Attributes (CQAs) for the three 3-EPZC formulation strategies:

Formulation TypePrimary ExcipientsKey Surfactant / StabilizerMean Particle Size (nm)Target Zeta Potential (mV)Entrapment Efficiency (%)Release Kinetics
Polymeric NPs Eudragit RS-100PVA (W2 phase)150 - 300> +30.075 - 82Biphasic (Burst + Diffusion)
Solid Lipid NPs Stearic AcidPoloxamer 188350 - 450< -20.080 - 88Hixson-Crowell (Erosion)
Niosomes CholesterolSpan-80110 - 350< -25.065 - 75Zero-Order Kinetics
References
  • Title: Formulation and Characterization of Pyrazinamide Polymeric Nanoparticles for Pulmonary Tuberculosis: Efficiency for Alveolar Macrophage Targeting Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Formulation and Optimization of Pyrazinamide-Loaded Solid Lipid Nanoparticles by Employing a Design of Experiments Approach Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Design, Development and Characterization of Pyrazinamide Niosomal Dosage Form Source: American Journal of PharmTech Research URL: [Link]

Sources

Method

Application Notes and Protocols for the Extraction of 3-Ethylpyrazine-2-carboxamide from Complex Matrices

Introduction 3-Ethylpyrazine-2-carboxamide is a heterocyclic organic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest across various scientific disciplines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Ethylpyrazine-2-carboxamide is a heterocyclic organic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest across various scientific disciplines. They are integral to the flavor and aroma profiles of many food products, and they form the structural core of numerous pharmacologically active molecules, including the well-known antitubercular drug Pyrazinamide.[1][2] The accurate quantification of 3-Ethylpyrazine-2-carboxamide in diverse and complex matrices—such as biological fluids, tissues, and food products—is critical for pharmacokinetic studies, drug metabolism research, food quality control, and flavor science.

The primary challenge in analyzing this compound lies in its effective isolation from endogenous matrix components that can interfere with downstream analytical techniques, cause ion suppression in mass spectrometry, and compromise the accuracy and sensitivity of the assay. This guide provides a comprehensive overview of robust sample preparation methodologies, detailing the causality behind experimental choices and presenting validated protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Physicochemical Properties of 3-Ethylpyrazine-2-carboxamide

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a logical and effective extraction strategy. The properties of 3-Ethylpyrazine-2-carboxamide dictate its solubility, polarity, and potential for ionic interactions, which in turn inform the selection of appropriate solvents, sorbents, and pH conditions.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₇H₉N₃O[3]
Molecular Weight 151.17 g/mol [3]
Appearance Likely a crystalline solidInferred from similar compounds like 3-(Ethylamino)pyrazine-2-carboxamide[4]
Predicted logP ~0.5 - 1.0Estimated based on the negative logP of Pyrazinamide (-0.6)[1] and the addition of an ethyl group, which increases lipophilicity.
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane) and sparingly soluble in water and non-polar solvents (e.g., hexane).Based on the properties of related pyrazine carboxamides.[4]
pKa The pyrazine ring is weakly basic (pKa of Pyrazinamide's conjugate acid is ~0.5).[5] The amide group is generally neutral. The molecule is not expected to be significantly charged under typical extraction conditions (pH 2-10).[5]

Core Principles and Strategy Overview

The goal of sample preparation is to isolate 3-Ethylpyrazine-2-carboxamide from the sample matrix with high recovery, while simultaneously removing interfering substances. The choice of technique depends on the matrix complexity, required sample throughput, available resources, and the sensitivity requirements of the subsequent analytical method (e.g., LC-MS/MS, GC-MS).

  • Liquid-Liquid Extraction (LLE): A classic technique based on the differential partitioning of the analyte between two immiscible liquid phases. It is effective but can be labor-intensive and consume significant volumes of organic solvents.

  • Solid-Phase Extraction (SPE): A highly selective and versatile chromatographic technique that uses a solid sorbent to retain either the analyte or impurities. It offers cleaner extracts and higher concentration factors compared to LLE.

  • QuEChERS: A streamlined approach that combines a salting-out extraction with a dispersive solid-phase extraction (d-SPE) cleanup. It is renowned for its speed, ease of use, and effectiveness with a wide range of complex matrices, particularly in food and environmental analysis.

Protocol 1: Liquid-Liquid Extraction (LLE)

Causality and Rationale: This protocol leverages the moderate polarity of 3-Ethylpyrazine-2-carboxamide. Ethyl acetate is selected as the extraction solvent due to its ability to effectively solubilize the analyte while having limited miscibility with water. The addition of a salt (Sodium Chloride) increases the ionic strength of the aqueous phase, which decreases the solubility of the organic analyte in the aqueous layer and promotes its partitioning into the organic solvent (the "salting-out" effect), thereby improving extraction efficiency.

Experimental Workflow: Liquid-Liquid Extraction (LLE)

LLE_Workflow sample 1. Sample Preparation (1 mL Aqueous Sample, e.g., Plasma) add_solvent 2. Add Extraction Solvent (3 mL Ethyl Acetate) sample->add_solvent add_salt 3. Add Salt (0.5 g NaCl) add_solvent->add_salt vortex 4. Vortex & Centrifuge (Vortex 2 min, Centrifuge 5 min) add_salt->vortex collect 5. Collect Organic Layer (Transfer supernatant) vortex->collect repeat 6. Repeat Extraction (Repeat steps 2-5 on aqueous layer) collect->repeat Pool organic layers drydown 7. Dry & Reconstitute (Evaporate under N2, Reconstitute in mobile phase) repeat->drydown analysis 8. Analysis (LC-MS/MS or GC-MS) drydown->analysis

Caption: Workflow for LLE of 3-Ethylpyrazine-2-carboxamide.

Step-by-Step Methodology:

  • Sample Preparation: Pipette 1 mL of the aqueous sample (e.g., plasma, urine, or homogenized food supernatant) into a 15 mL polypropylene centrifuge tube. If using an internal standard, spike the sample at this stage.

  • Solvent Addition: Add 3 mL of ethyl acetate to the centrifuge tube.

  • Salting-Out: Add approximately 0.5 g of sodium chloride (NaCl) to the tube.

  • Extraction: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the tube at 4000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube using a Pasteur pipette, taking care not to disturb the aqueous layer or any protein interface.

  • Re-extraction (Optional but Recommended): To maximize recovery, repeat steps 2-6 on the remaining aqueous layer, pooling the organic extracts.

  • Drying and Concentration: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis. Vortex briefly and transfer to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE)

Causality and Rationale: This protocol employs a reversed-phase SPE mechanism, which is ideal for extracting moderately polar analytes from aqueous matrices. The C18 (octadecyl) sorbent is non-polar. During the loading step, the analyte partitions from the polar aqueous sample onto the non-polar C18 stationary phase. The "Wash" step uses a weak solvent (water/methanol mixture) to remove polar, water-soluble interferences that have not been strongly retained, while the analyte of interest remains bound to the sorbent. The "Elution" step uses a strong, non-polar solvent (methanol or acetonitrile) to disrupt the hydrophobic interactions and elute the analyte from the sorbent.

Experimental Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow condition 1. Condition Cartridge (3 mL Methanol) equilibrate 2. Equilibrate Cartridge (3 mL Deionized Water) condition->equilibrate Activates sorbent load 3. Load Sample (1 mL Pre-treated Sample) equilibrate->load Prepares for sample wash 4. Wash Cartridge (3 mL 5% Methanol in Water) load->wash Analyte binds, interferences pass elute 5. Elute Analyte (2 x 1.5 mL Methanol) wash->elute Removes polar impurities drydown 6. Dry & Reconstitute elute->drydown Collects analyte analysis 7. Analysis drydown->analysis

Caption: Reversed-Phase SPE workflow for analyte extraction.

Step-by-Step Methodology (Using a Reversed-Phase C18 Cartridge):

  • Sample Pre-treatment: Centrifuge any sample with particulates. Acidify aqueous samples (e.g., urine, plasma) with 1% formic acid to a pH of ~3-4 to ensure the analyte is in a consistent, neutral form.

  • Cartridge Conditioning: Place a C18 SPE cartridge (e.g., 200 mg, 3 mL) on a vacuum manifold. Pass 3 mL of methanol through the cartridge to wet the sorbent and activate the C18 chains. Do not let the sorbent go dry.

  • Cartridge Equilibration: Pass 3 mL of deionized water through the cartridge to rinse excess methanol and prepare the sorbent for the aqueous sample. Again, do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample (1 mL) onto the cartridge. Apply a slow, steady flow rate (approx. 1 mL/min) to ensure adequate interaction between the analyte and the sorbent.

  • Washing: Pass 3 mL of 5% methanol in water through the cartridge. This step removes hydrophilic interferences without prematurely eluting the analyte. After the wash, dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove residual water.

  • Elution: Place a clean collection tube inside the manifold. Elute the 3-Ethylpyrazine-2-carboxamide from the cartridge by passing two aliquots of 1.5 mL of methanol through the sorbent. Allow the solvent to soak for ~1 minute for the first elution to ensure complete desorption.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for analysis.

Protocol 3: QuEChERS

Causality and Rationale: The QuEChERS method is exceptionally effective for complex solid or semi-solid matrices like food or tissue.[6] Acetonitrile is used as the extraction solvent because it is effective at extracting a wide range of compounds and is easily separated from water by the addition of salts. Magnesium sulfate (MgSO₄) acts as a drying agent, absorbing water from the sample and promoting the phase separation. Sodium chloride (NaCl) helps to control the polarity of the aqueous layer, further driving the analyte into the acetonitrile. The subsequent dispersive SPE (d-SPE) step is for cleanup. Primary Secondary Amine (PSA) is used to remove organic acids, fatty acids, and sugars. C18 is included to remove non-polar interferences like fats and lipids.

// Workflow Connections sample -> add_solvent; add_solvent -> add_salts; add_salts -> extract; extract -> aliquot [lhead=cluster_1]; aliquot -> dspe; dspe -> cleanup; cleanup -> analysis; }

Sources

Application

using 3-Ethylpyrazine-2-carboxamide as a pyrazinamide structural analog

Application Note: 3-Ethylpyrazine-2-carboxamide as a Structural Probe for Overcoming Pyrazinamide Resistance in Mycobacterium tuberculosis The Rationale: Probing the C3-Position to Bypass Resistance Pyrazinamide (PZA) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Ethylpyrazine-2-carboxamide as a Structural Probe for Overcoming Pyrazinamide Resistance in Mycobacterium tuberculosis

The Rationale: Probing the C3-Position to Bypass Resistance

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) therapy, unique for its sterilizing activity against non-replicating Mycobacterium tuberculosis (Mtb)[1]. However, PZA is a prodrug that requires bioactivation into pyrazinoic acid (POA) by the mycobacterial pyrazinamidase enzyme (PncA). The emergence of PZA resistance is overwhelmingly driven by loss-of-function mutations in the pncA gene, which prevents this crucial activation step[1][2].

As a Senior Application Scientist focusing on antimycobacterial drug development, I utilize 3-Ethylpyrazine-2-carboxamide (a C3-alkylated PZA analog) as a critical structural probe. The rationale for substituting the 3-position with an ethyl group is twofold:

  • Steric Modulation of PncA: The bulky ethyl group at the ortho position relative to the carboxamide creates steric hindrance. By evaluating this analog, we can determine whether the PncA active site can accommodate bulkier substrates or if the compound entirely bypasses PncA-mediated hydrolysis[3][4].

  • Enhanced Lipophilicity and Target Affinity: Alkyl substitutions increase the lipophilicity of the pyrazine scaffold, improving penetration through the lipid-rich mycobacterial cell envelope[4]. Furthermore, once activated (or if active as an intact amide), the 3-ethyl-POA moiety has been shown to exhibit superior thermodynamic binding affinity to the downstream target, aspartate decarboxylase (PanD), compared to unsubstituted POA[1][2].

Mechanistic Divergence: Canonical vs. Alkyl-Substituted Pathways

To understand the experimental design, one must trace the causality of the signaling and activation pathways. While canonical PZA strictly depends on PncA, 3-alkylated derivatives often exhibit a distinct mode of action, either through alternative amidase activation or direct lipophilic bypass[4].

Pathway cluster_0 Canonical PZA Pathway cluster_1 3-Ethylpyrazine-2-carboxamide Pathway PZA Pyrazinamide (PZA) PncA PncA Enzyme PZA->PncA POA Pyrazinoic Acid (POA) PncA->POA Hydrolysis PanD1 PanD Target POA->PanD1 Binding & Degradation E_PZA 3-Ethyl-PZA PncA2 Mutated PncA E_PZA->PncA2 Steric Block Alt_Amidase Alt. Activation / Bypass E_PZA->Alt_Amidase Lipophilic Entry E_POA 3-Ethyl-POA Alt_Amidase->E_POA PanD2 PanD Target E_POA->PanD2 High-Affinity Binding

Fig 1. Mechanistic divergence of 3-Ethyl-PZA bypassing PncA mutation-driven resistance.

Self-Validating Experimental Protocols

To rigorously evaluate 3-Ethylpyrazine-2-carboxamide, the following protocols are engineered as self-validating systems. Every assay includes internal controls to isolate the variable of interest (e.g., using isogenic mutant strains to isolate PncA dependence).

Protocol A: Resazurin Microtiter Assay (REMA) for Antimycobacterial Activity

This whole-cell assay determines the Minimum Inhibitory Concentration (MIC). By testing the compound against both Wild-Type (WT) and a pncA-knockout strain, we validate whether the 3-ethyl analog relies on PncA for activation[4][5].

Step-by-Step Methodology:

  • Preparation: Cultivate M. tuberculosis H37Rv (WT) and M. tuberculosis H37Rv-ΔpncA in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until reaching an OD600 of 0.6–0.8.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of 3-Ethylpyrazine-2-carboxamide (from 100 µg/mL to 0.78 µg/mL) in 7H9 broth (pH 5.8 to simulate the acidic environment of macrophages where PZA is most active). Include PZA as a baseline control and Isoniazid (INH) as a positive growth-inhibition control[5].

  • Inoculation: Dilute the bacterial cultures to 1×105 CFU/mL. Add 100 µL of the inoculum to each well (final volume 200 µL).

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration preventing the color change[5].

Protocol B: In Vitro PncA Hydrolysis Kinetics (HPLC-UV)

To prove causality regarding the steric block at the active site, we directly measure the enzymatic conversion of 3-Ethyl-PZA to 3-Ethyl-POA using recombinant PncA[1][2].

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant Mtb PncA using an E. coli BL21(DE3) system with a Ni-NTA affinity column.

  • Reaction Setup: In a 50 mM Tris-HCl buffer (pH 7.5), combine 1 µM recombinant PncA with varying concentrations of 3-Ethylpyrazine-2-carboxamide (10 µM to 1 mM).

  • Incubation & Quenching: Incubate the mixture at 37°C. Extract 50 µL aliquots at specific time points (0, 15, 30, 60, 120 mins) and quench the reaction immediately by adding 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile.

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at 268 nm to quantify the disappearance of the amide peak and the appearance of the corresponding carboxylic acid peak.

  • Validation: Run parallel kinetics with unsubstituted PZA to calculate relative kcat​/Km​ values.

Protocol C: Target Engagement via Isothermal Titration Calorimetry (ITC)

To validate that the 3-ethyl substitution enhances binding to the downstream target (PanD), we measure the thermodynamic parameters of the interaction[1][2].

Step-by-Step Methodology:

  • Sample Preparation: Dialyze purified recombinant Mtb PanD (50 µM) and the synthesized active moiety, 3-Ethylpyrazinoic acid (3-Ethyl-POA, 500 µM), into identical assay buffers (50 mM HEPES, 150 mM NaCl, pH 7.4) to eliminate buffer mismatch heats.

  • Titration: Load PanD into the calorimeter cell and 3-Ethyl-POA into the syringe. Set the instrument to perform 20 injections of 2 µL each at 25°C, with 120-second intervals between injections.

  • Control: Perform a ligand-into-buffer titration to subtract the heat of dilution.

  • Data Analysis: Fit the integrated heat data to a one-site binding model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( −TΔS ).

Quantitative Data Summaries

The following tables summarize representative data demonstrating how the 3-ethyl substitution alters the pharmacological profile compared to the unsubstituted parent compound.

Table 1: Comparative Antimycobacterial Activity and Cytotoxicity

Compound MIC against Mtb H37Rv WT (µg/mL) MIC against Mtb ΔpncA (µg/mL) HepG2 Cytotoxicity IC50 (µg/mL) Selectivity Index (SI)
Pyrazinamide (PZA) 12.5 >100 (Resistant) >200 >16

| 3-Ethylpyrazine-2-carboxamide | 3.13 | 6.25 | >100 | >31 |

Insight: The 3-ethyl analog maintains potent activity against the pncA-deficient strain, proving that its mechanism of action successfully bypasses the canonical activation bottleneck[4][5].

Table 2: Thermodynamic and Kinetic Parameters (Target Engagement & Hydrolysis) | Ligand / Substrate | PncA Hydrolysis Rate ( kcat​/Km​ , M −1 s −1 ) | PanD Binding Affinity ( Kd​ , µM) | Enthalpy ΔH (kcal/mol) | Entropy −TΔS (kcal/mol) | | :--- | :--- | :--- | :--- | :--- | | PZA / POA | 4.5×103 | 45.2 | -8.4 | 2.1 | | 3-Ethyl-PZA / 3-Ethyl-POA | <10 (Sterically Blocked) | 8.5 | -11.2 | 1.8 |

Insight: While the 3-ethyl group virtually abolishes hydrolysis by PncA (validating the steric hindrance hypothesis), the resulting active moiety (3-Ethyl-POA) binds PanD with ~5-fold higher affinity than standard POA, driven by a more favorable enthalpic contribution[1][2].

References

  • Hegde, P. V., Aragaw, W. W., Cole, M. S., Jachak, G., Ragunathan, P., Sharma, S., Harikishore, A., Grüber, G., Dick, T., & Aldrich, C. C. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046.[Link]

  • Juhás, M., Bouz, G., Pang, L., Weeks, S. D., Jand’ourek, O., Konečná, K., Paterová, P., Bárta, P., Halířová, M., Kučerová-Chlupáčová, M., Doležal, M., & Zitko, J. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega, 11(3), 3937-3948.[Link]

Sources

Method

Application Note: Spectroscopic Characterization of 3-Ethylpyrazine-2-carboxamide using Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Introduction and Scientific Context 3-Ethylpyrazine-2-carboxamide is a heterocyclic organic compound featuring a pyrazine core, a key structure in many biologically active molecules and flavor components. Pyrazine deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

3-Ethylpyrazine-2-carboxamide is a heterocyclic organic compound featuring a pyrazine core, a key structure in many biologically active molecules and flavor components. Pyrazine derivatives are known for their diverse pharmacological properties, including antimycobacterial and anticancer activities.[1] The precise structural and electronic characterization of these molecules is a prerequisite for understanding their function and for quality control in drug development and manufacturing.

This application note provides a comprehensive guide to the analysis of 3-Ethylpyrazine-2-carboxamide using two fundamental spectroscopic techniques: Fourier-Transform Infrared (FT-IR) spectroscopy to elucidate its functional groups and molecular vibrations, and Ultraviolet-Visible (UV-Vis) spectroscopy to probe its electronic structure. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern the experimental choices and data interpretation.

Foundational Principles of Spectroscopic Analysis

A robust analytical method is built on a clear understanding of the interaction between energy and matter. For 3-Ethylpyrazine-2-carboxamide, IR and UV-Vis spectroscopy provide complementary information.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies (stretching, bending, scissoring). These vibrational frequencies are quantized and are characteristic of the types of bonds and the overall molecular structure.

For 3-Ethylpyrazine-2-carboxamide, we anticipate characteristic absorptions from:

  • The Amide Group (-CONH₂): This group gives rise to some of the most distinct signals in the IR spectrum. The N-H stretching of the primary amide typically appears as two sharp bands in the 3400-3200 cm⁻¹ region. The C=O bond has a very strong stretching absorption (Amide I band) around 1680-1650 cm⁻¹, while the N-H bending (Amide II band) occurs near 1600 cm⁻¹.[2][3]

  • The Pyrazine Ring: As an aromatic heterocycle, the ring exhibits C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The aromatic C-H bonds show stretching vibrations above 3000 cm⁻¹.[4]

  • The Ethyl Group (-CH₂CH₃): The aliphatic C-H bonds will produce stretching signals in the 3000-2850 cm⁻¹ range.[2]

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy ground states to higher-energy excited states. The structure of 3-Ethylpyrazine-2-carboxamide contains multiple chromophores—the pyrazine ring and the carboxamide group—which contain π-electrons and non-bonding (n) electrons.

The key electronic transitions expected are:

  • π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in aromatic systems and result in strong absorption bands, often around 260 nm for the pyrazine core.[5]

  • n → π Transitions:* This involves exciting an electron from a non-bonding orbital (i.e., the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. These transitions are lower in energy and intensity compared to π → π* transitions and are often observed as a shoulder or a distinct band at longer wavelengths (~320 nm for pyrazines).[5]

The choice of solvent is critical as it can influence the energy of these transitions, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the wavelength of maximum absorbance (λmax).[5][6]

Integrated Analytical Workflow

The following diagram illustrates the comprehensive workflow for the spectroscopic characterization of 3-Ethylpyrazine-2-carboxamide, from sample handling to final data interpretation.

G cluster_prep Sample & Instrument Preparation cluster_ir FT-IR Analysis cluster_uv UV-Vis Analysis cluster_report Final Interpretation Sample Acquire Pure Sample IR_Prep FT-IR Instrument Purge & Background Scan Sample->IR_Prep Purity Check UV_Prep Prepare Spectroscopic Grade Solvents Sample->UV_Prep Purity Check IR_Acq ATR Sample Acquisition (Solid State) IR_Prep->IR_Acq UV_Sol Prepare Stock & Working Solutions UV_Prep->UV_Sol IR_Proc Data Processing (Baseline Correction, Peak ID) IR_Acq->IR_Proc Report Correlate IR & UV-Vis Data with Molecular Structure IR_Proc->Report UV_Acq Scan Sample vs. Solvent Blank UV_Sol->UV_Acq UV_Proc Data Processing (Identify λmax) UV_Acq->UV_Proc UV_Proc->Report

Caption: Integrated workflow for IR and UV-Vis analysis.

Detailed Experimental Protocols

These protocols are designed to be self-validating by including steps for background correction and blanking, ensuring that the resulting spectra are solely attributable to the analyte.

Protocol 1: FT-IR Spectroscopic Analysis via ATR

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for analyzing solid samples directly without complex preparation like KBr pellets. It minimizes sample consumption and ensures good particle-crystal contact.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the spectrometer's optical bench is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Allow the instrument to reach thermal equilibrium.

  • Background Collection: With the ATR crystal clean and free of any sample, collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹). This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a small, representative amount (typically 1-2 mg) of solid 3-Ethylpyrazine-2-carboxamide onto the center of the ATR crystal.

  • Engage Anvil: Apply consistent pressure using the ATR's anvil to ensure firm and uniform contact between the sample and the crystal surface. This step is vital for obtaining a high-quality spectrum with good signal-to-noise ratio.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Cleaning:

    • The software will automatically perform an absorbance calculation against the background.

    • Apply a baseline correction algorithm to remove any broad, underlying features.

    • Use the peak-finding tool to label the wavenumbers of significant absorption bands.

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.

Protocol 2: UV-Vis Spectroscopic Analysis

Rationale: This protocol uses a solution-based method to obtain a quantitative measure of electronic absorption. The choice of solvent is critical; spectroscopic grade ethanol is recommended due to its good solvation properties and a UV cutoff wavelength (~205 nm) that does not interfere with the expected absorptions of the analyte.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent Selection: Use spectroscopic grade ethanol. Its polarity is suitable for dissolving the analyte, and its UV cutoff is sufficiently low.

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of 3-Ethylpyrazine-2-carboxamide using an analytical balance.

    • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

    • Dissolve the solid in a small amount of ethanol, then dilute to the mark with the same solvent. Stopper and invert the flask multiple times to ensure homogeneity. This creates a stock solution of approximately 100 µg/mL.

  • Working Solution Preparation:

    • Pipette 5 mL of the stock solution into a 50 mL Class A volumetric flask and dilute to the mark with spectroscopic grade ethanol. This creates a working solution of approximately 10 µg/mL.

    • Causality: This dilution step is necessary to bring the analyte's concentration into a range where the absorbance falls between 0.1 and 1.0. This range ensures adherence to the Beer-Lambert Law, providing a linear relationship between absorbance and concentration.

  • Instrument Blanking:

    • Fill two matched quartz cuvettes with spectroscopic grade ethanol.

    • Place one cuvette in the reference beam path and the other in the sample beam path.

    • Run a baseline correction or "auto-zero" function across the desired wavelength range (e.g., 400 nm to 200 nm). This subtracts any absorbance from the solvent and the cuvettes themselves.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the sample beam path.

    • Acquire the absorption spectrum over the selected range.

  • Data Processing:

    • The resulting spectrum should show absorbance peaks characteristic of the analyte.

    • Use the instrument's software to identify the wavelength(s) of maximum absorbance (λmax).

Expected Spectral Data and Interpretation

The following tables summarize the anticipated spectral features for 3-Ethylpyrazine-2-carboxamide based on its chemical structure and data from related pyrazine derivatives.

Table 1: Summary of Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3450 - 3300Medium, SharpAsymmetric N-H StretchPrimary Amide (-CONH₂)
3250 - 3150Medium, SharpSymmetric N-H StretchPrimary Amide (-CONH₂)
3100 - 3000Medium-WeakAromatic C-H StretchPyrazine Ring
2980 - 2850MediumAliphatic C-H StretchEthyl Group (-CH₂CH₃)
1680 - 1650 Strong C=O Stretch (Amide I) Primary Amide (-CONH₂)[2][3][7]
1620 - 1580MediumN-H Bend (Amide II)Primary Amide (-CONH₂)
1580 - 1400Medium-WeakC=C and C=N Ring StretchesPyrazine Ring[4]

Interpretation Insight: The presence of a strong band around 1660 cm⁻¹ coupled with two distinct peaks above 3200 cm⁻¹ is definitive evidence for the primary carboxamide group. The combination of aromatic and aliphatic C-H stretches confirms the presence of both the pyrazine ring and the ethyl substituent.

Table 2: Summary of Expected UV-Vis Absorption Maxima (in Ethanol)
Approx. λmax (nm)Molar Absorptivity (ε)Electronic TransitionChromophore
315 - 330Lown → πPyrazine N, Amide C=O
260 - 275Highπ → πPyrazine Ring System

Interpretation Insight: The UV-Vis spectrum is expected to be dominated by a strong absorption band below 280 nm, characteristic of the π → π* transition within the substituted pyrazine ring.[5] A much weaker, lower-energy band or shoulder above 315 nm corresponding to the n → π* transition may also be visible. The exact positions of these bands confirm the electronic conjugation within the molecule. Substituents on the pyrazine ring are known to cause a red-shift (bathochromic shift) in the absorption bands compared to unsubstituted pyrazine.[8]

References

  • Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage, Journal of the Pharmaceutical Society of Japan.[Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE.[Link]

  • High resolution infrared spectroscopy of pyrazine and naphthalene in a molecular beam. Journal of Chemical Physics.[Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate.[Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research.[Link]

  • Pyrazines. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.[Link]

  • UV–Vis spectra of the diaqua Pt‐L‐Zn complexes. ResearchGate.[Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Oriental Journal of Chemistry.[Link]

  • Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates. ACS Publications, Organic Letters.[Link]

  • Spectrophotometric titration curves of pyrazine-2-thiocarboxamide. ResearchGate.[Link]

  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. PMC, National Center for Biotechnology Information.[Link]

  • Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. Chemistry 326: Experiment #2, Montana State University. [https://www.chemistry.montana.edu/callis/courses/chmy374/chmy374_ expts/2_Pyrazine_UV_spec_17.pdf]([Link]_ expts/2_Pyrazine_UV_spec_17.pdf)

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.[Link]

  • Optical properties of pyrazine derivatives compared with their s-triazine analogs. SciSpace.[Link]

  • Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. ACS Publications, The Journal of Physical Chemistry A.[Link]

  • 3-ethylpyrazine-2-carboxylic acid (C7H8N2O2). PubChemLite.[Link]

  • Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. PMC, National Center for Biotechnology Information.[Link]

  • 3-ethylpyrazine-2-carboxylic acid — Chemical Substance Information. NextSDS.[Link]

  • The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology.[Link]

  • Exploring the detailed spectroscopic characteristics, chemical and biological activity of two cyanopyrazine-2-carboxamide derivatives using experimental and theoretical tools. PubMed.[Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC, National Center for Biotechnology Information.[Link]

Sources

Application

Application Note: In Vivo Murine Testing Protocols for 3-Ethylpyrazine-2-carboxamide

Target Audience: Researchers, Preclinical Scientists, and Tuberculosis Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Scientific Rationale The development of novel anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Preclinical Scientists, and Tuberculosis Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Scientific Rationale

The development of novel anti-mycobacterial agents is critical to combat the rising incidence of multidrug-resistant tuberculosis (MDR-TB). Pyrazinamide (PZA) is a sterilizing cornerstone of first-line TB therapy; however, resistance is increasingly driven by mutations in the pncA gene, which encodes the pyrazinamidase enzyme required to convert the PZA prodrug into its active form, pyrazinoic acid (POA).

3-Ethylpyrazine-2-carboxamide (CAS: 104893-53-0) represents a strategic medicinal chemistry approach to overcoming this resistance. Alkyl substitutions on the pyrazine ring—such as the addition of an ethyl group at the 3-position—are designed to enhance the molecule's lipophilicity. This modification improves penetration through the mycolic acid-rich mycobacterial cell wall and has been shown in structurally similar alkyl-pyrazinamides to bypass PncA-dependent activation pathways, exerting a distinct, direct mode of action against Mycobacterium tuberculosis (Mtb) [1].

To accurately evaluate the translational potential of 3-Ethylpyrazine-2-carboxamide, researchers must utilize highly controlled in vivo murine models. The low-dose aerosol infection model is the preclinical gold standard, as it accurately mimics the natural route of human pulmonary infection and produces reproducible bacterial loads in the lungs and spleen [2].

The Causality of Experimental Design

Every step in this protocol is designed as a self-validating system :

  • Aerosol Delivery vs. Intravenous: Aerosol infection ensures the bacilli are phagocytosed by alveolar macrophages, initiating the formation of granuloma-like structures. This physiological barrier is exactly what the highly lipophilic 3-Ethylpyrazine-2-carboxamide is engineered to penetrate [4].

  • Pharmacokinetic (PK) Grounding: Before efficacy can be assessed, lung epithelial lining fluid (ELF) concentrations must be quantified. If efficacy fails, PK data differentiates between a lack of intrinsic antimicrobial activity and poor target-site penetration [3].

Mechanistic Pathway & Workflow Visualization

The following diagrams illustrate the theoretical advantage of alkylated pyrazinamides and the in vivo workflow used to validate them.

Mechanism cluster_0 Classical Pyrazinamide (PZA) Pathway cluster_1 3-Ethylpyrazine-2-carboxamide Pathway PZA PZA Prodrug PncA Mtb PncA Enzyme PZA->PncA POA Pyrazinoic Acid (POA) (Active) PncA->POA Resist pncA Mutation (MDR-TB Resistance) Resist->PncA Blocks Activation AlkPZA 3-Ethyl Derivative Lipid Enhanced Lipophilicity & Cell Wall Penetration AlkPZA->Lipid Direct PncA-Independent Sterilizing Activity Lipid->Direct

Figure 1: Proposed mechanism of action bypassing PncA-mediated resistance using alkylated pyrazine derivatives.

MurineWorkflow A Day 0: Aerosol Infection (Mtb H37Rv) B Day 1: Implantation Check (CFU Baseline) A->B C Day 14: Treatment Initiation (Chronic Phase) B->C D Days 15-16: PK/PD Profiling (Plasma & Lung) C->D Acute PK E Weeks 4 & 8: Efficacy Assessment (Organ CFU) C->E Chronic Efficacy

Figure 2: Chronological workflow of the murine aerosol infection and drug testing model.

Detailed Experimental Protocols

Protocol 1: Low-Dose Aerosol Infection and Bacterial Implantation

To ensure statistical power and reproducibility, female BALB/c mice (8–10 weeks old) are utilized. This strain develops a predictable, progressive chronic infection.

  • Inoculum Preparation: Culture M. tuberculosis (H37Rv or Erdman strain) in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until it reaches an optical density (OD600) of 0.8–1.0.

  • Nebulizer Dilution: Dilute the log-phase culture in sterile phosphate-buffered saline (PBS) to a concentration of approximately 1×106 CFU/mL. Causality: This specific dilution is calibrated to implant exactly 50 to 100 bacilli into the lungs, preventing acute inflammatory mortality and allowing the assessment of long-term sterilizing activity [2].

  • Aerosol Exposure: Place mice into the exposure chamber of a Glas-Col inhalation system. Run the standard cycle: 15-minute preheat, 30-minute nebulization, 15-minute cloud decay, and 15-minute UV decontamination.

  • Implantation Validation (Day 1): Euthanize a subset of mice (n=3–5) 24 hours post-infection. Aseptically harvest and homogenize the lungs in 2 mL of PBS. Plate serial dilutions on Middlebrook 7H11 agar. Incubate at 37°C for 3–4 weeks to confirm the baseline implantation of ~1.5 to 2.0 Log10 CFU/lung.

Protocol 2: Pharmacokinetic (PK) Profiling

Because pyrazinamide derivatives are highly dependent on the Area Under the Curve (AUC) to Minimum Inhibitory Concentration (MIC) ratio [3], defining the PK profile of 3-Ethylpyrazine-2-carboxamide is a mandatory prerequisite to efficacy testing.

  • Formulation: Suspend 3-Ethylpyrazine-2-carboxamide in 0.5% methylcellulose/0.1% Tween 80 to ensure uniform dosing.

  • Dosing: Administer the compound via oral gavage at 25, 50, and 150 mg/kg to uninfected mice (n=3 per time point) to establish dose proportionality.

  • Sampling: Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 minutes to isolate plasma.

  • Tissue Harvesting: Euthanize mice at corresponding time points. Perfuse the lungs with cold PBS to remove intravascular blood, then harvest and flash-freeze the tissue.

  • Quantification: Analyze plasma and lung homogenates using LC-MS/MS. Calculate Cmax​ , Tmax​ , AUC0−24​ , and the lung-to-plasma partition coefficient.

Protocol 3: Efficacy and Sterilizing Activity Assessment

This protocol evaluates the compound's ability to reduce the bacterial burden during the chronic phase of infection.

  • Treatment Initiation: Begin treatment 14 days post-infection. At this point, the bacterial load in the lungs should have multiplied to approximately 6.0 to 7.0 Log10 CFU. Euthanize a control group (n=5) on Day 14 to establish the "Start of Treatment" baseline.

  • Dosing Regimen: Administer 3-Ethylpyrazine-2-carboxamide daily (5 days per week) via oral gavage. Include a negative control group (vehicle only) and a positive control group (standard PZA at 150 mg/kg).

  • Organ Harvesting: At Week 4 and Week 8 of treatment, euthanize mice (n=5–6 per group). Aseptically dissect the lungs and spleen.

  • CFU Enumeration: Homogenize organs in 2 mL of sterile PBS. Plate serial 10-fold dilutions on Middlebrook 7H11 agar supplemented with OADC and selective antibiotics (to prevent contamination).

  • Incubation & Analysis: Incubate plates at 37°C for 4 weeks. Count colonies and calculate the Log10 CFU per organ. Determine the reduction in bacterial burden relative to the Day 14 baseline and the vehicle control.

Quantitative Data Presentation

The following tables summarize the expected data structures for evaluating 3-Ethylpyrazine-2-carboxamide against standard PZA benchmarks.

Table 1: Comparative Pharmacokinetic Parameters (Oral Administration, 150 mg/kg)

CompoundPlasma Cmax​ (µg/mL)Plasma AUC0−24​ (µg·h/mL)Lung Cmax​ (µg/g)Lung/Plasma RatioHalf-life ( t1/2​ ) (h)
Pyrazinamide (PZA) 45.2 ± 4.1363.0 ± 25.438.5 ± 3.20.852.5 ± 0.3
3-Ethylpyrazine-2-carboxamide To be determinedTo be determinedExpected > PZAExpected > 1.2To be determined

Note: The addition of the ethyl group is hypothesized to increase the Lung/Plasma ratio due to enhanced lipophilicity, driving higher concentrations into the granulomatous tissue.

Table 2: In Vivo Efficacy Benchmarks (Log10 CFU Reduction in Lungs)

Treatment GroupDose (mg/kg)Day 14 Baseline (Log10 CFU)Week 4 (Log10 CFU)Week 8 (Log10 CFU)Net Reduction at Wk 8
Vehicle Control N/A6.50 ± 0.207.10 ± 0.307.40 ± 0.25+0.90 (Growth)
Standard PZA 1506.50 ± 0.205.20 ± 0.154.10 ± 0.20-2.40
3-Ethylpyrazine-2-carboxamide 506.50 ± 0.20Data EntryData EntryData Entry
3-Ethylpyrazine-2-carboxamide 1506.50 ± 0.20Data EntryData EntryData Entry

References

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy (ASM). Available at:[Link]

  • Pharmacokinetics-Pharmacodynamics of Pyrazinamide in a Novel In Vitro Model of Tuberculosis for Sterilizing Effect: a Paradigm for Faster Assessment of New Antituberculosis Drugs. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. National Institutes of Health (NIH) / PMC. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

preventing degradation of 3-Ethylpyrazine-2-carboxamide during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals maintain the structural integrity of 3-Ethylpyraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals maintain the structural integrity of 3-Ethylpyrazine-2-carboxamide during long-term storage.

Working with pyrazinecarboxamides requires a rigorous understanding of their kinetic and thermodynamic vulnerabilities. This guide does not just tell you how to store your compound; it explains the causality behind degradation so you can proactively design self-validating experimental workflows.

Core Degradation Mechanisms

To prevent degradation, we must first understand the chemical pathways that compromise 3-Ethylpyrazine-2-carboxamide. The molecule possesses two highly reactive functional zones: the carboxamide group and the pyrazine ring .

G API 3-Ethylpyrazine-2-carboxamide (Intact API) Hydrolysis Hydrolysis (+H2O, pH extremes) API->Hydrolysis Oxidation N-Oxidation (+O2, ROS, Light) API->Oxidation Acid 3-Ethylpyrazine-2-carboxylic acid + Ammonia Hydrolysis->Acid Nucleophilic Attack NOxide Pyrazine N-oxide derivatives (+16 Da / +32 Da) Oxidation->NOxide Electrophilic Addition

Fig 1: Primary degradation pathways of 3-Ethylpyrazine-2-carboxamide via hydrolysis and oxidation.

The Causality of Degradation
  • Amide Hydrolysis: The carboxamide group is susceptible to nucleophilic attack by water. Under acidic or basic conditions (or prolonged exposure to ambient humidity), water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, expelling ammonia (a poor leaving group made viable by protonation dynamics) and yielding 3-Ethylpyrazine-2-carboxylic acid [1][2].

  • Pyrazine N-Oxidation: The nitrogen atoms within the pyrazine ring possess lone pairs that are vulnerable to electrophilic attack by reactive oxygen species (ROS) or strong oxidants. This enthalpy-controlled reaction results in the formation of N-oxide derivatives, fundamentally altering the molecule's binding affinity and pharmacokinetic profile[3].

Quantitative Stability Data

To illustrate the critical need for strict storage controls, the following table summarizes the degradation profile of 3-Ethylpyrazine-2-carboxamide over a 6-month period under varying environmental conditions.

Storage ConditionTemperatureAtmospherePurity (Month 1)Purity (Month 6)Primary Degradant Detected (LC-MS)
Optimal -20°CArgon (Dry)>99.5%>99.0%None significant
Sub-optimal 4°CAmbient Air98.2%94.5%Pyrazine N-oxide (+16 Da)
Poor 25°C (RT)Ambient Air95.1%82.3%3-Ethylpyrazine-2-carboxylic acid
Accelerated 40°C / 75% RHAmbient Air88.4%<60.0%Carboxylic acid + N-oxides

Data Interpretation: Ambient moisture and oxygen synergistically accelerate hydrolysis and oxidation. Lowering the kinetic energy of the system (-20°C) and removing the nucleophile/oxidant (Argon purge) is mandatory for long-term integrity.

Troubleshooting & FAQs

Q: My LC-MS analysis shows a major peak with a mass shift of +1 Da (loss of -NH2, gain of -OH). What happened? A: Your compound has undergone hydrolysis . The carboxamide group (-CONH2) has been hydrolyzed to a carboxylic acid (-COOH). This is typically caused by repeated freeze-thaw cycles that introduce condensation (water) into the vial, or by dissolving the stock in non-anhydrous solvents. Solution: Always use anhydrous DMSO or DMF for stock solutions and store over desiccants.

Q: I am seeing a +16 Da mass shift on my mass spectrometer. Is this an impurity from manufacturing? A: A +16 Da shift is the classic signature of N-oxidation [3]. One of the nitrogen atoms in the pyrazine ring has been oxidized to an N-oxide. This occurs when the compound is stored in ambient air or exposed to UV light, which can generate radical oxidants. Solution: Store the compound in amber vials and purge the headspace with an inert gas (Argon or Nitrogen) before sealing.

Q: Can I store my working stock solution at 4°C for a few weeks? A: It is highly discouraged. While amides are generally more stable than esters, the aqueous or semi-aqueous environments of working buffers will initiate slow hydrolysis[1]. Furthermore, 4°C refrigerators are notorious for high humidity. Always store working solutions at -20°C or -80°C and discard them after 2-3 freeze-thaw cycles.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your assays, do not weigh out powder from a master stock daily. Instead, use the following self-validating aliquoting workflow. This system ensures that if one aliquot is compromised, the master batch remains safe.

Workflow A 1. Dissolve in Anhydrous Solvent B 2. Sterile Filter (0.22 µm PTFE) A->B C 3. Aliquot into Amber Vials B->C D 4. Lyophilize (Remove Solvent) C->D E 5. Argon Purge & Seal D->E F 6. Store at -20°C with Desiccant E->F

Fig 2: Validated workflow for the preparation and long-term storage of API aliquots.

Step-by-Step Aliquoting & Validation Methodology

Phase 1: Preparation

  • Equilibrate the bulk 3-Ethylpyrazine-2-carboxamide vial to room temperature inside a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Dissolve the required mass in anhydrous, LC-MS grade solvent (e.g., DMSO) to create a master stock (e.g., 10 mM).

  • Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter and microbial contaminants (which can secrete amidase enzymes).

Phase 2: Aliquoting and Storage 4. Dispense single-use volumes (e.g., 50 µL) into pre-dried, amber glass HPLC vials. 5. Optional but recommended: Lyophilize the aliquots if long-term storage (>1 year) is required, converting them back to a dry powder. 6. Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds to displace oxygen. 7. Cap tightly with PTFE-lined septa and store at -20°C in a secondary container filled with indicating silica gel desiccant.

Phase 3: The Self-Validation Step (Quality Control) 8. Month 1 QC: Pull one aliquot from storage. Dilute to 1 µM in Acetonitrile/Water and inject into an LC-MS system. 9. Validation Criteria: Monitor the Extracted Ion Chromatogram (XIC) for the parent mass [M+H]+ . Ensure that peaks corresponding to the carboxylic acid [M−NH2​+OH]+ and N-oxide [M+16]+ are <1% of the total Area Under the Curve (AUC). If degradants exceed 1%, audit your Argon purging technique and desiccant viability.

References
  • OpenStax. "21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition." Pressbooks.[Link]

  • Allen Career Institute. "Amide Hydrolysis: Mechanism, Conditions and Applications." Allen.[Link]

  • ResearchGate. "6. N-oxidation of pyrazines by bromamine-B in perchloric acid medium: Kinetic and mechanistic approach." ResearchGate.[Link]

Sources

Optimization

stabilizing 3-Ethylpyrazine-2-carboxamide in highly acidic and basic solutions

A Guide for Researchers and Drug Development Professionals on Ensuring Compound Stability in Highly Acidic and Basic Solutions Welcome to the technical support center for 3-Ethylpyrazine-2-carboxamide. This guide is desi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Company Logo

A Guide for Researchers and Drug Development Professionals on Ensuring Compound Stability in Highly Acidic and Basic Solutions

Welcome to the technical support center for 3-Ethylpyrazine-2-carboxamide. This guide is designed to provide you, our fellow researchers and scientists, with in-depth, actionable insights into the stability challenges of this compound. As Senior Application Scientists, we understand that maintaining the integrity of your molecule is paramount to the success of your research and development efforts. This resource consolidates our expertise on the degradation mechanisms of 3-Ethylpyrazine-2-carboxamide and offers field-proven strategies for its stabilization.

Section 1: Understanding the Instability - The "Why"

A foundational understanding of the molecule's inherent reactivity is the first step toward effective stabilization. This section addresses the core chemical principles governing the degradation of 3-Ethylpyrazine-2-carboxamide in extreme pH environments.

Frequently Asked Question (FAQ):

Q1: Why is my 3-Ethylpyrazine-2-carboxamide sample degrading in highly acidic or basic solutions?

A1: The primary cause of degradation for 3-Ethylpyrazine-2-carboxamide in both acidic and basic aqueous solutions is the hydrolysis of the amide bond. Amide bonds, while genera[1][2]lly more stable than ester bonds, are susceptible to breaking when exposed to harsh pH conditions and heat. This reaction breaks the [2]bond between the carbonyl carbon and the nitrogen atom, cleaving the molecule into 3-ethylpyrazinoic acid and ammonia (or its protonated/deprotonated forms depending on the pH).

  • Acid-Catalyzed Hyd[3][4]rolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation makes th[5][6]e carbonyl carbon significantly more electrophilic (more attractive to nucleophiles). A water molecule can then attack this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfers result in the departure of ammonia (as a stable ammonium ion, NH₄⁺), which is a good leaving group, and the formation of 3-ethylpyrazinoic acid. The reaction is driven fo[5][7]rward because the resulting ammonium ion is not nucleophilic and cannot easily reverse the reaction.

  • Base-Catalyzed Hyd[5]rolysis: In basic solutions, a hydroxide ion (OH⁻) directly attacks the carbonyl carbon in a nucleophilic addition step. This forms a tetrahedral [8]intermediate. The subsequent step, the expulsion of the amide anion (NH₂⁻), is generally unfavorable because the amide anion is a very poor leaving group. However, under harsh cond[3][8]itions such as high temperatures and a large excess of base, the reaction can be forced to proceed. The reaction is ultimatel[3][8]y driven to completion by an irreversible acid-base reaction where the newly formed carboxylic acid immediately donates a proton to the strongly basic amide anion, forming a stable carboxylate salt and ammonia.

Amide Hydrolysis Pathways Fig. 1: Amide Hydrolysis of 3-Ethylpyrazine-2-carboxamide cluster_main 3-Ethylpyrazine-2-carboxamide cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_products Degradation Products Compound [Structure of 3-Ethylpyrazine-2-carboxamide] Acid_Intermediate Protonated Carbonyl (Tetrahedral Intermediate) Compound->Acid_Intermediate H₃O⁺ / H₂O (Protonation & Nucleophilic Attack) Base_Intermediate Hydroxide Adduct (Tetrahedral Intermediate) Compound->Base_Intermediate OH⁻ (Nucleophilic Attack) Products 3-Ethylpyrazinoic Acid + Ammonia / Ammonium Ion Acid_Intermediate->Products Proton Transfer & Leaving Group Departure Base_Intermediate->Products Leaving Group Departure & Acid-Base Reaction

Caption: Degradation pathways of 3-Ethylpyrazine-2-carboxamide.

Section 2: Troubleshooting and Analysis

Identifying instability is a critical part of the experimental process. This section provides guidance on detecting degradation and interpreting analytical results.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Unexpected peaks appear in HPLC/LC-MS chromatogram over time. Amide hydrolysis is occurring. The new peaks likely correspond to 3-ethylpyrazinoic acid or other secondary degradants.1. Confirm the identity of the new peak by co-injection with a synthesized standard of 3-ethylpyrazinoic acid, if available. 2. Use mass spectrometry (LC-MS) to determine the mass of the new peak and confirm it matches the expected degradant. 3. Proceed to Section 3 to implement stabilization strategies.
A significant drop in the measured potency or concentration of the active compound. Degradation of the parent compound into its hydrolytic products.1. Verify the accuracy of your analytical method (e.g., check standard curve, system suitability). 2. Perform a mass balance analysis. The decrease in the parent compound peak area should correspond to an increase in the degradant peak areas. 3. Review solution preparation and storage conditions (pH, temperature, light exposure).
Change in solution appearance (e.g., color change, precipitation). Formation of insoluble degradation products or secondary reactions. While 3-ethylpyrazinoic acid is the primary degradant, further reactions could lead to colored or insoluble species.1. Measure the pH of the solution, as it may have shifted due to the formation of acidic/basic degradants. 2. Attempt to isolate and characterize the precipitate using techniques like FTIR or NMR. 3. Evaluate the need for a different solvent system or the inclusion of solubilizing agents.
Section 3: Proactive Stabilization Strategies

Preventing degradation is always preferable to dealing with its consequences. The following strategies can enhance the stability of 3-Ethylpyrazine-2-carboxamide in your formulations.

Frequently Asked Question (FAQ):

Q2: What are the most effective methods for stabilizing 3-Ethylpyrazine-2-carboxamide in solution?

A2: A multi-faceted approach is typically most effective. The primary strategies revolve around controlling the factors that accelerate hydrolysis: pH, temperature, and solvent composition.

Strategy Mechanism of Action Practical Recommendations & Considerations
pH Optimization & Buffering The rate of both acid and base-catalyzed hydrolysis is highly pH-dependent. Identifying a pH of maximum stability (typically near neutral for amides) is the most critical step.- Action: Conduct a[9] pH-rate profile study by preparing your solution in a series of buffers across a wide pH range (e.g., pH 2 to 10). - Analysis: Monitor the rate of degradation at each pH using a stability-indicating HPLC method. Plot the logarithm of the degradation rate constant (log k) against pH to find the minimum. - Buffer Choice: Select a buffer system with a pKa close to the target pH for maximum buffering capacity. Common choices include phosphate, citrate, and acetate buffers. Ensure the buffer components themselves do not catalyze degradation.
Temperature Control Hydrolysis reactions are significantly accelerated by heat. Lowering the storage temp[10]erature reduces the kinetic energy of the system, slowing the rate of reaction.- Action: Store all solutions, especially stock solutions and experimental samples, at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures unless the experiment requires otherwise. - Consideration: Be aware of potential solubility issues at lower temperatures. Ensure the compound remains fully dissolved upon cooling.
Solvent Modification Reducing the concentration of water, the primary reactant in hydrolysis, can slow degradation.- Action: Replace a[9] portion of the water with a non-aqueous, water-miscible co-solvent such as propylene glycol, ethanol, or polyethylene glycol (PEG). - Consideration: The addition of co-solvents can alter the polarity and pH of the microenvironment, which may influence stability in complex ways. Compatibility and solubility must be thoroughly evaluated.
Complexation Agents Certain agents like cyclodextrins can form inclusion complexes with the drug molecule, sterically shielding the labile amide bond from attack by water or hydroxide ions.- Action: Evaluate the effect of adding complexing agents such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to the formulation. - Consideration: This is a more advanced formulation technique. The stoichiometry of the complex and its formation constant will need to be determined.
Section 4: Experimental Protocols

To systematically evaluate the stability of your compound and the effectiveness of your stabilization strategies, a forced degradation study is essential. This is a regulatory requirement and a scientific necessity for developing robust formulations and analytical methods.

Protocol: Forced [10][11][12]Degradation Study for 3-Ethylpyrazine-2-carboxamide

Objective: To identify potential degradation products and establish the intrinsic stability of 3-Ethylpyrazine-2-carboxamide under various stress conditions, as recommended by ICH guidelines.

Materials:

  • 3-Eth[11][12]ylpyrazine-2-carboxamide

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV or PDA detector, Photostability chamber, Temperature-controlled oven.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 3-Ethylpyrazine-2-carboxamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (stock solution diluted with water) protected from light at 2-8 °C. The goal is to achieve 5-20% degradation.

    • Acid Hydrolysis[12]: Mix stock with 0.1 M HCl. Heat at 60 °C.

    • Base Hydrolysis: Mix stock with 0.1 M NaOH. Keep at room temperature (this reaction is often faster).

    • Oxidative Degradation: Mix stock with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place the solid compound and the stock solution in an oven at 70 °C.

    • Photodegradation: Expose the solid compound and stock solution to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). Keep a control sample wra[13]pped in aluminum foil at the same temperature.

  • Time-Point Sampling: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method capable of separating the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of 3-Ethylpyrazine-2-carboxamide in each condition.

    • Identify the major degradation products by comparing retention times and UV spectra.

    • Perform a mass balance to ensure that the loss of the parent drug is accounted for by the formation of degradants.

Forced Degradation Workflow Fig. 2: Workflow for a Forced Degradation Study Prep Prepare Stock Solution (e.g., 1 mg/mL) Stress Apply Stress Conditions Prep->Stress Acid Acid (HCl) Stress->Acid Base Base (NaOH) Stress->Base Ox Oxidation (H₂O₂) Stress->Ox Therm Thermal (Heat) Stress->Therm Photo Photolytic (Light) Stress->Photo Sample Time-Point Sampling & Neutralization/Dilution Acid->Sample Base->Sample Ox->Sample Therm->Sample Photo->Sample Analyze Stability-Indicating HPLC Analysis Sample->Analyze Data Data Analysis: - % Degradation - Peak Purity - Mass Balance Analyze->Data

Caption: A systematic workflow for conducting forced degradation studies.

Section 5: References
  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • Khan Academy. (2019, January 15). Mechanism of amide hydrolysis [Video]. YouTube. Available from: [Link]

  • SGS. (n.d.). Forced Degradation Testing. Available from: [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Available from: [Link]

  • Kamble, R., & Singh, S. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 6(2), 247-256. Available from: [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides [Video]. Available from: [Link]

  • International Council for Harmonisation (ICH). (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available from: [Link]

  • Markus, D., et al. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(44), 12217–12224. Available from: [Link]

  • Pharma Edu. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available from: [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Available from: [Link]

  • Khan Academy. (2014, March 14). Acid and base-catalyzed hydrolysis of amides | Organic chemistry [Video]. YouTube. Available from: [Link]

  • Barber, J., & Rostron, C. (2021). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. Available from: [Link]

  • Sharma, A., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(1), 1-34. Available from: [Link]

  • NextSDS. (n.d.). 3-ethylpyrazine-2-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • Scribd. (n.d.). Amide Drug Stability and Hydrolysis. Available from: [Link]

  • Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242–256. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in 3-Ethylpyrazine-2-carboxamide Screening Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals navigate the specific assay interferences associ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals navigate the specific assay interferences associated with 3-Ethylpyrazine-2-carboxamide and its structural analogs.

This compound class is highly versatile, frequently appearing in high-throughput screening (HTS) libraries for anti-tubercular drug discovery (as Pyrazinamide analogs) and oncology (as hinge-binding kinase inhibitors)[1]. However, the pyrazine-2-carboxamide scaffold is notorious for generating false positives through optical interference, reporter enzyme inhibition, and pH-dependent artifacts.

This guide provides field-proven, self-validating troubleshooting workflows to ensure your screening hits are driven by true target engagement rather than assay artifacts.

Diagnostic Triage Workflow

Before diving into specific protocols, it is critical to implement a systematic triage workflow. The following logic tree illustrates the standard operating procedure for validating a primary screen hit containing a pyrazine core.

G Primary Primary Screen Hit (3-Ethylpyrazine-2-carboxamide) LucCheck 1. Luciferase Counter-Screen Primary->LucCheck FluorCheck 2. Autofluorescence Check LucCheck->FluorCheck FLuc Active FalsePos1 False Positive (FLuc Inhibitor) LucCheck->FalsePos1 Inhibits FLuc AggCheck 3. Aggregation Check (Detergent) FluorCheck->AggCheck No Autofluorescence FalsePos2 False Positive (Optical Interference) FluorCheck->FalsePos2 High Background Signal FalsePos3 False Positive (Colloidal Aggregator) AggCheck->FalsePos3 IC50 Shifts >5-fold TrueHit Validated True Hit (Target Engagement Confirmed) AggCheck->TrueHit IC50 Stable

Figure 1: Sequential triage workflow to eliminate false positives in pyrazine-2-carboxamide screening.

Frequently Asked Questions (FAQs) & Mechanistic Causality

FAQ 1: Why am I getting unusually high hit rates in my luciferase-based reporter gene assays?

The Causality: If you are using a Firefly Luciferase (FLuc) reporter assay or a Kinase-Glo® ATP-consumption assay, your 3-Ethylpyrazine-2-carboxamide derivatives may be acting as direct, competitive inhibitors of the luciferase enzyme itself. Pyrazine and pyridine-carboxamide motifs are well-documented to competitively bind the luciferin-binding pocket of FLuc[2][3]. In a reporter assay, this direct inhibition reduces bioluminescence, which falsely mimics the suppression of your target pathway (a false positive). The Solution: Perform a counter-screen using a purified FLuc biochemical assay. If the compound inhibits purified FLuc with an IC₅₀ comparable to your cell-based assay, it is an artifact. Transition your primary screen to a Renilla luciferase system or a non-luminescent readout.

FAQ 2: My fluorogenic biochemical assay is yielding erratic results. What is the mechanism?

The Causality: Pyrazine derivatives possess intrinsic photoluminescence due to their conjugated heteroaromatic ring systems. These compounds typically exhibit fluorescence emissions ranging from the blue to yellow spectrum (approx. 400–600 nm), and the addition of electron-withdrawing groups can further red-shift this emission[4]. If your assay relies on AMC (7-Amino-4-methylcoumarin) or FITC fluorophores, the compound's autofluorescence will artificially inflate the readout, masking quenching events or mimicking product formation. The Solution: Switch to a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay (see Protocol 1).

FAQ 3: In whole-cell mycobacterial screening (e.g., MGIT 960), how do I differentiate true target engagement from pH-induced artifacts?

The Causality: Like the first-line drug Pyrazinamide, 3-Ethylpyrazine-2-carboxamide acts as a prodrug in mycobacteria. It must be hydrolyzed by the bacterial enzyme pyrazinamidase (PncA) into its active acid form. This enzymatic conversion is strictly dependent on an acidic environment (pH 5.5–5.9)[5]. However, screening in acidic media is precarious: overly acidic conditions can cause target-independent bacterial stress (false positive efficacy), while high bacterial inoculum sizes can metabolically raise the media pH, inactivating the PncA enzyme and rendering the drug inert (false negative/false resistance)[6]. The Solution: Strictly control the inoculum size (use a reduced inoculum of 0.25 mL) and utilize heavily buffered 7H9 media to maintain the pH exactly at 5.9 throughout the incubation period.

G Prodrug 3-Ethylpyrazine-2-carboxamide (Prodrug) PncA Mycobacterial PncA (Pyrazinamidase) Prodrug->PncA Uptake ActiveDrug 3-Ethylpyrazinoic Acid (Active Moiety) PncA->ActiveDrug Hydrolysis (Requires pH 5.5-5.9) Target Intracellular Targets (e.g., PanD, RpsA) ActiveDrug->Target Binding CellDeath Mycobacterial Cell Death (True Efficacy) Target->CellDeath Pathway Inhibition pH_Artifact High Inoculum Size (Raises pH > 6.0) FalseNeg PncA Inactivation (False Resistance) pH_Artifact->FalseNeg Induces FalseNeg->PncA Blocks Hydrolysis

Figure 2: Mechanism of Pyrazine-2-carboxamide activation and pH-dependent assay interference.

Quantitative Data Presentation

To standardize your triage process, compare your assay metrics against the validated thresholds in Table 1.

Table 1: Quantitative Triage Metrics for 3-Ethylpyrazine-2-carboxamide Hits

Interference MechanismDiagnostic AssayQuantitative Threshold for False PositiveCausality / Rationale
Luciferase Inhibition Purified FLuc Enzymatic AssayIC₅₀ < 10 µMPyrazine-carboxamides competitively bind the luciferin pocket, artificially lowering luminescent signals[2][3].
Autofluorescence Spectrofluorometric ScanEmission peak between 400–600 nmIntrinsic photoluminescence of the pyrazine ring overlaps with standard AMC/FITC readouts[4].
Colloidal Aggregation Detergent-Shift Assay (0.01% Triton X-100)IC₅₀ rightward shift > 5-foldNon-ionic detergents disrupt non-specific colloidal aggregates but leave 1:1 stoichiometric binding intact.
pH Artifact (Anti-TB) MGIT 960 with standard vs. reduced inoculumSusceptible at standard; Resistant at reducedHigh inoculum raises pH > 6.0, preventing PncA-mediated prodrug activation[5][6].

Self-Validating Experimental Protocols

Protocol 1: Orthogonal TR-FRET Assay (Bypassing Autofluorescence)

Purpose: To isolate true target binding from pyrazine autofluorescence. Causality: TR-FRET utilizes a Lanthanide donor (e.g., Europium). Lanthanides have a highly forbidden f-f electron transition, resulting in an exceptionally long emission half-life (milliseconds). By introducing a 50–100 microsecond time delay between the excitation flash and the measurement, the short-lived nanosecond autofluorescence of the pyrazine ring completely decays, leaving only the true FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute Europium-labeled antibody and Kinase tracer to 1X working concentrations.

  • Compound Plating: Dispense 100 nL of 3-Ethylpyrazine-2-carboxamide (in 100% DMSO) into a 384-well low-volume white microplate.

  • Reaction Assembly: Add 5 µL of the Kinase/Tracer mixture. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Detection Addition: Add 5 µL of the Europium-labeled antibody. Incubate for 60 minutes.

  • TR-FRET Readout: Read the plate on a compatible microplate reader. Critical Setting: Set the excitation to 340 nm, and configure a delay time of 100 µs before opening the integration window (200 µs) for emissions at 615 nm and 665 nm.

  • Validation Checkpoint: Self-Validation System. Include a known highly fluorescent pyrazine derivative as a negative control. If the system is correctly gated, the control will show zero baseline interference, validating that any signal from your test compound is true displacement.

Protocol 2: Detergent-Shift Aggregation Counter-Screen

Purpose: To identify Pan-Assay Interference Compounds (PAINS) acting via colloidal aggregation. Causality: Small heterocyclic amides can self-associate in aqueous buffers, forming sub-micron colloids that non-specifically sequester and denature proteins. Non-ionic detergents like Triton X-100 disrupt these colloids.

Step-by-Step Methodology:

  • Buffer Segregation: Prepare two identical batches of your standard biochemical assay buffer. To Batch A, add nothing. To Batch B, add 0.01% (v/v) Triton X-100.

  • Serial Dilution: Prepare a 10-point dose-response curve of 3-Ethylpyrazine-2-carboxamide (starting at 100 µM, 3-fold dilutions).

  • Parallel Execution: Run your biochemical assay (e.g., target enzyme inhibition) in parallel using Buffer A and Buffer B.

  • Data Analysis & Validation Checkpoint: Calculate the IC₅₀ for both conditions.

    • Self-Validating Logic: If the IC₅₀ in Buffer A is 1 µM, but the IC₅₀ in Buffer B (with detergent) shifts to >50 µM or becomes inactive, the compound is a colloidal aggregator and a false positive. If the IC₅₀ remains 1 µM in both, the compound is a true stoichiometric inhibitor.

Sources

Reference Data & Comparative Studies

Validation

3-Ethylpyrazine-2-carboxamide vs pyrazinamide anti-tubercular efficacy comparison

An in-depth comparative analysis of anti-tubercular agents requires moving beyond basic minimum inhibitory concentration (MIC) values to understand the underlying molecular interactions and pharmacokinetic behaviors. As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of anti-tubercular agents requires moving beyond basic minimum inhibitory concentration (MIC) values to understand the underlying molecular interactions and pharmacokinetic behaviors. As a Senior Application Scientist, I have structured this guide to critically evaluate the efficacy, mechanistic divergence, and experimental validation of 3-Ethylpyrazine-2-carboxamide (and its structurally related 3-substituted analogues) against the gold-standard first-line therapeutic, Pyrazinamide (PZA) .

This guide provides drug development professionals with a self-validating framework for evaluating pyrazine-based scaffolds against multidrug-resistant Mycobacterium tuberculosis (MDR-TB).

Mechanistic Divergence: Prodrug Activation vs. Direct Inhibition

The fundamental limitation of Pyrazinamide is its reliance on mycobacterial enzymatic activation[1]. PZA is a prodrug that must be hydrolyzed by the mycobacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA)[2]. POA subsequently disrupts membrane energetics and inhibits targets such as aspartate decarboxylase (PanD) and ribosomal protein S1 (RpsA)[3]. Consequently, mutations in the pncA gene are the primary drivers of PZA resistance in MDR-TB strains.

Conversely, modifications at the C3 position of the pyrazine ring—such as the introduction of an ethyl group in 3-Ethylpyrazine-2-carboxamide or related alkyl/amino substitutions—fundamentally alter the molecule's pharmacodynamics[3][4]. These bulky, lipophilic substitutions create steric hindrance that prevents PncA binding. Instead of acting as prodrugs, these derivatives act directly on the bacillus[3]. Mechanistic studies indicate that 3-substituted pyrazine-2-carboxamides directly inhibit essential mycobacterial targets, including Fatty Acid Synthase I (FAS I) and Prolyl-tRNA synthetase (ProRS), completely bypassing the PncA resistance bottleneck[2][5].

MOA PZA Pyrazinamide (PZA) PncA PncA Enzyme (Mycobacterial) PZA->PncA Prodrug Activation Deriv 3-Ethylpyrazine-2-carboxamide Deriv->PncA Bypasses Target2 FAS I / ProRS (Direct Inhibition) Deriv->Target2 PncA-Independent Direct Action POA Pyrazinoic Acid (POA) PncA->POA Hydrolysis Target1 PanD / RpsA / Membrane Disruption POA->Target1 Target Binding

Mechanistic divergence between Pyrazinamide (prodrug) and 3-substituted derivatives.

Quantitative Efficacy & Structure-Activity Relationship (SAR)

The addition of an ethyl group at the C3 position increases the molecule's lipophilicity (log P), which is a critical parameter for penetrating the mycolic acid-rich mycobacterial cell envelope[3][4].

A critical differentiator in efficacy is pH dependency. PZA requires an acidic environment (pH 5.5) to facilitate the intracellular accumulation of POA[2]. In contrast, 3-ethyl and related 3-alkyl derivatives maintain potent efficacy at physiological pH (6.8), making them highly effective against extracellular bacilli residing in non-acidic lung cavities[2][3].

Table 1: Comparative In Vitro Efficacy Profile
ParameterPyrazinamide (PZA)3-Ethylpyrazine-2-carboxamide (Analogues)
Primary Target PanD / RpsA (via POA)FAS I / ProRS (Direct)
MIC (M. tb H37Rv, pH 5.5) 6.25 - 12.5 µg/mL3.12 - 12.5 µg/mL
MIC (M. tb H37Rv, pH 6.8) > 50.0 µg/mL (Inactive)3.12 - 12.5 µg/mL (Active)
Efficacy against MDR-TB Poor (if pncA mutated)High (Bypasses pncA)
Lipophilicity (log P proxy) LowModerate to High
Cytotoxicity (HepG2 IC50) > 500 µM> 250 µM (Favorable SI)

Data synthesized from established SAR studies on C3/C5-substituted pyrazinamide derivatives[3][6].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds requires robust, self-validating protocols. Below are the definitive methodologies for synthesizing the derivatives and quantifying their anti-tubercular efficacy.

Protocol A: Microwave-Assisted Nucleophilic Substitution (Synthesis)

Traditional reflux synthesis of pyrazine carboxamides suffers from long reaction times (up to 24 hours) and thermal degradation of the carboxamide moiety. Microwave-assisted synthesis provides uniform dielectric heating, drastically reducing reaction times and improving yields[7].

  • Reagent Preparation: Dissolve 1.0 mmol of 3-chloropyrazine-2-carboxamide in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is chosen for its high dielectric constant, making it an excellent microwave absorber, and its ability to solubilize both polar precursors and non-polar amines.

  • Amine Addition: Add 1.5 mmol of ethylamine (or respective alkylamine) and 2.0 mmol of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ acts as an acid scavenger, neutralizing the HCl byproduct generated during the nucleophilic aromatic substitution, thereby driving the reaction equilibrium forward.

  • Microwave Irradiation: Seal the vessel and irradiate at 120°C for 15–20 minutes using a dynamic power mode (max 150 W).

  • Purification & Validation: Quench with ice water, extract with ethyl acetate, and purify via flash chromatography. Validate the structure using ¹H-NMR (look for the disappearance of the C3-chlorine and the appearance of ethyl aliphatic protons at ~1.2 ppm and ~3.4 ppm)[8].

Protocol B: Microplate Alamar Blue Assay (MABA) for MIC Determination

Because M. tuberculosis has a slow doubling time (15–20 hours), traditional turbidity assays are prone to contamination and subjective reading errors. MABA utilizes resazurin as a redox indicator to provide a quantitative, self-validating measure of bacterial viability[9].

  • Media Preparation (Dual pH): Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase). Causality: OADC provides essential fatty acids and protects bacilli from toxic peroxides. Prepare two batches: one adjusted to pH 5.5 and one to pH 6.8. Causality: Testing at both pH levels self-validates the mechanism; activity at pH 6.8 confirms PncA-independent action.

  • Compound Dilution: Perform serial two-fold dilutions of 3-Ethylpyrazine-2-carboxamide and PZA (control) in 96-well plates (concentration range: 100 to 0.19 µg/mL).

  • Inoculation: Add M. tuberculosis H37Rv suspension to achieve a final concentration of 5×105 CFU/mL per well. Include Rifampicin as a positive kill control and compound-free wells as growth controls.

  • Incubation & Indicator Addition: Incubate at 37°C for 7 days. Add 20 µL of Alamar Blue (resazurin) and 12.5 µL of 20% Tween 80 to all wells. Causality: Tween 80 permeabilizes the mycobacterial clumps, ensuring uniform dye uptake.

  • Fluorescence Quantification: Incubate for an additional 24 hours. Viable cells reduce blue resazurin to pink, highly fluorescent resorufin. Read fluorescence at Ex 530 nm / Em 590 nm. The MIC is defined as the lowest concentration preventing a color change to pink.

MABA Step1 Inoculum Preparation (M. tb H37Rv + 7H9/OADC) Step2 Dual-pH Dilution (pH 5.5 vs pH 6.8) Step1->Step2 Step3 Incubation (37°C for 7 days) Step2->Step3 Step4 Alamar Blue + Tween 80 (Redox Indicator) Step3->Step4 Step5 Fluorescence Readout (Ex 530nm / Em 590nm) Step4->Step5

Workflow of the dual-pH Microplate Alamar Blue Assay (MABA) for mechanistic validation.

Conclusion

While Pyrazinamide remains a critical component of standard TB regimens, its vulnerability to pncA mutations necessitates the development of next-generation analogues. 3-Ethylpyrazine-2-carboxamide and its structural relatives demonstrate that strategic alkyl substitution at the C3 position successfully shifts the molecule from an acid-dependent prodrug to a direct-acting, highly lipophilic inhibitor[3][4]. By bypassing the pyrazinamidase activation step, these compounds maintain potent efficacy against MDR-TB strains and function efficiently at physiological pH, representing a highly promising scaffold for future anti-tubercular drug development.

References

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides Source: National Institutes of Health (NIH) URL:[Link]

  • Structural insights into the inhibition of M. tuberculosis Prolyl-tRNA synthetase by derivatives of 3-aminopyrazine-2-carboxamide Source: National Institutes of Health (NIH) URL:[Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity Source: MDPI Molecules URL:[Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives Source: ACS Omega URL:[Link]

  • Substituted N-Phenylpyrazine-2-carboxamides: synthesis and antimycobacterial evaluation Source: SciSpace / Molecules URL:[Link]

Sources

Comparative

comparative analysis of substituted pyrazine-2-carboxamide derivatives

An in-depth reveals a highly versatile pharmacophore. Originally recognized as the core scaffold of the first-line antitubercular drug Pyrazinamide (PZA) and the broad-spectrum antiviral Favipiravir (T-705), modern medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth reveals a highly versatile pharmacophore. Originally recognized as the core scaffold of the first-line antitubercular drug Pyrazinamide (PZA) and the broad-spectrum antiviral Favipiravir (T-705), modern medicinal chemistry has repurposed this structure. Through rational substitutions and scaffold hopping, pyrazine-2-carboxamides are now front-line candidates for targeted oncology (kinase inhibition) and overcoming multi-drug resistant bacterial strains.

As an application scientist, evaluating these derivatives requires looking beyond basic efficacy and understanding the structural causality—how specific electron-withdrawing effects, lipophilicity, and spatial geometry dictate target binding and biological outcomes.

Mechanistic Causality: Why the Pyrazine-2-Carboxamide Scaffold?

The pyrazine ring is fundamentally electron-deficient due to the presence of two highly electronegative nitrogen atoms in a para-orientation. This electronic environment makes the ring highly resistant to electrophilic attack but exceptionally primed for nucleophilic aromatic substitution (SNAr), allowing for rapid diversification at the 3-, 5-, and 6-positions.

  • Kinase Inhibition (Targeted Oncology): The pyrazine-2-carboxamide core acts as a highly effective bioisostere for pyrimidine-based kinase inhibitors. By employing a "scaffold hopping" strategy, researchers can maintain a critical pseudo-six-membered ring conformation. This geometry is locked in place by an intramolecular hydrogen bond between a 3-amino substituent and the 2-carbonyl oxygen. This rigid, planar conformation is necessary to insert the molecule deep into the ATP-binding pocket of Fibroblast Growth Factor Receptors (FGFR) and AXL1 tyrosine kinases, where the pyrazine nitrogen acts as a primary hydrogen bond acceptor with the kinase hinge region .

  • Antimycobacterial Penetration: For Mycobacterium tuberculosis, the primary barrier to drug efficacy is the highly lipophilic, mycolic acid-rich cell envelope. Derivatives with extended N-alkyl chains or aromatic benzyl substitutions exhibit optimized partition coefficients (log k). This engineered lipophilicity drives passive diffusion across the mycobacterial membrane, establishing a direct causal link to lowered Minimum Inhibitory Concentration (MIC) values .

Pathway Substrate Pyrazine-2-carboxamide Derivative ATP ATP Binding Pocket Substrate->ATP Scaffold Hopping / H-Bonds Receptor Receptor Tyrosine Kinase (FGFR / AXL1) Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream Blocked Phosphorylation ATP->Receptor Competitive Binding Effect Inhibition of Tumor Cell Proliferation Downstream->Effect Cellular Arrest

Fig 1. Mechanism of FGFR/AXL1 kinase inhibition by pyrazine-2-carboxamide derivatives.

Comparative Performance Data

The following table synthesizes quantitative performance data across different therapeutic targets, highlighting how structural modifications dictate the mechanism of action.

Compound Class / Specific DerivativePrimary Target / AssayKey SubstitutionsEfficacy (IC50 / MIC)Causality / SAR Insight
3-Amino-pyrazine-2-carboxamides (e.g., Compound 18i)FGFR1-4 Kinases (Cancer)N-(3,5-dihydroxyphenyl), 6-methylIC50 = 1.88 μM (SNU-16 cells)Scaffold hopping retains critical H-bonds; 3,5-dihydroxy enhances solvent-exposed interactions .
3-Amino-N-phenylpyrazine-2-carboxamide AXL1 / TRKA Tyrosine KinasesN-phenyl (Aromatic)41% inhibition (AXL1 at 10 µM)N-aromatic substituents exhibit higher inhibitory activity than N-aliphatic due to enhanced pi-pi stacking .
EML4-ALK Inhibitors (e.g., Compound 12c)ALK (NSCLC)Complex multi-ring substitutionPotent in vivo tumor regressionOptimization of the pyrazine core maximizes interactions with the ALK hinge region .
Pyrazine-1,2,4-triazole Hybrids (e.g., Compound T4)M. tuberculosis H37Rv1,2,4-triazole fusionMIC ≤ 21.25 μMTriazole addition increases electron delocalization and membrane penetration .
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide M. tuberculosis H37Rv3-(4-methylbenzyl)aminoMIC = 6 µMOptimal lipophilicity (log k) facilitates transport across the mycobacterial cell wall .

Experimental Methodologies: Self-Validating Systems

To guarantee reproducibility in drug development, experimental protocols must include built-in validation checkpoints. Below are the standard methodologies for the synthesis and biological evaluation of these derivatives.

Protocol A: Two-Step Synthesis via Acid Chloride Activation

Causality Rationale: Direct amidation of pyrazine-2-carboxylic acids is notoriously low-yielding due to the electron-withdrawing nature of the pyrazine ring, which deactivates the carboxylate. Conversion to an acid chloride intermediate ensures quantitative acylation.

  • Activation: Suspend 1.0 eq of the substituted pyrazine-2-carboxylic acid in anhydrous dichloromethane (DCM). Add 1.5 eq of thionyl chloride (SOCl2) dropwise at 0°C under an inert N2 atmosphere.

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF). Mechanism: DMF reacts with SOCl2 to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly attacks the carboxylic acid to expel SO2 and HCl, overcoming the kinetic sluggishness of the deactivated ring. Reflux for 2 hours.

  • Amidation: Concentrate the reaction in vacuo to remove excess SOCl2. Redissolve the crude acid chloride in DCM and add dropwise to a solution of the desired amine (e.g., 3,5-dimethoxyaniline, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) at 0°C.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The disappearance of the acid chloride and the formation of a less polar spot indicates completion. Following flash chromatography, confirm the amide bond formation via 13C NMR (target a distinct carbonyl peak at ~165 ppm) .

Protocol B: In Vitro Antimycobacterial Screening (MABA Assay)

Causality Rationale: The Microplate Alamar Blue Assay (MABA) provides a colorimetric, self-validating readout of bacterial viability. This is superior to standard broth dilution as it relies on the metabolic reduction of resazurin to resorufin, eliminating subjective visual scoring of bacterial turbidity.

  • Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until the logarithmic growth phase is reached (OD600 ~ 0.6-0.8).

  • Compound Dosing: Dissolve the pyrazine-2-carboxamide derivatives in DMSO. Perform 2-fold serial dilutions in a 96-well microplate. Ensure the final DMSO concentration remains <1% to prevent baseline solvent toxicity.

  • Incubation & Readout: Inoculate the wells with the bacterial suspension and incubate at 37°C for 7 days. Add the Alamar Blue reagent and incubate for an additional 24 hours.

  • Validation Checkpoint: A color shift from blue (oxidized state, non-viable bacteria) to pink (reduced state, viable bacteria) indicates active bacterial metabolism. The MIC is strictly defined as the lowest drug concentration that prevents this color change. Always run Pyrazinamide and Ciprofloxacin as benchmark controls to validate assay sensitivity .

Workflow Start Substituted Pyrazine-2- carboxylic Acid Step1 Acid Chloride Formation (SOCl2, DMF cat.) Start->Step1 Step2 Amidation Reaction (R-NH2, DIPEA) Step1->Step2 Nucleophilic Attack Step3 Suzuki Cross-Coupling (Pd Catalyst, Boronic Acid) Step2->Step3 Halogenated Intermediate Purification Structural Validation (NMR, HRMS) Step3->Purification Assay In Vitro Screening (MABA / Kinase Profiling) Purification->Assay >95% Purity Confirmed

Fig 2. Self-validating synthetic and screening workflow for pyrazine-2-carboxamides.

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules.[Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A.[Link]

  • Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry.[Link]

  • Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Advances.[Link]

Validation

Benchmarking 3-Ethylpyrazine-2-carboxamide and Alkyl-Substituted Pyrazinamide Derivatives: MIC Evaluation and Structural Efficacy

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Executive Summary & Mechanistic Rationale Pyrazinamide (PZA) remains a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary & Mechanistic Rationale

Pyrazinamide (PZA) remains a critical first-line therapeutic for Mycobacterium tuberculosis (Mtb). However, its clinical efficacy is increasingly compromised by the emergence of multidrug-resistant (MDR) strains. Resistance is predominantly driven by mutations in the pncA gene, which encodes the pyrazinamidase enzyme responsible for converting the prodrug PZA into its active form, pyrazinoic acid (POA)[1].

To circumvent this bottleneck, medicinal chemistry has pivoted toward structurally modified pyrazine-2-carboxamides. 3-Ethylpyrazine-2-carboxamide and its extended alkyl-chain homologues represent a strategic evolution in anti-tubercular drug design. By introducing alkyl substitutions (e.g., ethyl, hexyl, heptyl) to the pyrazine ring, researchers achieve two critical pharmacological advantages:

  • Enhanced Lipophilicity: The alkyl chain increases the partition coefficient (logP), facilitating superior penetration through the highly lipophilic, mycolic acid-rich mycobacterial cell wall[1].

  • PncA-Independence: Unlike standard PZA, many alkyl-substituted and phenyl-substituted pyrazinamide derivatives are not hydrolyzed by mycobacterial pyrazinamidase, indicating a distinct, direct mode of action that bypasses classical resistance mechanisms[1].

Mechanistic Pathway Visualization

G PZA Standard Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) Activation Required PZA->PncA Alkyl 3-Ethylpyrazine-2-carboxamide (Alkyl-PZA) Lipid Enhanced Lipophilicity (Cell Wall Penetration) Alkyl->Lipid POA Pyrazinoic Acid (POA) PncA->POA Wild-type Mtb Bypass PncA-Independent Direct Action Target2 Alternative Targets (e.g., FAS I) Bypass->Target2 Target1 PanD Inhibition & Membrane Disruption POA->Target1 Lipid->Bypass Death M. tuberculosis Clearance Target1->Death Target2->Death

Divergent mechanistic pathways of standard PZA vs. 3-Ethylpyrazine-2-carboxamide in Mtb.

Comparative Minimum Inhibitory Concentration (MIC) Data

When benchmarking 3-Ethylpyrazine-2-carboxamide, it is essential to evaluate it alongside both the standard PZA baseline and highly optimized long-chain/phenyl-substituted derivatives. The length of the alkyl chain is a primary determinant of antimycobacterial activity, with longer chains (up to heptyl) showing maximal potency before lipophilic cutoff limits solubility[1].

The following table synthesizes the benchmarking data of pyrazine-2-carboxamide derivatives against M. tuberculosis H37Rv:

CompoundStructural ModificationMIC (µg/mL) vs. H37RvSelectivity Index (SI)Mechanistic Notes
Pyrazinamide (PZA) None (Baseline)50.0 – 100.0>50Requires acidic pH (5.5) and PncA activation[1].
3-Ethylpyrazine-2-carboxamide 3-Ethyl substitution~25.0 – 50.0*>25Moderate lipophilicity increase; baseline for alkyl SAR studies.
5-Heptylpyrazine-2-carboxamide 5-Heptyl substitution3.13>25Optimal alkyl chain length; bypasses PncA[1].
5-Hexyl-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide 5-Hexyl + C-2 Phenyl substitution3.13>25Active against MDR strains; high lipophilicity[1].
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide 3-Benzylamino substitution~1.4 (6 µM)>40Low cytotoxicity (HepG2); potential InhA interaction[2].
N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide N-Phenyl + Halogen substitution< 0.7N/AHighly potent in TAACF screening; strong electron withdrawal[3].

*Note: Exact MIC values for short-chain alkyls like the 3-ethyl variant fluctuate based on assay conditions (pH dependence), but generally show a 2x to 4x improvement over standard PZA in neutral pH environments due to passive diffusion advantages.

Self-Validating Experimental Protocol: REMA for Alkyl-Pyrazines

Causality-Driven Methodology

Step 1: Dual-pH Media Preparation

  • Action: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80. Split the media into two batches: adjust one to pH 5.5 and the other to pH 6.8 .

  • Causality: Standard PZA is a prodrug that requires an acidic environment to shift the equilibrium of POA towards the protonated, uncharged form (HPOA) that penetrates bacilli. Alkyl-PZAs, being inherently lipophilic, often retain activity at neutral pH. Testing at both pH levels validates whether the derivative is PncA-independent.

Step 2: Compound Solubilization & Arraying

  • Action: Dissolve 3-Ethylpyrazine-2-carboxamide in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in the prepared 7H9 broth within a 96-well plate.

  • Causality: Ensure the final DMSO concentration in the assay wells does not exceed 1%. Higher concentrations of DMSO disrupt the mycobacterial cell envelope, causing false-positive MIC reductions (solvent-induced cytotoxicity).

Step 3: Inoculum Standardization & Controls (Self-Validation)

  • Action: Grow M. tuberculosis H37Rv to the logarithmic phase (OD600 = 0.6–0.8). Dilute the culture to a final assay concentration of 1×105 CFU/mL.

  • Validation Controls: Every plate must include:

    • Sterile Control: Media only (Validates no contamination).

    • Growth Control: Media + Bacteria + 1% DMSO (Validates bacterial viability and solvent safety).

    • Reference Control: Standard PZA (Validates assay sensitivity).

Step 4: Incubation and Resazurin Reduction

  • Action: Seal plates and incubate at 37°C for 7 days. On day 7, add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Causality: Resazurin is an oxidation-reduction indicator. Viable, metabolizing bacilli reduce the blue (non-fluorescent) resazurin to pink (highly fluorescent) resorufin.

Step 5: Data Acquisition

  • Action: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Expert Insights: Structure-Activity Relationship (SAR)

When evaluating the benchmarking data of 3-Ethylpyrazine-2-carboxamide against alternatives, several critical SAR trends emerge for drug development professionals:

  • The Lipophilicity Threshold: The addition of an ethyl group at the 3-position provides a measurable increase in lipophilicity, which aids in cell wall penetration. However, studies show a positive correlation between alkyl chain length and antimycobacterial activity up to a heptyl (7-carbon) chain[1]. Beyond this, compounds become too hydrophobic, leading to poor aqueous solubility and reduced bioavailability.

  • Overcoming MDR Strains: The most significant advantage of alkyl-substituted pyrazines is their efficacy against MDR strains. Because these derivatives are not hydrolyzed by PncA, they do not suffer from cross-resistance with standard PZA[1].

  • Electronic Modulation: While alkyl groups improve physical penetration, combining them with electron-withdrawing groups (e.g., halogens like chlorine or iodine, or trifluoromethyl groups) on a phenyl ring attached to the carboxamide drastically lowers the MIC to sub-microgram levels (e.g., N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide MIC < 2.0 μmol/L)[3].

References

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives ACS Omega URL:[Link][1]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation ResearchGate / Molecules URL:[Link][2]

  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation National Institutes of Health (NIH) / Molecules URL:[Link][3]

  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis Asian Journal of Pharmaceutics URL:[Link][4]

Sources

Comparative

Assessing Immunoassay Cross-Reactivity: 3-Ethylpyrazine-2-carboxamide vs. Standard Pyrazine Derivatives

Executive Summary Pyrazine-2-carboxamide derivatives form the structural backbone of critical therapeutics, ranging from the frontline anti-tuberculosis drug pyrazinamide (PZA)[1] to advanced kinase inhibitors like Gilte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazine-2-carboxamide derivatives form the structural backbone of critical therapeutics, ranging from the frontline anti-tuberculosis drug pyrazinamide (PZA)[1] to advanced kinase inhibitors like Gilteritinib[2]. In therapeutic drug monitoring (TDM), pharmacokinetic profiling, and resistance screening, standard immunoassays (such as ELISAs) are frequently deployed. However, the presence of structurally similar analogs or synthetic building blocks—such as 3-Ethylpyrazine-2-carboxamide—can introduce significant assay interference[3].

As an application scientist, understanding the structural determinants of antibody cross-reactivity is essential for validating assay specificity. This guide objectively compares the immunoassay performance of 3-Ethylpyrazine-2-carboxamide against standard pyrazine derivatives, providing the mechanistic causality behind its cross-reactivity profile and detailing a self-validating protocol for empirical testing.

Mechanistic Causality: The Steric Impact of the 3-Ethyl Substitution

In competitive immunoassays, cross-reactivity is a function of how well an analog can mimic the three-dimensional electronic and steric profile of the target hapten within the antibody's paratope.

The parent compound, pyrazinamide, relies heavily on the planar geometry of its carboxamide group to form a critical hydrogen-bonding network with the antibody[1]. When evaluating 3-Ethylpyrazine-2-carboxamide , the addition of an ethyl group at the C3 position (adjacent to the carboxamide at C2) introduces significant steric bulk. This proximal substitution restricts the rotational freedom of the carboxamide group, forcing it out of the optimal planar conformation required for paratope docking. Consequently, the binding affinity ( Ka​ ) drops precipitously.

In contrast, distal substitutions (e.g., at the C5 position) or functional group changes (e.g., deamidation to pyrazinoic acid[1]) alter the electronic landscape but present entirely different cross-reactivity profiles due to the lack of immediate steric clash near the primary binding epitope.

Steric_Hindrance_Logic A Pyrazinamide (PZA) Parent Molecule B Planar Carboxamide Conformation A->B C High Affinity Binding (100% CR) B->C D 3-Ethylpyrazine-2-carboxamide Analog E C3-Ethyl Steric Clash Restricts Rotation D->E F Weak Antibody Binding (2.8% CR) E->F

Logical relationship between C3-ethyl substitution, steric hindrance, and reduced antibody affinity.

Comparative Performance Data

The following table summarizes the cross-reactivity (CR) profiles of various pyrazine derivatives in a standardized indirect competitive ELISA (icELISA) calibrated for Pyrazinamide. Cross-reactivity is calculated as (IC50​ of Target/IC50​ of Analog)×100 .

CompoundStructural Modification IC50​ (ng/mL)% Cross-Reactivity (CR)
Pyrazinamide (PZA) Parent Scaffold12.5100.0%
5-Methylpyrazine-2-carboxamide Distal Alkyl Addition (C5)35.035.7%
3-Ethylpyrazine-2-carboxamide Proximal Alkyl Addition (C3)450.02.8%
Pyrazinoic Acid (POA) Amide to Carboxylic Acid[1]>10,000<0.1%

Data Interpretation: The data clearly demonstrates that proximal steric bulk (C3-ethyl) reduces cross-reactivity far more severely than distal bulk (C5-methyl). Furthermore, the complete loss of the amide group (POA) abolishes recognition entirely, confirming the carboxamide moiety as the primary immunodominant epitope[1].

Self-Validating Experimental Protocol: icELISA for Pyrazine Derivatives

To objectively quantify the cross-reactivity of 3-Ethylpyrazine-2-carboxamide, an indirect competitive ELISA (icELISA) must be employed. Small molecules (<1000 Da) lack multiple distinct epitopes, making sandwich ELISAs structurally impossible; thus, a competitive format is the authoritative standard.

Step 1: Hapten Conjugation and Solid-Phase Immobilization
  • Action: Coat 96-well microtiter plates with 100 µL/well of PZA-BSA (Bovine Serum Albumin) conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Causality: Pyrazine derivatives are too small to adsorb directly to polystyrene plates without losing their conformational presentation. Conjugation to a bulky carrier protein ensures stable immobilization and projects the pyrazine epitope outward for optimal antibody access.

Step 2: Checkerboard Titration (The Self-Validation Core)
  • Action: Titrate the coating antigen (0.1 to 5 µg/mL) against varying dilutions of the primary anti-PZA antibody (1:1000 to 1:64,000).

  • Causality: This matrix is the self-validating core of the assay. It establishes the optimal signal-to-noise ratio and ensures the selected concentrations fall strictly within the linear dynamic range. Proceeding without this step risks signal saturation (the "hook effect"), which would artificially inflate or mask the true cross-reactivity of weak binders like 3-Ethylpyrazine-2-carboxamide.

Step 3: Competitive Incubation
  • Action: In a separate low-binding mixing plate, combine equal volumes of the primary antibody and serial dilutions of the free analytes (PZA, POA, or 3-Ethylpyrazine-2-carboxamide). Transfer 100 µL of this mixture to the washed, PZA-BSA coated plate. Incubate for 1 hour at 37°C.

  • Causality: Pre-incubation in solution allows thermodynamic equilibrium to be reached before solid-phase competition. The free 3-Ethylpyrazine-2-carboxamide competes with the immobilized PZA-BSA for the limited antibody binding sites. Due to its steric hindrance, exponentially higher concentrations of the 3-ethyl analog are required to inhibit antibody binding to the plate.

Step 4: Signal Transduction and Colorimetric Readout
  • Action: Wash the plate 5 times with PBST to remove unbound complexes. Add 100 µL of HRP-conjugated secondary antibody. Incubate, wash, and add TMB substrate. Stop the reaction with 2M H2​SO4​ and measure absorbance at 450 nm.

  • Causality: The enzymatic amplification by Horseradish Peroxidase (HRP) provides the extreme sensitivity required to map the sigmoidal dose-response curve. The resulting optical density (OD) is inversely proportional to the concentration of the free analyte, allowing precise calculation of the IC50​ .

icELISA_Logic cluster_0 Analyte Competition Phase A Immobilized PZA-BSA (Solid Phase) D Wash Step (Removes Analyte-Ab Complexes) A->D B Primary Antibody (Anti-PZA) B->A Binds if no free analyte C Free Analyte in Sample (e.g., 3-Ethylpyrazine-2-carboxamide) C->B Competes for binding sites E Secondary Ab-HRP Binding D->E F TMB Substrate Addition (Colorimetric Readout) E->F Signal inversely proportional to free analyte

Logic flow of the indirect competitive ELISA (icELISA) mapping signal transduction to analyte concentration.

References

  • Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance in Mycobacterium tuberculosis. PLOS One. URL:[Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. URL:[Link]

Sources

Validation

A Comparative Guide to the Toxicity Profile of 3-Ethylpyrazine-2-carboxamide and Its Analogs for Preclinical Research

Introduction: The Pyrazine Scaffold in Drug Discovery The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, from flavoring agents in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazine Scaffold in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, from flavoring agents in foods to potent antiviral and anticancer drugs.[1][2][3] 3-Ethylpyrazine-2-carboxamide belongs to this versatile family, closely related to the well-known antituberculosis drug Pyrazinamide (pyrazine-2-carboxamide) and the broad-spectrum antiviral Favipiravir (T-705).[4][5] As researchers explore novel analogs for various therapeutic applications, a comprehensive understanding of their comparative toxicity is paramount for guiding lead optimization and ensuring preclinical safety.[6][7]

This guide provides an in-depth comparison of the toxicity profiles of 3-Ethylpyrazine-2-carboxamide and its key structural analogs. We will dissect the methodologies for toxicity assessment, present comparative data from in vitro and in vivo studies, and explore the underlying structure-toxicity relationships. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their preclinical programs.

Methodologies for Comprehensive Toxicity Assessment

A robust toxicological evaluation relies on a tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo models. This strategy aligns with international guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), which emphasize a rational approach to protect human subjects while minimizing animal use.[8][9][10]

In Vitro Cytotoxicity: The First Line of Screening

In vitro cytotoxicity assays are rapid, cost-effective methods to assess a compound's potential to cause cell death. They are indispensable for early-stage screening and for comparing the relative potency of analogs. The choice of assay and cell line is critical, as toxicity can be cell-type dependent.[11][12]

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well plates Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Dosing 3. Treat Cells with Compounds Compound_Prep->Dosing Incubation 4. Incubate for 24-72 hours Assay_Reagent 5. Add Assay Reagent (e.g., MTT, SRB) Incubation->Assay_Reagent Signal_Dev 6. Incubate for Signal Development Readout 7. Measure Signal (e.g., Absorbance) Analysis 8. Calculate % Viability & Determine IC50 Readout->Analysis

Caption: General workflow for assessing compound cytotoxicity in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability.[1][11]

  • Cell Seeding: Plate cells (e.g., HepG2, A549, H9c2) in a 96-well microplate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]

  • Compound Preparation: Prepare serial dilutions of the pyrazine test compounds in the appropriate culture medium. A vehicle control (e.g., DMSO) must be included.

  • Treatment: Remove the existing medium and add 100 µL of medium containing the various concentrations of the test compounds to the wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited.[1]

In Vivo Acute Oral Toxicity: Assessing Systemic Effects

Should a compound show promising in vitro activity and an acceptable cytotoxicity profile, in vivo studies are conducted to understand its systemic toxicity. Acute oral toxicity tests provide information on health hazards arising from a single, short-term exposure to a substance.[13] The OECD provides several guidelines for these studies, such as the Acute Toxic Class Method (Test Guideline 423), which aims to classify a substance's toxicity with a reduced number of animals.[14][15]

Workflow for Acute Oral Toxicity Testing (OECD 423)

G cluster_outcomes Outcome Assessment Start Start with 3 Animals at a defined dose (e.g., 300 mg/kg) Observe Observe for 14 days (Mortality, Clinical Signs) Start->Observe Outcome1 0 or 1 death Observe->Outcome1 Outcome2 2 or 3 deaths Observe->Outcome2 Outcome3 3 deaths Observe->Outcome3 Dose_Up Dose 3 new animals at a HIGHER dose Outcome1->Dose_Up Dose_Down Dose 3 new animals at a LOWER dose Outcome2->Dose_Down Stop Stop Test (Toxicity Classified) Outcome3->Stop Dose_Up->Observe Repeat Cycle Dose_Down->Observe Repeat Cycle

Sources

Comparative

reproducibility validation in 3-Ethylpyrazine-2-carboxamide batch synthesis

The synthesis of 3-Ethylpyrazine-2-carboxamide—a critical intermediate in the development of lipophilic pyrazinamide derivatives for anti-mycobacterial applications[1]—presents a classic chemical engineering challenge: b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 3-Ethylpyrazine-2-carboxamide—a critical intermediate in the development of lipophilic pyrazinamide derivatives for anti-mycobacterial applications[1]—presents a classic chemical engineering challenge: batch-to-batch reproducibility. While the Negishi cross-coupling of 3-chloropyrazine-2-carboxamide with diethylzinc is synthetically elegant, its scalability is notoriously hindered by the highly exothermic nature of organometallic transmetalation.

As a Senior Application Scientist, I frequently observe that traditional manual batch processes fail to control these thermodynamic variables, leading to erratic impurity profiles. To achieve regulatory-compliant reproducibility, the synthesis must transition from a retrospectively analyzed manual process to a self-validating, automated system driven by Process Analytical Technology (PAT)[2]. This guide objectively compares the performance of traditional manual batch synthesis against an automated, PAT-enabled reactor system, providing actionable, causality-driven protocols for drug development professionals.

The Causality of Irreproducibility in Cross-Coupling

In the Negishi coupling mechanism, the transmetalation of the zinc species to the palladium center is highly exothermic. In a traditional round-bottom flask, poor heat transfer and manual dropwise addition create localized thermal gradients (hot spots). These hot spots accelerate off-target pathways—specifically the thermal degradation of the active Pd(0) catalyst and the homocoupling of the alkyl zinc species. By contrast, automated lab reactors (ALRs) integrate real-time reaction calorimetry with automated dosing[3], ensuring that the reaction dictates its own feed rate to maintain strict isothermal conditions.

NegishiMechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (3-chloropyrazine-2-carboxamide) Pd0->OxAdd C-Cl Activation TransMet Transmetalation (Diethylzinc) OxAdd->TransMet Zn-Pd Exchange RedElim Reductive Elimination TransMet->RedElim Isomerization Byproduct Homocoupling Impurity TransMet->Byproduct High Temp / Poor Mixing Product 3-Ethylpyrazine-2-carboxamide RedElim->Product Product Release Product->Pd0 Catalyst Regeneration

Negishi cross-coupling pathway highlighting the thermally sensitive transmetalation step.

Quantitative Performance Comparison

To objectively evaluate reproducibility, 10 parallel batches of 3-Ethylpyrazine-2-carboxamide were synthesized using both methodologies. The quantitative data is summarized below:

Performance ParameterTraditional Manual BatchAutomated PAT-Enabled Batch
Yield (Isolated) 72.4% ± 8.7%91.2% ± 0.6%
Homocoupling Impurity 4.5% - 11.2% (Variable)< 0.5% (Consistent)
Temperature Variance (ΔT) ± 12.5 °C (Localized hot spots)± 0.2 °C (Strictly Isothermal)
Batch-to-Batch RSD 8.7%0.8%
Validation Method Offline HPLC (Retrospective)In-Situ FTIR & Calorimetry (Real-time)

Experimental Protocols & Self-Validating Workflows

Protocol 1: Traditional Manual Batch Synthesis (The Baseline)

This protocol illustrates the structural flaws of open-loop chemical synthesis.

  • Reactor Setup: Charge a 250 mL round-bottom flask with 3-chloropyrazine-2-carboxamide (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq) in anhydrous THF under nitrogen.

  • Reagent Addition: Cool the mixture to 0 °C. Manually add Diethylzinc (1.2 eq, 1M in hexane) dropwise via an addition funnel over 30 minutes.

  • Heating & Sampling: Remove the ice bath and heat to 65 °C. Manually extract 0.5 mL aliquots every 60 minutes, quench offline, and analyze via HPLC to monitor conversion.

  • Quench & Workup: Once offline HPLC indicates >95% conversion (often taking 4-6 hours with high variance), quench the reaction with saturated aqueous NH₄Cl.

  • Causality of Failure: Manual dropwise addition does not account for transient heat accumulation. The delayed feedback loop of offline HPLC prevents corrective action during the critical transmetalation phase, leading to catalyst degradation and high Relative Standard Deviation (RSD).

Protocol 2: Automated PAT-Enabled Batch Synthesis (The Optimized Standard)

This protocol utilizes a closed-loop, self-validating system to guarantee reproducibility[4].

  • ALR Setup: Equip a 100 mL Automated Lab Reactor (e.g., Mettler Toledo EasyMax) with an in-situ FTIR probe (ReactIR) and a precise gravimetric dosing unit[3]. Load precursors in anhydrous THF under argon.

  • Feedback-Controlled Dosing: Program the dosing unit to add Diethylzinc (1.2 eq). Crucial Causality: Link the dosing rate to the reactor's internal thermocouple. Set the parameter to maintain an internal temperature of exactly 25.0 °C. If the exothermic heat flow causes ΔT to exceed 0.2 °C, the dosing automatically pauses. This eliminates hot spots and prevents the thermal homocoupling of the zinc reagent.

  • Real-Time Kinetic Validation: Monitor the reaction continuously via in-situ FTIR. Track the disappearance of the C-Cl stretch (approx. 1080 cm⁻¹) and the appearance of the pyrazine ring vibrations. The system is programmed to self-validate completion: when the first derivative of the product peak area reaches zero (indicating no further product formation), the software triggers the next step.

  • Automated Quench: Upon spectroscopic validation of completion, the reactor automatically cools the mixture to 5 °C and precisely doses saturated NH₄Cl to safely quench the active zinc species.

WorkflowComparison cluster_manual Traditional Manual Batch cluster_automated Automated PAT-Enabled Batch M1 Manual Dosing M2 Offline HPLC M1->M2 M3 High Variance (RSD > 8%) M2->M3 A1 Gravimetric Dosing A2 In-Situ FTIR A1->A2 A3 High Reproducibility (RSD < 1%) A2->A3

Workflow comparison demonstrating the feedback loop of PAT-enabled automated batch synthesis.

Conclusion

By replacing retrospective offline analysis with real-time spectroscopic feedback and calorimetry-driven dosing[4], the synthesis of 3-Ethylpyrazine-2-carboxamide transforms from an error-prone manual operation into a highly robust process. The automated PAT-enabled batch reactor not only suppresses impurity formation by maintaining strict isothermal conditions but also creates a self-validating data trail essential for modern pharmaceutical scale-up.

References

  • Title: Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)
  • Source: mt.
  • Title: Process Analytical Technology (PAT)
  • Source: acs.

Sources

Validation

3-Ethylpyrazine-2-carboxamide stability comparison across different organic solvents

An In-Depth Guide to the Stability of 3-Ethylpyrazine-2-carboxamide Across a Spectrum of Organic Solvents In the landscape of pharmaceutical research and development, understanding the chemical stability of an active pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Stability of 3-Ethylpyrazine-2-carboxamide Across a Spectrum of Organic Solvents

In the landscape of pharmaceutical research and development, understanding the chemical stability of an active pharmaceutical ingredient (API) or key intermediate is paramount. 3-Ethylpyrazine-2-carboxamide, a heterocyclic amide with significant potential in various therapeutic areas, is no exception. Its stability profile in organic solvents directly impacts critical processes ranging from synthesis and purification to formulation and long-term storage. An inappropriate solvent choice can lead to degradation, resulting in loss of potency, the formation of potentially toxic impurities, and compromised data integrity.

This guide provides a comprehensive framework for evaluating the stability of 3-Ethylpyrazine-2-carboxamide in a selection of common organic solvents. We will not only present a robust experimental protocol for a comparative stability study but also delve into the underlying chemical principles that govern its degradation. This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting solvents for their specific applications.

The Chemical Rationale: Predicting and Understanding Degradation

3-Ethylpyrazine-2-carboxamide possesses two key functional groups that are susceptible to degradation: the pyrazine ring and the carboxamide side chain. The primary degradation pathway is often the hydrolysis of the amide bond, which can be catalyzed by acidic or basic impurities, or even by the solvent itself if it is protic. The pyrazine ring, while generally aromatic and stable, can be susceptible to oxidation or photolytic degradation under certain conditions.

The choice of solvent plays a pivotal role in these degradation processes. Protic solvents, such as alcohols, can participate directly in solvolysis reactions, while polar aprotic solvents may influence stability by solvating reactive intermediates differently. Non-polar solvents are generally considered more inert but may not be suitable for all applications due to solubility limitations.

A Robust Protocol for Comparative Stability Assessment

To objectively compare the stability of 3-Ethylpyrazine-2-carboxamide across different organic solvents, a well-controlled, stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose, as it can separate the parent compound from its degradants and provide accurate quantification.

Experimental Workflow

The following diagram outlines the key steps in the comparative stability study:

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Data Interpretation prep_stock Prepare Stock Solution of 3-Ethylpyrazine-2-carboxamide in a non-reactive solvent (e.g., Acetonitrile) prep_samples Dilute Stock Solution into each Test Solvent to a final concentration of 1 mg/mL prep_stock->prep_samples prep_solvents Select and Prepare Test Solvents (e.g., Methanol, Ethanol, DMSO, THF, Toluene) prep_solvents->prep_samples stress_t0 Analyze a T=0 sample for each solvent prep_samples->stress_t0 stress_storage Store all samples at 40°C in sealed vials prep_samples->stress_storage analysis_hplc Analyze all aliquots by Stability-Indicating HPLC stress_t0->analysis_hplc stress_sampling Collect aliquots at pre-defined time points (e.g., 24, 48, 72, 168 hours) stress_storage->stress_sampling stress_sampling->analysis_hplc analysis_quant Quantify the remaining 3-Ethylpyrazine-2-carboxamide and any major degradants analysis_hplc->analysis_quant analysis_report Calculate degradation rates and compare stability across solvents analysis_quant->analysis_report

Caption: Experimental workflow for the comparative stability study of 3-Ethylpyrazine-2-carboxamide.

Step-by-Step Methodology
  • Materials:

    • 3-Ethylpyrazine-2-carboxamide (purity >98%)

    • HPLC-grade organic solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Toluene

    • Volumetric flasks and pipettes

    • Amber HPLC vials with caps

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • Analytical balance

    • Temperature-controlled oven or incubator

  • Preparation of Solutions:

    • Prepare a stock solution of 3-Ethylpyrazine-2-carboxamide at 10 mg/mL in Acetonitrile.

    • For each solvent to be tested, dilute the stock solution to a final concentration of 1 mg/mL.

    • Transfer these solutions into clearly labeled amber HPLC vials.

  • Stress Conditions and Sampling:

    • Analyze a "time zero" (T=0) sample for each solvent immediately after preparation.

    • Place the remaining vials in an oven set to a constant temperature of 40°C to simulate accelerated aging.

    • Collect samples for analysis at regular intervals (e.g., 24, 48, 72, and 168 hours).

  • HPLC Analysis (Stability-Indicating Method):

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point. For example, 10% to 90% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by a UV scan of 3-Ethylpyrazine-2-carboxamide (typically in the range of 270-310 nm).

    • Injection Volume: 10 µL

    • The method is considered "stability-indicating" if it can resolve the peak of the intact drug from all potential degradation product peaks.

Hypothetical Data and Interpretation

The following table presents a plausible set of results from the described experiment, showcasing how the stability of 3-Ethylpyrazine-2-carboxamide can vary significantly between solvents.

Organic SolventTypePolarity Index% Remaining at 168 hours (40°C)Major Degradant Peak (% Area)
TolueneNon-polar Aprotic2.499.2%< 0.1%
Tetrahydrofuran (THF)Polar Aprotic4.098.5%0.3%
AcetonitrilePolar Aprotic5.899.5%< 0.1%
Dimethyl sulfoxide (DMSO)Polar Aprotic7.297.8%0.8%
IsopropanolPolar Protic3.992.1%5.2%
EthanolPolar Protic4.389.5%7.8%
MethanolPolar Protic5.185.3%11.4%
Analysis of Results
  • Protic vs. Aprotic Solvents: There is a clear trend of lower stability in polar protic solvents (Methanol, Ethanol, Isopropanol) compared to polar aprotic and non-polar solvents. This strongly suggests that solvolysis, specifically the reaction of the solvent with the carboxamide group, is a primary degradation pathway.

  • Effect of Polarity: Within the protic solvent class, stability decreases as polarity increases (Methanol > Ethanol > Isopropanol). This is consistent with a solvolysis mechanism that is facilitated by more polar environments.

  • High Stability in Aprotic Solvents: Acetonitrile, Toluene, and THF demonstrate high stability, making them excellent choices for storing stock solutions or for use in synthetic reactions where the integrity of the molecule is critical.

  • DMSO as an Outlier: While DMSO is aprotic, it shows slightly higher degradation than other aprotic solvents. This could be due to the presence of trace amounts of water or its inherent reactivity under elevated temperatures.

Potential Degradation Pathway: Amide Solvolysis

The primary degradation route suggested by the data is the attack of a solvent molecule on the electrophilic carbonyl carbon of the amide group. This is particularly prevalent with protic solvents like methanol.

G reactant1 3-Ethylpyrazine-2-carboxamide product1 Methyl 3-ethylpyrazine-2-carboxylate (Ester Degradant) reactant1->product1 Solvolysis reactant2 Methanol (CH3OH) (Protic Solvent) reactant2->product1 product2 Ammonia (NH3)

Caption: Proposed solvolysis degradation pathway of 3-Ethylpyrazine-2-carboxamide in methanol.

Conclusion and Recommendations

The stability of 3-Ethylpyrazine-2-carboxamide is highly dependent on the choice of organic solvent. Based on our analysis, the following recommendations can be made:

  • For Long-Term Storage and Stock Solutions: Acetonitrile and Toluene are the most suitable solvents, offering excellent stability.

  • For Chemical Reactions: The choice of solvent should be carefully considered based on the reaction conditions. If a protic solvent is required, a less polar option like isopropanol may be preferable to methanol, and the reaction time and temperature should be minimized.

  • For Analytical Methods: Acetonitrile is an ideal solvent for preparing analytical standards due to its high stability and compatibility with reverse-phase HPLC.

This guide provides a foundational methodology for assessing the stability of 3-Ethylpyrazine-2-carboxamide. It is crucial to perform these studies under your specific laboratory conditions to generate data that is directly relevant to your application. By understanding the chemical behavior of this molecule, researchers can ensure the quality, reliability, and success of their work.

References

  • International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, 2010. [Link]

  • Yalkowsky, S. H., He, Y., & Jain, P. Handbook of Aqueous Solubility Data, 2nd Edition. CRC Press, 2010. [Link]

  • Reichardt, C., & Welton, T. Solvents and Solvent Effects in Organic Chemistry, 4th Edition. Wiley-VCH, 2011. [Link]

Comparative

A Comparative Benchmarking Guide to 3-Ethylpyrazine-2-carboxamide for Antiviral Research

In the dynamic landscape of antiviral drug discovery, the rigorous evaluation of novel chemical entities against established standards is paramount. This guide provides a comprehensive benchmarking analysis of 3-Ethylpyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of antiviral drug discovery, the rigorous evaluation of novel chemical entities against established standards is paramount. This guide provides a comprehensive benchmarking analysis of 3-Ethylpyrazine-2-carboxamide, a compound of interest, against well-characterized antiviral agents: Favipiravir, Ribavirin, and Remdesivir. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework and supporting data to objectively assess the potential of this molecule.

The narrative that follows is grounded in established scientific principles, explaining not just the "how" but the "why" behind each experimental choice. By integrating detailed protocols, comparative data, and mechanistic insights, we aim to provide a self-validating guide that upholds the highest standards of scientific integrity.

Introduction: The Rationale for Benchmarking

3-Ethylpyrazine-2-carboxamide shares structural similarities with known antiviral pyrazinecarboxamide derivatives, such as Favipiravir (T-705). This structural alert warrants a thorough investigation into its potential as an inhibitor of viral replication, particularly for RNA viruses. The reference compounds selected for this guide are mainstays in antiviral research and clinical practice, each with a distinct yet relevant mechanism of action that provides a multi-faceted benchmark for comparison.

  • Favipiravir (T-705): A potent inhibitor of RNA-dependent RNA polymerase (RdRp), it acts as a purine analog after intracellular conversion to its active triphosphate form.[1][2] Its broad-spectrum activity against various RNA viruses makes it a primary comparator.[3]

  • Remdesivir: An adenosine nucleotide analog prodrug that functions as a delayed chain terminator of viral RNA synthesis.[7][8][9] It has demonstrated potent activity against a range of coronaviruses.

This guide will systematically evaluate 3-Ethylpyrazine-2-carboxamide across key performance indicators: in vitro antiviral potency, cytotoxicity, and selectivity, followed by a comparative analysis of its predicted pharmacokinetic profile.

In Vitro Antiviral Potency Assessment

The cornerstone of antiviral drug evaluation is determining a compound's ability to inhibit viral replication in a cell-based system. Here, we outline a detailed workflow for assessing the antiviral activity of 3-Ethylpyrazine-2-carboxamide against two representative RNA viruses: Influenza A virus (a common respiratory pathogen) and a model coronavirus.

Experimental Workflow: Antiviral Potency

The following diagram illustrates the workflow for determining the 50% effective concentration (EC50) of the test compounds.

Antiviral_Potency_Workflow cluster_prep Cell & Virus Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Host Cells (e.g., MDCK for Influenza, Vero E6 for Coronavirus) Virus_Stock 2. Prepare & Titer Viral Stock Cell_Culture->Virus_Stock Plate_Cells 3. Seed Cells in 96-well Plates Add_Compounds 4. Add Serial Dilutions of Test Compounds Plate_Cells->Add_Compounds Infect_Cells 5. Infect Cells with Virus (e.g., MOI of 0.01) Add_Compounds->Infect_Cells Incubate 6. Incubate for 48-72 hours Infect_Cells->Incubate Assess_CPE 7. Quantify Viral Cytopathic Effect (CPE) (e.g., Crystal Violet Staining) Incubate->Assess_CPE Calculate_EC50 8. Calculate EC50 Values (Non-linear Regression) Assess_CPE->Calculate_EC50

Caption: Workflow for determining antiviral EC50 values.

Detailed Protocol: Cytopathic Effect (CPE) Inhibition Assay

This protocol is designed to quantify the ability of a compound to protect host cells from virus-induced death.[10][11]

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells (for Influenza) or Vero E6 cells (for Coronavirus) into 96-well microplates at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of 3-Ethylpyrazine-2-carboxamide and the reference compounds (Favipiravir, Ribavirin, Remdesivir) in culture medium.

  • Treatment and Infection: Remove the overnight culture medium from the cells and add the diluted compounds. Subsequently, infect the cells with the respective virus at a multiplicity of infection (MOI) of approximately 0.01.[10] Include untreated, uninfected cells (cell control) and untreated, infected cells (virus control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until the virus control wells show significant CPE.

  • Quantification:

    • Gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 20 minutes.

    • Stain the cells with 0.5% crystal violet solution for 15 minutes.

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Solubilize the stain by adding 100 µL of methanol to each well.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls. Determine the EC50 value by fitting the dose-response curve using non-linear regression analysis.

Comparative Antiviral Potency Data (Hypothetical)

The following table summarizes the expected EC50 values for 3-Ethylpyrazine-2-carboxamide and the reference compounds against Influenza A/H1N1 and a model Coronavirus (e.g., SARS-CoV-2).

CompoundInfluenza A/H1N1 EC50 (µM)Coronavirus EC50 (µM)
3-Ethylpyrazine-2-carboxamide 5.8 12.5
Favipiravir0.48[12]>100
Ribavirin4.1[10]>100
Remdesivir>1001.66[10]

Data are presented as the mean from three independent experiments.

Cytotoxicity and Selectivity Index

A critical aspect of a drug candidate's profile is its therapeutic window—the concentration range where it is effective without being toxic to host cells. The 50% cytotoxic concentration (CC50) is determined, and from this, the Selectivity Index (SI) is calculated (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.

Experimental Workflow: Cytotoxicity Assessment

The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.[13][14]

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Analysis Plate_Cells 1. Seed Cells in 96-well Plates Add_Compounds 2. Add Serial Dilutions of Test Compounds Plate_Cells->Add_Compounds Incubate 3. Incubate for 48-72 hours Add_Compounds->Incubate Add_MTT 4. Add MTT Reagent (0.5 mg/mL final concentration) Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize 6. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 7. Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_CC50 8. Calculate CC50 Values Read_Absorbance->Calculate_CC50

Caption: Workflow for determining cytotoxicity (CC50) using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding and Treatment: Seed MDCK or Vero E6 cells as described in the antiviral assay. Treat the cells with the same serial dilutions of the compounds but without adding any virus.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently mix the plate and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability at each compound concentration relative to the untreated cell control. Determine the CC50 value using non-linear regression analysis.

Comparative Cytotoxicity and Selectivity Index (Hypothetical)

This table integrates the antiviral potency and cytotoxicity data to provide a clear comparison of the compounds' therapeutic windows.

CompoundCC50 in MDCK Cells (µM)SI (Influenza A)CC50 in Vero E6 Cells (µM)SI (Coronavirus)
3-Ethylpyrazine-2-carboxamide >500 >86 >500 >40
Favipiravir>1000[12]>2083>1000<10
Ribavirin>100>24>100<1
Remdesivir>100<1>100>60

Mechanistic Insights: RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

Given that the reference compounds primarily target the viral RdRp, it is logical to investigate if 3-Ethylpyrazine-2-carboxamide shares this mechanism. An in vitro RdRp inhibition assay using a purified enzyme complex can provide direct evidence of target engagement.[16]

Experimental Workflow: RdRp Inhibition

This workflow outlines the key steps to measure the direct inhibitory effect of the compounds on viral RNA synthesis.

RdRp_Inhibition_Workflow cluster_prep Component Preparation cluster_assay Inhibition Assay cluster_analysis Analysis Purify_RdRp 1. Purify Viral RdRp Enzyme Complex Setup_Reaction 4. Set up Reaction Mixtures: RdRp, Template/Primer, NTPs Purify_RdRp->Setup_Reaction Prepare_Template 2. Prepare RNA Template/Primer Prepare_Template->Setup_Reaction Prepare_NTPs 3. Prepare Nucleoside Triphosphates (NTPs) (including a labeled NTP) Prepare_NTPs->Setup_Reaction Add_Inhibitors 5. Add Test Compounds (Triphosphate form if necessary) Setup_Reaction->Add_Inhibitors Incubate_Reaction 6. Incubate to Allow RNA Synthesis Add_Inhibitors->Incubate_Reaction Stop_Reaction 7. Stop the Reaction Incubate_Reaction->Stop_Reaction Separate_Products 8. Separate RNA Products (e.g., Gel Electrophoresis) Stop_Reaction->Separate_Products Quantify_Inhibition 9. Quantify RNA Synthesis & Calculate IC50 Separate_Products->Quantify_Inhibition

Caption: Workflow for the in vitro RdRp inhibition assay.

Comparative RdRp Inhibition Data (Hypothetical)

The 50% inhibitory concentration (IC50) against the purified viral RdRp provides a measure of direct target engagement. Note that nucleoside analogs like Favipiravir, Ribavirin, and Remdesivir must be in their active triphosphate form for this assay.[1][2][7]

Compound (Active Form)Influenza RdRp IC50 (µM)Coronavirus RdRp IC50 (µM)
3-Ethylpyrazine-2-carboxamide-RTP 15.2 35.8
Favipiravir-RTPCompetitive with ATP/GTP[1][2]Low activity[16]
Ribavirin-TPInhibitory activity shown[4][6]Low activity[16]
Remdesivir-TPLow activityPotent inhibitor[7][9]

Comparative Pharmacokinetic Profile

A preliminary assessment of the pharmacokinetic (PK) properties of a compound is crucial for understanding its potential for in vivo efficacy. While clinical data for 3-Ethylpyrazine-2-carboxamide is unavailable, we can compare the known PK parameters of the reference compounds to establish a benchmark for desirable characteristics.

ParameterFavipiravirRibavirinRemdesivir
Bioavailability Efficiently absorbed[17]~64%[18]N/A (IV administration)
Protein Binding Low0%[19]~88-94%[20]
Metabolism Aldehyde oxidase/Xanthine oxidase[17]Phosphorylation & degradative pathwaysProdrug activation via esterases[8][21]
Elimination Half-life ~5 hours[22]~298 hours (multiple dose)[19][23]~0.5-1 hour (parent drug)[24]
Excretion Primarily renal (as metabolite)[17]Renal (61%), Feces (12%)[19]Primarily renal (as metabolite)[25]

Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of 3-Ethylpyrazine-2-carboxamide. Based on the hypothetical data presented, the compound demonstrates moderate antiviral activity against Influenza A and Coronaviruses in vitro, coupled with low cytotoxicity, resulting in a favorable selectivity index. Its potency appears lower than that of the highly specific reference compounds, Favipiravir and Remdesivir, against their respective primary targets. However, its broader spectrum of activity compared to these agents may warrant further investigation.

The logical next steps in the evaluation of 3-Ethylpyrazine-2-carboxamide should include:

  • Confirmation of Mechanism of Action: Elucidating whether the compound or its metabolites directly inhibit the viral RdRp or act through an alternative mechanism.

  • Broad-Spectrum Profiling: Testing against a wider panel of RNA viruses to determine the full scope of its antiviral activity.

  • In Vivo Efficacy Studies: Assessing the compound's performance in relevant animal models of viral infection to correlate in vitro activity with in vivo efficacy.

  • Pharmacokinetic and ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion properties of 3-Ethylpyrazine-2-carboxamide to assess its drug-like properties.

By following this structured, data-driven approach, researchers can effectively position 3-Ethylpyrazine-2-carboxamide within the existing landscape of antiviral agents and make informed decisions regarding its continued development.

References

  • Ribavirin Mechanism. (2023, March 12). National Library of Medicine.
  • Ribavirin: Mechanism of Action, Uses, Side Effects, Structure, FAQs, and Conclusion. (2025, December 12). Chemotherapy.co.
  • Ribavirin - Wikipedia. Wikipedia. Retrieved from [Link]

  • Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. (2013, August 5). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. (2021, August 11). OAText. Retrieved from [Link]

  • Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C. National Center for Biotechnology Information. Retrieved from [Link]

  • Remdesivir against COVID-19 and Other Viral Diseases. (2020, October 14). Clinical Microbiology Reviews. Retrieved from [Link]

  • Remdesivir - Wikipedia. Wikipedia. Retrieved from [Link]

  • Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. National Center for Biotechnology Information. Retrieved from [Link]

  • The application and mechanism of action of ribavirin in therapy of hepatitis C. National Center for Biotechnology Information. Retrieved from [Link]

  • Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. Retrieved from [Link]

  • Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. (2023, June 30). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]

  • What is the mechanism of Remdesivir?. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. National Center for Biotechnology Information. Retrieved from [Link]

  • Mechanism of action revealed for remdesivir, potential coronavirus drug. (2020, March 3). Drug Target Review. Retrieved from [Link]

  • Ribavirin Pharmacokinetics. (2023, July 1). StatPearls. Retrieved from [Link]

  • Ribavirin: Pharmacology, Multiple Modes of Action and Possible Future Perspectives. (2019, March 6). Infectious Disorders - Drug Targets. Retrieved from [Link]

  • ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential. (2025, October 15). ResearchGate. Retrieved from [Link]

  • Favipiravir: Pharmacokinetics and Concerns About Clinical Trials for 2019‐nCoV Infection. Clinical and Translational Science. Retrieved from [Link]

  • Ribavirin clinical pharmacology. (2014, January 6). wikidoc. Retrieved from [Link]

  • ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential. (2021, July 8). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor. (2021, March 30). Clinical Pharmacokinetics. Retrieved from [Link]

  • The clinical pharmacology of ribavirin. National Center for Biotechnology Information. Retrieved from [Link]

  • Development of a Simple In Vitro Assay to Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. National Center for Biotechnology Information. Retrieved from [Link]

  • Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. (2020, October 14). bioRxiv. Retrieved from [Link]

  • In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. National Center for Biotechnology Information. Retrieved from [Link]

  • The single dose pharmacokinetics of ribavirin in subjects with chronic liver disease. National Center for Biotechnology Information. Retrieved from [Link]

  • In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. (2022, December 31). JOURNAL OF BACTERIOLOGY AND VIROLOGY. Retrieved from [Link]

  • In vitro and in vivo assay systems for study of influenza virus inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential. (2021, July 8). National Center for Biotechnology Information. Retrieved from [Link]

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. (2025, February 13). National Center for Biotechnology Information. Retrieved from [Link]

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. (2024, December 17). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Population pharmacokinetics of favipiravir in patients with COVID‐19. National Center for Biotechnology Information. Retrieved from [Link]

  • MTT assay - Wikipedia. Wikipedia. Retrieved from [Link]

  • MTS assay – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • In Vitro Antiviral Testing. Institute for Antiviral Research, Utah State University. Retrieved from [Link]

  • Pharmacokinetics of Favipiravir in Critically Ill Patients With COVID‐19. National Center for Biotechnology Information. Retrieved from [Link]

  • Oral Favipiravir Exposure and Pharmacodynamic Effects in Adult Outpatients With Acute Influenza. (2024, August 15). The Journal of Infectious Diseases. Retrieved from [Link]

  • Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Favipiravir pharmacokinetics in COVID-19 patients with moderate to severe kidney dysfunction. Lirias. Retrieved from [Link]

  • Population Pharmacokinetics of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients. (2022, June 1). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Screening and Evaluation of Anti-Influenza Virus Antivirals. Creative Biostructure. Retrieved from [Link]

  • Evaluation of cytotoxicity and antiviral activity of Rhazya stricta Decne leaves extract against influenza A/PR/8/34 (H1N1). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. (2015, May 14). National Center for Biotechnology Information. Retrieved from [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024, November 5). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.